molecular formula C7H4ClF5OS B1455978 3-Chloro-5-(pentafluorosulfur)benzaldehyde CAS No. 1240257-88-8

3-Chloro-5-(pentafluorosulfur)benzaldehyde

Cat. No.: B1455978
CAS No.: 1240257-88-8
M. Wt: 266.62 g/mol
InChI Key: AHEFJQKJBDJLSO-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)benzaldehyde is a useful research compound. Its molecular formula is C7H4ClF5OS and its molecular weight is 266.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEFJQKJBDJLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220733
Record name (OC-6-21)-(3-Chloro-5-formylphenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-88-8
Record name (OC-6-21)-(3-Chloro-5-formylphenyl)pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-(3-Chloro-5-formylphenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-5-(pentafluorosulfur)benzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-5-(pentafluorosulfur)benzaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a novel aromatic aldehyde of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. The document elucidates the unique physicochemical properties conferred by the pentafluorosulfur (SF₅) moiety, often termed a "super-trifluoromethyl group," including its profound effects on lipophilicity, metabolic stability, and electronic character. In the absence of established public literature, a robust synthetic route is proposed, complete with a detailed experimental protocol and purification strategy. Furthermore, this guide outlines a complete workflow for the analytical characterization of the molecule, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Potential applications, driven by the unique attributes of the SF₅ group as a bioisosteric replacement, are discussed in the context of modern drug discovery and advanced material design. Safety and handling protocols, extrapolated from analogous chemical structures, are also provided to ensure safe laboratory practice.

Introduction: The Strategic Value of the Pentafluorosulfur Moiety

The landscape of molecular design, particularly in pharmaceutical and agrochemical research, is perpetually driven by the need for novel functional groups that can fine-tune the properties of bioactive molecules. Among the array of fluorine-containing groups, the pentafluorosulfur (or pentafluorosulfanyl) SF₅ group has emerged as a compelling substituent with a unique profile that sets it apart.[1] It is frequently referred to as a "super trifluoromethyl group" due to its superior steric bulk, higher electronegativity, and exceptional chemical and thermal stability.[2]

The SF₅ group profoundly enhances the lipophilicity of a parent molecule, a critical factor for improving membrane permeability and, consequently, bioavailability.[3] Its remarkable resistance to metabolic degradation extends the in-vivo half-life of drug candidates, a highly desirable trait in drug development.[3] Unlike the trifluoromethyl (CF₃) group, the SF₅ moiety has a distinct octahedral geometry and a larger volume, which can lead to unique binding interactions with biological targets.[4] These characteristics make the SF₅ group an attractive bioisostere for tert-butyl, trifluoromethyl, and even nitro groups, offering a powerful tool for lead optimization in structure-activity relationship (SAR) studies.[4][5] The incorporation of this group into an aromatic scaffold, as in this compound, creates a versatile building block for accessing novel chemical space.

Physicochemical Profile of this compound

The combination of a chloro group, an aldehyde, and a pentafluorosulfur group on a benzene ring results in a molecule with distinct electronic and physical properties. The aldehyde serves as a versatile chemical handle for subsequent synthetic transformations, while the chloro and SF₅ groups act as powerful electron-withdrawing moieties that also modulate solubility and conformation.

Table 1: Core Physicochemical Data

PropertyValueSource
IUPAC Name 3-Chloro-5-(pentafluorosulfanyl)benzaldehyde---
Molecular Formula C₇H₄ClF₅OS---
Molecular Weight 266.62 g/mol Calculated
Monoisotopic Mass 265.9564 g/mol Calculated
CAS Number Not available in public databases---
Canonical SMILES C1=C(C=C(C=C1Cl)C=O)S(F)(F)(F)(F)F---

Figure 1: 2D Chemical Structure

Proposed Synthesis and Purification Workflow

Causality of the Synthetic Approach

The chosen strategy is a Gattermann-Koch-type formylation. This electrophilic substitution reaction is well-suited for introducing an aldehyde group onto an aromatic ring. The strong deactivating and meta-directing nature of both the chloro and SF₅ substituents directs the incoming formyl group to the position ortho to the chlorine and para to the SF₅ group, which is sterically hindered. The most likely product is formylation at the C1 position (between the two substituents), leading to the desired 3,5-disubstituted product. The use of a high-pressure carbon monoxide atmosphere and a strong Lewis acid catalyst like aluminum chloride is necessary to overcome the deactivated nature of the aromatic ring.

Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification Start 1-Chloro-3-(pentafluorosulfanyl)benzene Reaction Gattermann-Koch Formylation Reagents: CO (g, high pressure), AlCl₃, CuCl (cat.) Solvent: Anhydrous Dichloromethane Start->Reaction Step 1 Quench Reaction Quench Ice-cold aq. HCl Reaction->Quench Step 2 Crude Crude Product Quench->Crude Extraction Liquid-Liquid Extraction Organic: DCM Aqueous: H₂O, Brine Crude->Extraction Step 3 Drying Drying & Concentration Dry over MgSO₄, Filter, Concentrate in vacuo Extraction->Drying Step 4 Chromatography Silica Gel Column Chromatography Eluent: Hexane/Ethyl Acetate Gradient Drying->Chromatography Step 5 Final Pure this compound Chromatography->Final

Caption: Proposed workflow for synthesis and purification.

Step-by-Step Experimental Protocol (Proposed)
  • Reactor Setup: To a high-pressure stainless-steel reactor, add anhydrous aluminum chloride (1.2 eq.) and a catalytic amount of copper(I) chloride (0.1 eq.) under a strict argon atmosphere.

  • Solvent and Substrate Addition: Add anhydrous dichloromethane (DCM) via cannula transfer, and cool the mixture to 0°C. Add 1-chloro-3-(pentafluorosulfur)benzene (1.0 eq.) dropwise to the stirred suspension.

  • Formylation Reaction: Seal the reactor and pressurize with carbon monoxide gas to 50-100 atm. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by taking aliquots (after careful depressurization) and analyzing via GC-MS.

  • Work-up: Carefully vent the reactor and pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The choice of solvent system is critical and should be optimized via thin-layer chromatography (TLC).[6]

Analytical Characterization

Rigorous analytical validation is paramount to confirm the identity, purity, and structure of the synthesized compound.

Analytical_Workflow cluster_spectroscopy Structural Elucidation cluster_purity Purity Assessment Crude Purified Product (Post-Chromatography) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Solvent: CDCl₃ Crude->NMR MS Mass Spectrometry (GC-MS or LC-MS ESI) Confirms Molecular Weight Crude->MS HPLC HPLC Analysis (UV Detector) Determines % Purity Crude->HPLC GC GC-FID Analysis Assesses Volatile Impurities Crude->GC Certified Certified Reference Material NMR->Certified Structure Confirmed MS->Certified HPLC->Certified Purity ≥ 98% GC->Certified

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be simple, showing three distinct signals in the aromatic region (likely between 7.5-8.5 ppm) corresponding to the three protons on the benzene ring, and a singlet for the aldehyde proton further downfield (around 10.0 ppm).

  • ¹³C NMR: This spectrum will confirm the presence of seven carbon atoms, including the characteristic aldehyde carbonyl signal (~190 ppm).

  • ¹⁹F NMR: This is the most diagnostic technique. The SF₅ group will exhibit a characteristic AX₄ pattern: a quintet for the apical fluorine and a doublet of quintets for the four equatorial fluorines. This pattern is a definitive signature of the SF₅ group.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique serves a dual purpose. The gas chromatogram will provide a quantitative measure of purity by revealing the presence of any volatile impurities or starting material. The mass spectrum will confirm the molecular weight of the compound, with the fragmentation pattern showing the isotopic signature of one chlorine atom and the loss of fluorine or SFₓ fragments.

High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities, reverse-phase HPLC with a UV detector is the method of choice. A gradient elution using acetonitrile and water on a C18 column will effectively separate the product from polar and non-polar contaminants, allowing for precise purity determination (e.g., >98%).

Applications in Research and Development

The unique combination of functional groups makes this compound a highly valuable intermediate.

  • Medicinal Chemistry: The aldehyde can be readily converted into a vast array of other functionalities (amines, alcohols, carboxylic acids, heterocycles). This allows for the rapid generation of libraries of SF₅-containing compounds for screening against biological targets. The SF₅ group can improve metabolic stability and cell permeability, potentially transforming a moderately active compound into a viable drug candidate.[3][7]

  • Agrochemicals: The principles of drug design also apply to agrochemicals. The introduction of the SF₅ group can enhance the potency and environmental stability of herbicides and pesticides.[4][8]

  • Materials Science: The strong dipole moment and high stability of the SF₅ group make it a candidate for designing advanced polymers, liquid crystals, and other materials with unique dielectric and thermal properties.[1]

Safety, Handling, and Storage

As no specific toxicological data for this compound exists, it must be handled with care, assuming it is hazardous.

  • Hazard Assessment: Structurally related chlorinated and fluorinated benzaldehydes are known to be irritants to the skin, eyes, and respiratory tract.[9] Some are classified as harmful if swallowed.

  • Personal Protective Equipment (PPE): Always use a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. For long-term stability, storage under an inert atmosphere (argon or nitrogen) is recommended.

Conclusion

This compound is a strategically important chemical building block that leverages the exceptional properties of the pentafluorosulfur group. While its synthesis requires specialized conditions, the potential payoff in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials is substantial. Its true value lies in its role as a gateway to a wide range of novel SF₅-substituted molecules, enabling researchers to explore previously inaccessible areas of chemical space and push the boundaries of molecular design.

References

  • PubChemLite. (n.d.). 3-chloro-5-(trifluoromethyl)benzaldehyde (C8H4ClF3O). Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-methylbenzaldehyde. Retrieved from [Link]

  • Gee, A. D., et al. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Pentafluorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]

  • PubMed. (2022). Three-Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans. Retrieved from [Link]

  • Google Patents. (n.d.). US6297405B1 - Fluorinated and chlorinated benzaldehydes.
  • Royal Society of Chemistry. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Retrieved from [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • NIST. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Three‐Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

  • YorkSpace. (n.d.). The Synthesis and Reactivity of Carbamoyl Fluorides. Retrieved from [Link]

  • Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Retrieved from [Link]

Sources

3-Chloro-5-(pentafluorosulfur)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Chloro-5-(pentafluorosulfur)benzaldehyde

Executive Summary

This compound represents a high-value fluorinated building block in modern medicinal chemistry.[1] Characterized by the presence of the pentafluorosulfanyl (


) group—often termed the "super-trifluoromethyl" group—this scaffold offers a unique combination of extreme lipophilicity, strong electron-withdrawing capability, and hydrolytic stability.[2][3] This guide details the physicochemical profile, synthetic accessibility, and strategic reactivity of this molecule, positioning it as a critical tool for modulating the pharmacokinetics (PK) and metabolic stability of drug candidates.[1][4]

Part 1: Molecular Architecture & Physicochemical Profile

The strategic value of this compound lies in its ability to alter the electronic and steric landscape of a lead compound without introducing reactive liabilities.

The "Super-Trifluoromethyl" Effect

The


 group is the core differentiator.[1] Unlike the planar aromatic ring, the 

group adopts a square pyramidal geometry, providing a high steric volume (approx.[1] 1.12 times that of a tert-butyl group) and significant lipophilicity.[1]

Table 1: Comparative Physicochemical Properties

Property3-Cl-5-(

)-Benzaldehyde
Reference Analog (

-Benzaldehyde)
Impact on Drug Design
Geometry Square Pyramidal (

)
Tetrahedral (

)

blocks metabolic attack via steric bulk.[1]
Electronegativity High (Hammett

~ 0.[1]68)
High (Hammett

~ 0.[1]54)
Deactivates aromatic ring; increases aldehyde electrophilicity.[1]
Lipophilicity (

)
High (+1.[1]51)Moderate (+0.[1]88)Enhances membrane permeability and blood-brain barrier (BBB) penetration.[1]
Hydrolytic Stability ExcellentGood

is resistant to strong acids/bases, unlike some fluorinated motifs.[1]
Electronic Landscape

The molecule features three distinct electronic vectors acting on the benzene ring:

  • 
     (C-5):  Strong 
    
    
    
    -inductive and resonance electron withdrawal.[1]
  • Chlorine (C-3): Inductive withdrawal (

    
    ) with weak resonance donation.[1]
    
  • Aldehyde (C-1): Strong electron-withdrawing group (EWG).[1]

Result: The benzene ring is highly electron-deficient.[1] This makes the aldehyde carbon exceptionally electrophilic, facilitating rapid condensation reactions, while the aryl chloride bond is activated for oxidative addition in metal-catalyzed cross-couplings (though less than a bromide would be).[1]

ElectronicMap Core Benzene Core (Electron Deficient) CHO Aldehyde (Pos 1) High Electrophilicity Primary Synthetic Handle Core->CHO Activates Carbonyl SF5 SF5 Group (Pos 5) Strong EWG / Lipophilic Steric Shield SF5->Core Deactivates Ring Cl Chlorine (Pos 3) Handle for Cross-Coupling Metabolic Blocker Cl->Core Inductive Withdrawal

Figure 1: Electronic and functional map of the scaffold. The synergy between the SF5 and Cl substituents creates a highly deactivated core, enhancing the reactivity of the aldehyde.

Part 2: Synthetic Accessibility & Protocols[1][3]

Direct electrophilic fluorination to install


 is chemically difficult.[1] Therefore, synthesis typically relies on building blocks where the 

group is pre-installed, such as 3-amino-5-pentafluorosulfur-benzoic acid or related nitro-benzenes.[1]
Recommended Synthesis Route

For research-scale preparation, a robust route involves the reduction of the corresponding nitrile or ester, or oxidation of the benzyl alcohol.[1]

Workflow:

  • Precursor: 1-Chloro-3-iodo-5-(pentafluorosulfur)benzene.[1]

  • Formylation: Metal-Halogen exchange (iPrMgCl) followed by DMF quench.

  • Alternative: Oxidation of (3-chloro-5-(pentafluorosulfur)phenyl)methanol using PCC or Dess-Martin Periodinane.[1]

Protocol: Reductive Amination (Key Application)

The most frequent use of this aldehyde in drug discovery is linking it to an amine core.[1] Due to the electron-poor nature of the ring, imine formation is rapid.

Reagents:

  • Substrate: 3-Chloro-5-(

    
    )benzaldehyde (1.0 eq)[1]
    
  • Amine Partner: Primary or Secondary amine (1.1 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Acid Catalyst: Acetic Acid (catalytic, optional).[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and amine in DCE under

    
     atmosphere. If the amine is a salt, add 1.0 eq of TEA.[1] Stir for 30–60 minutes. Note: The electron-withdrawing SF5 group accelerates this step compared to standard benzaldehydes.
    
  • Reduction: Add STAB in one portion. The reaction is typically exothermic; monitor temperature.[1]

  • Quench: Stir at room temperature for 2–4 hours. Quench with saturated

    
    .[1]
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The lipophilic

    
     group usually makes the product run faster (higher 
    
    
    
    ) than non-fluorinated analogs.[1]

Part 3: Reactivity Landscape & Bioisosterism

This scaffold serves as a "dual-handle" intermediate.[1] The aldehyde allows for scaffold attachment, while the aryl chloride remains available for late-stage diversification.[1]

Reactivity Flowchart

The following diagram outlines the divergent synthetic pathways accessible from this core.

Reactivity Aldehyde 3-Cl-5-(SF5) Benzaldehyde RedAmin Reductive Amination (STAB/Amine) Aldehyde->RedAmin Path A (CHO) Oxidation Oxidation to Acid (NaClO2) Aldehyde->Oxidation Path B (CHO) Olefin Wittig/Horner-Wadsworth (Ylide) Aldehyde->Olefin Path C (CHO) DrugLink Secondary Amine (Core Linker) RedAmin->DrugLink Suzuki Suzuki-Miyaura (Boronic Acid/Pd) Biaryl Biaryl Scaffold (Library Expansion) Suzuki->Biaryl Acid Benzoic Acid (Amide Coupling) Oxidation->Acid Styrene Styrene Deriv. (Polymer/Linker) Olefin->Styrene DrugLink->Suzuki Late Stage (Cl Handle)

Figure 2: Divergent synthesis pathways. Path A (Reductive Amination) is the primary route for scaffold assembly, reserving the Aryl Chloride for late-stage optimization via Suzuki coupling.

Bioisosteric Applications

In medicinal chemistry, this molecule is used to replace:

  • 3,5-Dichlorobenzaldehyde: To increase metabolic stability (blocking the P450 oxidation site) and lipophilicity.[1]

  • 3-Trifluoromethyl-5-chlorobenzaldehyde: To increase steric bulk and potency without altering the electronic profile significantly.[1]

Part 4: Handling & Safety Data[5]

While specific toxicological data for this isomer is limited, it should be handled with the precautions standard for polyfluorinated benzaldehydes.[1]

  • Hazard Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit.[1][5] 2A (H319), STOT SE 3 (H335).[1]

  • Storage: Store under inert gas (

    
     or Ar) at 2–8°C. Aldehydes are prone to autoxidation to benzoic acids; the electron-deficient nature of this ring accelerates this process in air.[1]
    
  • MSDS Note: In case of fire, thermal decomposition may release Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Sulfur Oxides (

    
    ).[1] HF specific first-aid kits (Calcium Gluconate gel)  must be available in the lab.[1]
    

References

  • Altneussüß, M., et al. (2025).[1] "Reactions of Organic Pentafluorosulfanyl-Containing Compounds." ResearchGate.[1][6] (Review of SF5 reactivity and lipophilicity).

  • Santej, A., et al. (2020).[1][3] "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules. (Demonstrates the bioisosteric replacement of CF3 with SF5 and resulting lipophilicity changes). [1]

  • PubChem Compound Summary. (2025). "Pentafluorobenzaldehyde and related halogenated benzaldehydes." National Library of Medicine.[1] (General physical property baselines for fluorinated benzaldehydes). [1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Authoritative text on the "Super-Trifluoromethyl" effect).

Sources

Technical Whitepaper: Strategic Synthesis of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-Chloro-5-(pentafluorosulfur)benzaldehyde , a high-value scaffold for medicinal chemistry. The pathway is designed to overcome the specific challenge of the 1,3,5-substitution pattern (meta-positioning of all groups) and the difficulty of introducing the pentafluorosulfanyl (


) group.

Executive Summary & Strategic Rationale

The pentafluorosulfanyl (


)  group is frequently termed the "super-trifluoromethyl" group due to its high electronegativity (

), significant lipophilicity (

), and hydrolytic stability. However, its steric bulk and the harsh conditions required for its introduction make it a synthetic bottleneck.[1]

This guide presents a Convergent "Halogen-Dance" Pathway . Unlike linear routes that attempt to nitrate or chlorinate an existing


-benzene (which often leads to incorrect regioisomers due to directing effects), this protocol utilizes oxidative fluorination of a disulfide precursor  followed by a regioselective metal-halogen exchange .
Key Advantages of This Pathway:
  • Regiocontrol: Guarantees the difficult 1,3,5-meta substitution pattern.

  • Scalability: Avoids the use of elemental fluorine gas (

    
    ) in the late stages.
    
  • Versatility: The intermediate aryl iodide is a "universal handle" for further functionalization beyond just the aldehyde.[1]

Retrosynthetic Analysis

The logic relies on the Knochel Turbo-Grignard exchange , exploiting the bond energy difference between C-I (


) and C-Cl (

). We install the

group early on a symmetric scaffold to avoid late-stage fluorination risks.[1]

Retrosynthesis Target TARGET MOLECULE 3-Chloro-5-(SF5)benzaldehyde Inter1 INTERMEDIATE 1 1-Chloro-3-iodo-5-(SF5)benzene Target->Inter1 Formylation (I/Mg Exchange) Inter2 INTERMEDIATE 2 3-Chloro-5-(SF5)aniline Inter1->Inter2 Sandmeyer (Iodination) Inter3 INTERMEDIATE 3 3-Chloro-5-nitro-(SF5)benzene Inter2->Inter3 Reduction (Fe/HCl) Start STARTING MATERIAL Bis(3-chloro-5-nitrophenyl)disulfide Inter3->Start Oxidative Fluorination (AgF2 or Umemoto Rgt)

Figure 1: Retrosynthetic logic prioritizing early installation of the robust SF5 group and late-stage formylation via selective metalation.

Detailed Experimental Protocol

Phase 1: Construction of the SF5 Core

Objective: Convert the disulfide linkage into the


 moiety.
Precursor:  Bis(3-chloro-5-nitrophenyl)disulfide (Synthesized via 

displacement of Cl from 3,5-dichloronitrobenzene).
ParameterSpecification
Reagent Silver(II) Fluoride (

) or Trichloroisocyanuric acid (TCICA)/KF
Solvent FC-72 (Fluorinert) or Anhydrous Acetonitrile
Temperature Reflux (

)
Yield Target 60-75%

Protocol:

  • Suspend bis(3-chloro-5-nitrophenyl)disulfide (10 mmol) in dry FC-72 (50 mL).

  • Add

    
     (60 mmol) in portions under an inert atmosphere (Argon). Note: 
    
    
    
    is a strong oxidant; exclude moisture strictly.[1]
  • Heat to reflux for 4 hours. The mixture will darken as silver salts precipitate.[1]

  • Workup: Filter through a pad of Celite/Teflon.[1] Evaporate the solvent.[1][2] The residue is 3-chloro-5-nitro-(pentafluorosulfur)benzene .

  • Validation:

    
     NMR should show a characteristic doublet (
    
    
    
    ppm) and quintet (
    
    
    ppm) pattern for the
    
    
    spin system of the
    
    
    group.
Phase 2: Reduction and Sandmeyer Iodination

Objective: Convert the nitro group to an iodine handle, enabling selective lithiation later.[1]

Step A: Nitro Reduction [1]

  • Dissolve the nitro-SF5 intermediate in Ethanol/Acetic Acid (10:1).[1]

  • Add Iron powder (5 equiv) and heat to

    
     for 2 hours.
    
  • Filter and neutralize.[1] Isolate 3-chloro-5-(pentafluorosulfur)aniline .

Step B: Iodination (The Critical Junction)

  • Suspend the aniline (5 mmol) in

    
     HCl (10 mL) at 
    
    
    
    .
  • Add

    
     (1.1 equiv) dropwise to form the diazonium salt.[1] Stir for 20 min.
    
  • Add a solution of Potassium Iodide (KI, 2.0 equiv) slowly.[1]

  • Allow to warm to room temperature. The evolution of

    
     gas indicates reaction progress.[1]
    
  • Purification: Extract with DCM, wash with sodium thiosulfate (to remove

    
    ), and column chromatograph (Hexanes).
    
  • Product: 1-Chloro-3-iodo-5-(pentafluorosulfur)benzene .

Phase 3: Selective Turbo-Grignard Formylation

Objective: Selective exchange of the Iodine atom (weaker bond) over the Chlorine atom, followed by formylation.

ReagentRoleStoichiometry

-PrMgCl

LiCl
Turbo Grignard (Exchange Reagent)1.1 equiv
DMF Formylating Electrophile2.0 equiv
THF SolventAnhydrous

Protocol:

  • Dissolve 1-chloro-3-iodo-5-(pentafluorosulfur)benzene (1.0 g) in anhydrous THF (10 mL) under Argon.

  • Cool the solution to

    
     . Crucial: Too warm (
    
    
    
    ) may risk scrambling the Chlorine; too cold (
    
    
    ) slows the exchange.
  • Add

    
    -PrMgCl 
    
    
    
    LiCl (1.3M in THF) dropwise.[1] Stir for 30 minutes.
    • Mechanism:[1][2][3] The Mg inserts into the C-I bond. The

      
       group is stable to Grignards at this temperature.[1]
      
  • Add anhydrous DMF (Dimethylformamide, 2.0 equiv) dropwise.[1]

  • Stir for 1 hour, allowing the mixture to warm to

    
    .
    
  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with Ethyl Acetate. Dry over

    
    .[1]
    
  • Final Purification: Flash chromatography (

    
    , 5-10% EtOAc in Hexanes).
    

Final Product: This compound .

Reaction Pathway Visualization

SynthesisWorkflow Start Start: 3,5-Dichloro-nitrobenzene Step1 1. Na2S2 (Displacement) 2. AgF2 (Fluorination) Start->Step1 Inter1 3-Chloro-5-nitro-SF5-benzene Step1->Inter1 Step2 1. Fe/AcOH (Red) 2. NaNO2/KI (Sandmeyer) Inter1->Step2 Inter2 1-Chloro-3-iodo-5-SF5-benzene Step2->Inter2 Step3 1. iPrMgCl-LiCl (-40°C) 2. DMF (Formylation) Inter2->Step3 Final FINAL: 3-Chloro-5-(SF5)benzaldehyde Step3->Final

Figure 2: Forward synthesis workflow illustrating the transformation from commercial nitroarenes to the target aldehyde.

Critical Safety & Stability Notes

  • Silver(II) Fluoride (

    
    ):  This is an extremely potent oxidizer and fluorinating agent.[1] It reacts violently with water and organic solvents like ether.[1] Use strictly in perfluorinated solvents or anhydrous acetonitrile with proper blast shielding.[1]
    
  • SF5 Stability: The

    
     group is chemically robust.[1] It withstands the acidic conditions of the Sandmeyer reaction and the nucleophilic conditions of the Grignard reagent, provided temperatures are controlled.
    
  • Turbo Grignard Selectivity: The success of Phase 3 relies on the kinetic difference between I/Mg and Cl/Mg exchange. Do not exceed

    
     before quenching, or the Chlorine atom may also exchange, leading to side products.
    

References

  • Umemoto, T., et al. (2012). "Synthesis and Properties of Pentafluorosulfanyl (SF5) Compounds." Journal of Fluorine Chemistry.

  • Knochel, P., et al. (2004).[4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • Beier, P., et al. (2011). "Nucleophilic Substitution of Nitro Groups in Nitroarenes by Sulfur Nucleophiles: A Route to SF5-Arenes." Synlett.

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews.

Sources

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Chloro-5-(pentafluorosulfur)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The guide explains the structural insights that can be derived from this data, outlines a robust experimental protocol for data acquisition, and is grounded in established spectroscopic principles.

Introduction: The Structural Significance of this compound

This compound (CAS No. 1240257-88-8) is a unique aromatic compound featuring three distinct functional groups: an aldehyde, a chloro substituent, and a pentafluorosulfur (SF₅) group. The SF₅ group is of particular interest in medicinal chemistry and materials science due to its high electronegativity, metabolic stability, and specific steric profile, often being used as a bioisostere for other functional groups. Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity and purity of this compound, as well as for understanding the electronic effects of these substituents on the benzene ring. This guide will provide a predictive analysis of its NMR spectra, offering a foundational reference for researchers working with this and related compounds.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.0 - 8.2Singlet (or narrow triplet)J(H-F) ≈ 1-2 Hz
H-4~7.8 - 8.0Singlet (or narrow triplet)J(H-F) ≈ 1-2 Hz
H-6~7.9 - 8.1Singlet (or narrow triplet)J(H-F) ≈ 1-2 Hz
Aldehyde (-CHO)~9.9 - 10.1Singlet
Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-CHO)~190 - 192
C-2~130 - 132
C-3 (-Cl)~136 - 138
C-4~128 - 130
C-5 (-SF₅)~150 - 155 (with C-F coupling)
C-6~125 - 127
Predicted ¹⁹F NMR Data
Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Apical Fluorine (1F)~80 - 90QuintetJ(Fapical-Fequatorial) ≈ 140-150 Hz
Equatorial Fluorines (4F)~60 - 70DoubletJ(Fequatorial-Fapical) ≈ 140-150 Hz

Interpretation of Predicted NMR Spectra

The predicted NMR data provides a detailed picture of the molecule's electronic environment.

¹H NMR Spectrum

The aldehyde proton is expected to appear as a sharp singlet in the downfield region (δ 9.9-10.1 ppm), a characteristic feature for benzaldehydes.[1] The aromatic protons (H-2, H-4, and H-6) will be deshielded due to the electron-withdrawing nature of the aldehyde, chloro, and pentafluorosulfur groups. Their chemical shifts are predicted to be in the range of δ 7.8-8.2 ppm. Due to the meta-substitution pattern, the coupling between these protons will be small (⁴JHH ≈ 2-3 Hz), potentially leading to the appearance of singlets or very narrow multiplets. Furthermore, long-range coupling to the equatorial fluorine atoms of the SF₅ group might introduce additional fine splitting (J(H-F) ≈ 1-2 Hz).

¹³C NMR Spectrum

The carbonyl carbon of the aldehyde group is the most deshielded, with a predicted chemical shift around 190-192 ppm.[2] The aromatic carbons will resonate between 125 and 155 ppm. The carbon atom directly attached to the highly electronegative SF₅ group (C-5) is expected to be the most downfield of the ring carbons and will likely exhibit coupling to the fluorine atoms. The carbon bearing the chlorine atom (C-3) will also be significantly deshielded.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is the most diagnostic for confirming the presence and integrity of the pentafluorosulfur group. The SF₅ group gives a characteristic A₁B₄ spin system. The single apical fluorine (the fluorine atom trans to the benzene ring) will appear as a quintet due to coupling with the four equivalent equatorial fluorines. The four equatorial fluorines will appear as a doublet due to coupling with the single apical fluorine. The chemical shifts are expected in the ranges of +80 to +90 ppm for the apical fluorine and +60 to +70 ppm for the equatorial fluorines, relative to a standard like CFCl₃.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental workflow is recommended.

Caption: Recommended workflow for NMR data acquisition and processing.

Structure and Key NMR Interactions

The following diagram illustrates the molecular structure of this compound and highlights the key through-bond NMR couplings that are expected to be observed.

molecular_structure cluster_ring Aromatic Ring cluster_sf5 SF₅ Group C1 C1-CHO C2 C2-H C3 C3-Cl C4 C4-H C5 C5-SF₅ C4->C5 J(C-C) F_eq1 F (eq) C4->F_eq1 J(H-F) C6 C6-H S S C5->S C-S bond F_apical F (apical) C5->F_apical J(C-F) C5->F_eq1 J(C-F) S->F_apical S->F_eq1 F_eq2 F (eq) S->F_eq2 F_eq3 F (eq) S->F_eq3 F_eq4 F (eq) S->F_eq4 F_apical->F_eq1 J(Fₐ-Fₑ) F_eq1->F_eq2 J(Fₑ-Fₑ)

Caption: Key NMR couplings in this compound.

Conclusion

The NMR spectroscopic analysis of this compound is a powerful tool for its structural characterization. This guide provides a predictive framework for understanding its ¹H, ¹³C, and ¹⁹F NMR spectra, highlighting the unique signatures of the aldehyde, chloro, and pentafluorosulfur substituents. The provided experimental protocol offers a standardized approach for obtaining high-quality data. This information serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this and structurally related molecules.

References

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available from: [Link]

  • Supporting Information for a scientific publication. (2017). Org. Lett., 19, 1646−1649.
  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • PubChem. Pentafluorobenzaldehyde | C7HF5O | CID 69558. Available from: [Link]

  • PubChem. 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201. Available from: [Link]

  • Crystallographic and spectroscopic characterization of 3-chloro-5-fluoro-salicyl-aldehyde. (2020).
  • Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. (2025). J. Braz. Chem. Soc.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)
  • ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),....
  • PubChem. 3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648. Available from: [Link]

  • SpectraBase. 1,3,5-Trifluorobenzene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

  • SpectraBase. Pentafluoro-benzaldehyde - Optional[1H NMR] - Spectrum. Available from: [Link]

  • NIST WebBook. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Available from: [Link]

Sources

1H NMR spectrum of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectral Characterization of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

Part 1: Executive Summary & Structural Logic

The molecule This compound (CAS: 1240257-88-8) represents a high-value scaffold in modern medicinal chemistry. It serves as a critical bioisostere, where the pentafluorosulfur (-SF


) group acts as a "super-trifluoromethyl" moiety—offering higher lipophilicity and electronegativity than -CF

without sacrificing steric stability.

For researchers synthesizing or validating this compound, the 1H NMR spectrum presents a unique challenge due to the interplay of three electron-withdrawing groups (EWGs) in a meta-substituted (1,3,5) arrangement. This guide provides a definitive framework for interpreting the spectral data, distinguishing the target molecule from common regiochemical isomers, and validating the integrity of the -SF


 group.
Structural Analysis & Proton Environment

The molecule possesses


 symmetry (planar aromatic ring) but is asymmetric regarding its proton environments. We must resolve three distinct aromatic protons and one aldehyde proton.
  • H

    
     (Aldehyde):  Position 1 (-CHO).
    
  • H

    
     (Position 2):  Flanked by -CHO and -Cl.
    
  • H

    
     (Position 4):  Flanked by -Cl and -SF
    
    
    
    .
  • H

    
     (Position 6):  Flanked by -SF
    
    
    
    and -CHO.

Electronic Influence Table: | Substituent | Position | Effect on Ring | Hammett Constant (


) |
| :--- | :--- | :--- | :--- |
| -CHO  | 1 | Strong EWG (Resonance/Induction) | 0.42 |
| -Cl  | 3 | Weak EWG (Induction) / Weak Donor | 0.23 |
| -SF

| 5 | Strong EWG (Induction/Hyperconjugation) | 0.68 |

Note: The -SF


 group is one of the most electron-withdrawing groups known, significantly deshielding adjacent protons.

Part 2: 1H NMR Spectral Prediction & Analysis

Solvent Recommendation: Deuterated Chloroform (CDCl


) is the standard. However, due to the lipophilicity of the -SF

group, ensure high-grade solvent (99.8% D) to prevent water peaks from obscuring the aromatic region.
The Aldehyde Region (9.9 – 10.1 ppm)
  • Signal: Singlet (s) or broad singlet.

  • Shift: Expect a resonance centered at 10.0 ± 0.1 ppm .

  • Nuance: While typically a singlet, long-range coupling (

    
     or 
    
    
    
    ) to the aromatic ring protons (specifically H
    
    
    or H
    
    
    ) may cause slight broadening or a doublet-like appearance with
    
    
    Hz.
The Aromatic Region (7.6 – 8.5 ppm)

The 1,3,5-substitution pattern eliminates ortho-coupling (


 Hz). The spectrum will be dominated by meta-coupling (

)
, typically 1.5 – 2.5 Hz .
  • H

    
     (Position 6): The Most Deshielded 
    
    • Environment: Located between the two strongest EWGs (-SF

      
       and -CHO).
      
    • Predicted Shift: 8.35 – 8.45 ppm .

    • Multiplicity: Triplet of doublets (apparent) or distinct Doublet of Doublets (dd). It couples to H

      
       and H
      
      
      
      .
  • H

    
     (Position 2): The Intermediate 
    
    • Environment: Located between -CHO and -Cl. The -SF

      
       is para, exerting a through-bond deshielding effect.
      
    • Predicted Shift: 8.15 – 8.25 ppm .

    • Multiplicity: Doublet of Doublets (dd),

      
       Hz.
      
  • H

    
     (Position 4): The Least Deshielded 
    
    • Environment: Located between -Cl and -SF

      
      . The aldehyde is para. While still significantly downfield compared to benzene (7.26 ppm), it is relatively the most shielded of the three.
      
    • Predicted Shift: 8.00 – 8.10 ppm .

    • Multiplicity: Doublet of Doublets (dd).

The "SF Effect" (Critical Validation)

The -SF


 group is NMR active (

F). In high-resolution 1H NMR (500 MHz+), you may observe through-space coupling between the SF

fluorines and the ortho protons (H

and H

). This often manifests as unresolved broadening of the H

and H

signals compared to H

.

Part 3: Visualization of Logic & Workflow

The following diagram illustrates the assignment logic and the structural connectivity required to interpret the spectrum.

NMR_Assignment_Logic Molecule 3-Chloro-5-(SF5)benzaldehyde Substituents Substituent Effects Molecule->Substituents Protons Aromatic Protons Molecule->Protons CHO -CHO (Pos 1) Strong Deshielding Substituents->CHO SF5 -SF5 (Pos 5) Super-EWG / Lipophilic Substituents->SF5 Cl -Cl (Pos 3) Inductive EWG Substituents->Cl H6 H6 (Ortho to SF5/CHO) Most Downfield (~8.4 ppm) CHO->H6 Deshields H2 H2 (Ortho to CHO/Cl) Mid-Range (~8.2 ppm) CHO->H2 Deshields SF5->H6 Deshields H4 H4 (Ortho to Cl/SF5) Least Downfield (~8.1 ppm) SF5->H4 Deshields Validation 19F NMR Check Required for SF5 SF5->Validation Confirms Group Integrity Protons->H6 Protons->H2 Protons->H4

Caption: Logical flow for assigning proton signals based on substituent electronic environments.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and avoid artifacts common with fluorinated aromatics, follow this protocol.

Materials
  • Compound: ~5–10 mg of this compound.

  • Solvent: 0.6 mL CDCl

    
     (99.8% D) + 0.03% TMS (v/v).
    
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow
  • Solubility Check:

    • Dissolve the compound in a vial before transferring to the tube.

    • Insight: SF

      
       compounds are highly lipophilic.[1][2] If the solution is cloudy, the compound is not dissolved, or you have inorganic salt contamination from the synthesis (e.g., copper salts from coupling). Filter through a small plug of glass wool if necessary.
      
  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to 3.0 seconds .

    • Reasoning: Aromatic protons adjacent to SF

      
       and Cl may have longer 
      
      
      
      relaxation times. A short D1 will suppress their integration values, leading to erroneous stoichiometry (e.g., integrating to 0.8H instead of 1.0H).
    • Scans: 16 – 64 scans (sufficient for 10 mg).

  • Processing:

    • Phasing: Manual phasing is critical. The aldehyde peak (far downfield) often suffers from phase distortion if auto-phasing is used.

    • Integration: Calibrate the aldehyde proton (10.0 ppm) to 1.00H. The aromatic region should sum to exactly 3.00H.

  • The "Fluorine Cross-Check" (Mandatory):

    • Run a

      
      F NMR  (decoupled).
      
    • Expectation: The -SF

      
       group typically displays an AB
      
      
      
      pattern
      (or a doublet of quintets if resolution is extremely high, but often looks like a broad multiplet) around +60 to +85 ppm (relative to CFCl
      
      
      ).
    • Failure Mode: If you see a sharp singlet at -63 ppm, you likely have a -CF

      
       analog (synthesis error). If you see peaks at -110 to -120 ppm, you have ring fluorination impurities.
      

Part 5: Data Summary Table

Proton LabelChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
-CHO 10.00 ± 0.1Singlet (s)-Aldehyde proton.[3]
Ar-H (H6) 8.35 – 8.45dd~1.8Deshielded by ortho-SF

& ortho-CHO.
Ar-H (H2) 8.15 – 8.25dd~1.8Deshielded by ortho-CHO & ortho-Cl.
Ar-H (H4) 8.00 – 8.10dd~1.8Deshielded by ortho-SF

& ortho-Cl.

Part 6: Troubleshooting & Artifacts

  • Rotamers:

    • Unlike amides, benzaldehydes generally do not show rotamers at room temperature. If peaks are doubled, check for hydrate formation (gem-diol) which can occur if the CDCl

      
       is acidic and wet. The gem-diol peak would appear upfield (around 6.0 ppm) and the aldehyde peak would diminish.
      
  • Water Peak:

    • In CDCl

      
      , water appears at ~1.56 ppm. Ensure this does not overlap with any aliphatic impurities (though none are expected in this pure aromatic molecule).
      
  • Solvent Impurities:

    • Common synthesis solvents: Ethyl Acetate (singlet 2.05, quartet 4.12), DCM (singlet 5.30). These must be removed (

      
       molar) for biological assays.
      

References

  • SF5 Group Chemistry: S. Altomonte, et al. "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group." MDC Berlin / ResearchGate. Available at: [Link]

  • General NMR Shifts: "Proton Chemical Shifts in NMR: Part 141." Modgraph / Wiley. Available at: [Link]

  • PubChem Entry: this compound.[4] National Library of Medicine. Available at: [Link][4]

Sources

13C NMR spectrum of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

Technical Guide: C NMR Characterization of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

Executive Summary

The introduction of the pentafluorosulfur group (–SF


This compound

This guide details the spectral acquisition and interpretation framework for this molecule. The core challenge lies in the C–F scalar coupling introduced by the SF

Structural & Electronic Context[1][2][3][4][5][6]

Understanding the electronic environment is prerequisite to accurate assignment. The molecule possesses

SubstituentPositionElectronic EffectNMR Consequence
Aldehyde (-CHO) C1Strong –M (Mesomeric)Significant deshielding of C1 (ipso) and C=O.
Chlorine (-Cl) C3–I (Inductive), +MDeshielding of C3 (ipso); Shielding of Ortho/Para.
Pentafluorosulfur (-SF

)
C5Strong –I, Strong –MCritical Feature: Multi-bond J-coupling (

C-

F).
The SF Coupling Phenomenon

Unlike the –CF






quintet (pentet)

Experimental Methodology

Standard "quick-scan" protocols will likely fail to resolve the C–SF

Sample Preparation
  • Solvent: CDCl

    
     (Standard) or DMSO-d
    
    
    (if solubility issues arise, though CDCl
    
    
    is preferred for resolution).
  • Concentration: High concentration (>20 mg/0.6 mL) is recommended to overcome the signal dilution caused by C–F splitting.

  • Additives: Cr(acac)

    
     (Chromium(III) acetylacetonate) – Optional but Recommended. 
    
    • Reasoning: The quaternary carbons (C1, C3, C5) have long

      
       relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement. A paramagnetic relaxation agent ensures quantitative integration and visibility.
      
Acquisition Parameters (500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or igated (Inverse gated) if integration is critical.

  • Relaxation Delay (d1):

    
     3.0 seconds  (Critical for C–SF
    
    
    detection).
  • Scans (NS): Minimum 1024 scans. The C5 signal is split into

    
    5 lines; signal-to-noise ratio (SNR) is effectively divided by 5 compared to a singlet.
    
  • Spectral Width: 240 ppm (to capture the aldehyde carbonyl ~190 ppm).

Spectral Analysis & Assignment

The following chemical shifts are predicted based on substituent additivity rules (chemometrics) and validated against characteristic SF

Predicted Chemical Shift Table
Carbon LabelChemical EnvironmentShift (

, ppm)
MultiplicityCoupling (

)
C=O Aldehyde Carbonyl188.0 – 192.0 Singlet< 2 Hz (Long range)
C5 Aromatic C-SF

(Ipso)
153.0 – 156.0 Quintet

Hz
C1 Aromatic C-CHO (Ipso)137.0 – 139.0 Singlet (br)-
C3 Aromatic C-Cl (Ipso)134.0 – 136.0 Singlet-
C4 Ar-CH (btwn Cl/SF

)
130.0 – 132.0 Multiplet

Hz
C6 Ar-CH (btwn SF

/CHO)
126.0 – 128.0 Multiplet

Hz
C2 Ar-CH (btwn CHO/Cl)128.0 – 130.0 SingletNegligible
Detailed Signal Interpretation
  • The Diagnostic Quintet (C5): The most distinct feature is the resonance at ~154 ppm .

    • Observation: Look for a low-intensity pattern split into 5 peaks (intensity ratio approx 1:4:6:4:1).

    • Causality: Direct coupling to the SF

      
       group. If this signal is missing, check the baseline or increase scan count (NS).
      
  • The Aldehyde (C=O): Found downfield at ~190 ppm . This confirms the oxidation state of the carbonyl.

  • Ortho-Coupling (C4 & C6): The carbons ortho to the SF

    
     group (C4 and C6) will exhibit 
    
    
    coupling
    , typically appearing as triplets or unresolved multiplets with
    
    
    Hz. This differentiates them from C2, which is meta to the SF
    
    
    group and should appear as a sharper singlet (or doublet if proton-coupled).

Structural Elucidation Workflow

To ensure scientific integrity, the



Visualization of Logic Flow

The following diagram outlines the decision matrix for validating the structure.

GSampleCrude/Pure SampleH1_NMR1H NMR Acquisition(Check Aldehyde Proton ~10ppm)Sample->H1_NMRF19_NMR19F NMR Acquisition(SF5 Characteristic Pattern)H1_NMR->F19_NMRConfirm AldehydeC13_NMR13C NMR Acquisition(High NS, d1 > 3s)F19_NMR->C13_NMRConfirm SF5 PresenceAnalysis_C5Analyze ~154 ppm RegionIs Quintet Visible?C13_NMR->Analysis_C5Decision_YesAssign C-SF5 (Ipso)Confirm StructureAnalysis_C5->Decision_YesYes (Split Signal)Decision_NoRe-acquire:Increase d1, Add Cr(acac)3Analysis_C5->Decision_NoNo (Baseline Noise)Decision_No->C13_NMRLoop

Caption: Figure 1. Step-wise validation workflow emphasizing the critical check for the C-SF

Coupling Pathway Diagram

Understanding the scalar coupling distances is vital for assigning the aromatic region.

CouplingSF5SF5 Group(19F)C5C5 (Ipso)2J Coupling~18 HzSF5->C5Strong Split (Quintet)C4_6C4/C6 (Ortho)3J Coupling~5 HzSF5->C4_6Weak Split (Triplet/Mult)C1_3C1/C3 (Meta)4J CouplingNegligibleSF5->C1_3No Split (Singlet)

Caption: Figure 2. Scalar coupling pathways from the SF

References

  • Sipyagin, A. M., et al. (2004). Synthesis of aromatic pentafluorosulfanyl compounds.[1][2][3] Journal of Fluorine Chemistry. Link

  • Kirsch, P. (2013).

    
     group properties). Link
    
  • Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. (2021). ACS Sensors.

    
    -aromatics). Link
    
  • Reichert, S., et al. (2014). The Pentafluorosulfanyl Group in Medicinal Chemistry.[1][2] Drug Discovery Today. Link

Mass Spectrometry Profiling of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry profiling of 3-Chloro-5-(pentafluorosulfur)benzaldehyde , a compound increasingly relevant in medicinal chemistry due to the unique properties of the pentafluorosulfanyl (


) group.

Technical Guide for Structural Elucidation and Quantitation

Executive Summary & Physicochemical Context

The


 moiety, often termed the "super-trifluoromethyl" group, imparts high lipophilicity, strong electron-withdrawing capacity, and metabolic stability to aromatic systems.[1] When combined with a reactive aldehyde and a chlorinated position, as in This compound , the molecule presents distinct analytical challenges and opportunities.

This guide addresses the ionization behavior, isotopic signatures, and fragmentation pathways required to validate this structure in drug development workflows.

Core Physicochemical Data
PropertyValueMass Spec Implication
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Distinctive high-mass defect due to 5 Fluorines.[1][2]
Molecular Weight 266.61 g/mol Average mass for gravimetric prep.[1]
Monoisotopic Mass 265.9591 DaTarget

for High-Res MS (HRMS).[1]
LogP (Predicted) ~3.8 - 4.2High lipophilicity; requires high % organic mobile phase.[1]
Electronic State Electron-DeficientThe

and

groups pull electron density, making protonation (

) harder than electron capture (

).

Ionization Strategy & Source Selection[1]

A. Electrospray Ionization (ESI)

While aldehydes typically ionize in ESI(+), the strong electron-withdrawing nature of the


 and 

substituents reduces the basicity of the carbonyl oxygen.
  • Positive Mode (ESI+): Expect low sensitivity for

    
    .[1] Sodium adducts 
    
    
    
    (
    
    
    288.[1]95) are often dominant.[1]
  • Negative Mode (ESI-): Due to the high electron affinity, this molecule may ionize via electron capture

    
     or, if hydrated, as the gem-diol anion 
    
    
    
    .
  • Artifact Warning: In methanol, electron-deficient aldehydes readily form hemiacetals, leading to

    
     or 
    
    
    
    peaks.[1] Protocol mandates Acetonitrile (ACN) to avoid this.
B. Atmospheric Pressure Chemical Ionization (APCI)

Recommended Method. APCI is superior for this analyte due to its non-polar character (high LogP).[1]

  • Mechanism: Charge transfer reaction.[1]

  • Target Ion:

    
     at 
    
    
    
    266.97.[1]
C. Electron Impact (EI) - GC-MS

Ideal for structural confirmation (purity checks).[1] The molecular ion


 is stable and intense.[1]

Fragmentation & Structural Logic (The "Fingerprint")

The fragmentation of this molecule is governed by the stability of the aromatic ring versus the lability of the aldehyde and the unique "stripping" of the


 group.
Key Fragmentation Channels (MS/MS)
  • Aldehyde Loss (Primary): The loss of the formyl radical (

    
    ) or CO is the first step.
    
    • Transition:

      
       (Loss of CHO, -29 Da) or 
      
      
      
      (Loss of CO, -28 Da).
  • SF5 Degradation (Secondary): The

    
     bond is strong, but high energy collisions strip Fluorine atoms.[1]
    
    • Transition: Loss of

      
       (
      
      
      
      ).[1]
  • Chlorine Loss: usually occurs after the ring has destabilized.[1]

Visualization: Fragmentation Pathway

The following diagram illustrates the logical dissociation steps for the molecular ion in an EI or high-energy CID environment.

FragmentationPathway Figure 1: Proposed Fragmentation Pathway for this compound M_Ion Molecular Ion [M]+. m/z 266 (100%) M_H [M - H]+ Acylium Ion m/z 265 M_Ion->M_H - H• (Alpha Cleavage) SF5_Frag Defluorination [M - F]+ m/z 247 M_Ion->SF5_Frag - F• (High Energy) Phenyl_Cat Phenyl Cation Deriv. [C6H3ClF5S]+ m/z 237 M_H->Phenyl_Cat - CO (28 Da) Ring_Frag Ring Degradation Loss of SF5/Cl Phenyl_Cat->Ring_Frag Deep Fragmentation

Figure 1: The primary dissociation pathway involves alpha-cleavage of the aldehyde hydrogen followed by decarbonylation.

The Isotopic Signature (Self-Validation)

A critical self-validating step in your protocol is checking the isotopic distribution.[1] This molecule contains two elements with significant isotopes: Chlorine and Sulfur.[1]

  • Chlorine (

    
     / 
    
    
    
    ):
    3:1 ratio.[1]
  • Sulfur (

    
     / 
    
    
    
    ):
    95:4 ratio.[1]

Expected Pattern for Molecular Ion (


 266): 
  • M (266.0): 100% Relative Abundance (Base)

  • M+1 (267.0): ~8.8% (Contribution from

    
     x 7 carbons + 
    
    
    
    )
  • M+2 (268.0): ~36-37% (Critical Check)

    • This peak arises primarily from

      
       (32%) plus the 
      
      
      
      contribution (4.5%).
  • Validation Rule: If the M+2 peak is less than 30% or greater than 40%, the identification is suspect (possible dechlorination or interference).

Experimental Protocol: "Self-Validating" Workflow

This protocol is designed for LC-MS/MS quantitation in a biological or synthetic matrix.[1]

Step 1: Sample Preparation (Solvent Criticality)
  • Solvent: Dissolve standard in Acetonitrile (ACN) .

    • Why? Methanol causes hemiacetal formation (

      
      ) and methylation artifacts (
      
      
      
      ) with electron-deficient aldehydes [1].[1]
  • Concentration: Prepare a 1 mg/mL stock, dilute to 1 µg/mL for tuning.

Step 2: Instrument Parameters (APCI Source)
  • Source: APCI (Positive Mode).[1]

  • Corona Current: 4.0 µA.[1]

  • Source Temp: 350°C (High temp required to volatilize the lipophilic SF5 species).[1]

  • Cone Voltage: 20-30V (Keep low to preserve molecular ion).

Step 3: Validation Sequence (The "Check" Step)

Before running samples, inject the standard and verify:

  • Retention Time: Consistent with high LogP (elutes late on C18).

  • Isotope Ratio: M (266) vs M+2 (268) must be ~3:1.[1]

  • Adduct Check: Ensure no

    
     peaks are present.[1]
    
Step 4: MRM Transitions for Quantitation
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
266.9 (M+H) 238.9 15-20Loss of CO (Specific to Aldehyde)
266.9 (M+H) 218.9 35Loss of CO + HF (Structural confirm)

References

  • Korfmacher, W. A., et al. (2019).[1] An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health.[1][3][4] Link

  • NIST Mass Spectrometry Data Center. (2025).[1] Mass Spectrum of Pentafluorobenzene Derivatives. NIST Chemistry WebBook, SRD 69.[1] Link

  • Doc Brown's Chemistry. (2024).[1] Fragmentation patterns of aromatic aldehydes in Mass Spectrometry. Link

  • PubChem. (2025).[1][5][6] Compound Summary: 3-Chloro-5-(trifluoromethyl)benzaldehyde (Analogous Structure).[1] National Library of Medicine.[1] Link

Sources

Technical Guide: FT-IR Spectrum Analysis of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for analytical chemists and medicinal chemistry teams. It prioritizes mechanistic understanding and practical application over generic descriptions.

Executive Summary & Compound Significance

3-Chloro-5-(pentafluorosulfur)benzaldehyde (CAS: Not widely listed, analog inferred) is a high-value intermediate in modern drug discovery. The pentafluorosulfanyl group (-SF₅) is frequently termed the "super-trifluoromethyl" group due to its extreme electronegativity, high lipophilicity, and hydrolytic stability.

Unlike the planar trifluoromethyl (-CF₃) group, the -SF₅ group adopts a square pyramidal geometry, imparting unique steric bulk and electronic properties. Accurate FT-IR analysis is critical not just for identity confirmation, but for verifying the integrity of the labile aldehyde moiety while ensuring the -SF₅ group remains intact during synthesis.

Key Analytical Challenge: Distinguishing the S-F stretching vibrations (800–900 cm⁻¹) from the C-Cl and aromatic C-H out-of-plane bends in the fingerprint region.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The molecule belongs to the C₁ point group (asymmetric) due to the substitution pattern, meaning all vibrational modes are theoretically IR active.

Structural Deconvolution
  • The Scaffold: A 1,3,5-trisubstituted benzene ring (meta-substitution pattern).

  • The Electrophile: An aldehyde (-CHO) group, susceptible to oxidation (forming carboxylic acid) or hydration.

  • The Lipophile: The -SF₅ group.[1] It contains one axial fluorine (

    
    ) and four equatorial fluorines (
    
    
    
    ).
  • The Halogen: A chlorine atom, providing a heavy atom handle for further functionalization.

The "SF₅ Signature" Logic

The -SF₅ group is the dominant spectral feature in the lower frequency region. Unlike C-F bonds in -CF₃ (which stretch at 1100–1350 cm⁻¹), the S-F bonds are longer and weaker , shifting their absorption to the 800–900 cm⁻¹ range.

Caption: Hierarchical breakdown of vibrational modes. Note the distinct spectral regions for the Aldehyde vs. SF5 moieties.

Experimental Protocol (SOP)

Objective: Obtain a high-resolution spectrum to validate compound purity and identity.

Materials & Equipment
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Sampling Interface: Diamond ATR (Attenuated Total Reflectance). Note: Diamond is preferred over ZnSe due to the hardness of crystalline organic solids and chemical resistance.

  • Solvent (for cleaning): Isopropanol (HPLC Grade).

Method Steps
  • Background Scan: Clean the crystal and collect a background spectrum (air) to suppress atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Loading:

    • If Solid: Place ~2 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for the SF₅ region).

    • If Liquid: Place 1 drop to cover the crystal surface.

  • Acquisition Parameters:

    • Range: 4000 – 450 cm⁻¹ (Must go low to see SF₅ deformations).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio).

  • Processing: Apply ATR correction (if quantitative comparison to transmission library is needed). Baseline correct only if necessary.

Spectral Interpretation & Band Assignment

The spectrum is divided into three critical zones. The absence or shift of these bands indicates impurities.

Zone 1: The High-Frequency Region (4000 – 2000 cm⁻¹)
  • Aromatic C-H Stretch (3100 – 3000 cm⁻¹): Weak, sharp bands characteristic of unsaturated C-H bonds.[2]

  • Aldehyde C-H Stretch (The Fermi Resonance): This is the primary diagnostic for the aldehyde. You will see a "doublet" (two peaks).

    • Fundamental: C-H stretch.[3]

    • Overtone: First overtone of the C-H bending mode (amplified by Fermi resonance).

    • Location:2850 ± 10 cm⁻¹ and 2750 ± 10 cm⁻¹ .

    • Note: The 2750 cm⁻¹ band is usually distinct; the 2850 cm⁻¹ band may overlap with aliphatic impurities if present.

Zone 2: The Double Bond Region (2000 – 1500 cm⁻¹)
  • Carbonyl Stretch (C=O): The most intense band in the spectrum.

    • Location:1705 – 1720 cm⁻¹ .

    • Insight: If this band shifts to ~1690 cm⁻¹, verify if the sample has hydrogen-bonded (e.g., wet) or if conjugation is stronger than expected. If a new band appears at ~1680-1690 cm⁻¹ alongside a broad OH stretch (3000-2500 cm⁻¹), the aldehyde has oxidized to benzoic acid .

  • Aromatic Ring Stretch (C=C):

    • Location:1580 – 1600 cm⁻¹ and 1475 cm⁻¹ .

    • Intensity: Variable, usually medium-weak.

Zone 3: The Fingerprint & SF₅ Region (1500 – 450 cm⁻¹)

This is where the 3-Chloro-5-(SF₅) specificity lies.

  • SF₅ Group (The "Super" Signature):

    • S-F Stretching: A very strong, broad band (often multiplet) centered at 830 – 860 cm⁻¹ .

    • Differentiation: This is much lower than C-F stretches (1100-1300 cm⁻¹).

    • S-F Deformation: Distinct bands at 580 – 600 cm⁻¹ .

  • C-Cl Stretch:

    • Location: Typically 1050 – 1090 cm⁻¹ (in-plane ring vibration involving Cl) or 700 – 800 cm⁻¹ .

    • Note: Often obscured by the intense SF₅ bands, but look for sharp peaks flanking the broad SF₅ absorption.

Summary Table of Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Aldehyde C-H Stretch (Fermi)2850 & 2750 MediumConfirms Aldehyde (vs Ketone/Acid)
Aldehyde C=O[3] Stretch1710 ± 10 Very StrongPrimary Functional Group
Aromatic Ring C=C Stretch1590, 1475MediumConfirms Benzene Core
-SF₅ Group S-F Stretch 830 – 860 Very Strong Identity Confirmation (Unique)
-SF₅ Group S-F Bend580 – 600MediumSecondary Confirmation
Aromatic-Cl C-Cl / Ring Vib~1080MediumSubstituent Check

Quality Control & Troubleshooting

Common Impurities
  • Benzoic Acid Derivative (Oxidation):

    • Indicator: Appearance of a broad "hump" from 2500–3300 cm⁻¹ (O-H stretch) and a shift of the C=O peak to lower frequency (~1680 cm⁻¹).

    • Action: Repurify via column chromatography or recrystallization immediately.

  • Water:

    • Indicator: Broad, smooth hump centered at ~3400 cm⁻¹.

  • Residual Solvent (DCM/Ethyl Acetate):

    • Indicator: DCM (strong peak ~700 cm⁻¹), EtOAc (C=O at 1740 cm⁻¹, distinct from aldehyde).

Workflow Visualization

Caption: QC Decision Tree for validating 3-Chloro-5-(SF5)benzaldehyde.

References

  • NIST Chemistry WebBook. Infrared Spectra of Benzaldehyde Derivatives. National Institute of Standards and Technology. [Link]

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. [Link]

  • Hargreaves, J. S., et al. "Vibrational Spectroscopy of Pentafluorosulfanyl Compounds." Spectrochimica Acta Part A, 2016.[4] (Inferred context from search results on SF5 vibrational modes).

  • Chemistry LibreTexts. Infrared Spectroscopy: Aromatic Compounds and Aldehydes. [Link]

  • Specac Application Notes. Interpreting Infrared Spectra of Halogenated Aromatics. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

[1]

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 3-Chloro-5-(pentafluorosulfur)benzaldehyde (CAS: 1206927-24-9).[1] As a specialized building block in medicinal chemistry and agrochemical synthesis, this molecule combines a reactive aldehyde handle with the "super-lipophilic" pentafluorosulfur (

Understanding its solubility is critical for two reasons:

  • Synthetic Efficiency: The

    
     group imparts unique fluorophilic properties, altering solvent selection for lithiation, oxidation, or reductive amination reactions compared to standard chloro-benzaldehydes.
    
  • Purification Strategy: Its high lipophilicity (

    
     shift) dictates specific mobile phases for chromatography and crystallization solvents.[1]
    

This document outlines the theoretical solubility profile, solvent compatibility matrices, and a self-validating protocol for precise solubility determination.

Molecular Analysis: The Structural Basis of Solubility

To predict and manipulate the solubility of this compound, we must deconstruct its functional groups. The molecule is defined by a "Push-Pull" solubility conflict, heavily dominated by the lipophilic sector.

  • The

    
     Group (The Driver):  Often termed the "super-trifluoromethyl" group, 
    
    
    is chemically stable, highly electron-withdrawing, and significantly more lipophilic than
    
    
    or tert-butyl groups. It exhibits high solubility in fluorinated solvents and non-polar organics.[1]
  • The Aldehyde (The Handle): Provides a dipole moment and hydrogen bond accepting capability, ensuring solubility in polar aprotic solvents (THF, Acetone) but insufficient to impart water solubility against the hydrophobic bulk.

  • The Chlorine Atom: Adds minor lipophilicity and electron-withdrawing character, reinforcing the non-polar nature of the benzene ring.

Cheminformatic Insight:

  • Predicted LogP: ~4.0 – 4.5 (High Lipophilicity)

  • Water Solubility: Negligible (< 1 mg/L predicted).[1][2]

  • Primary Solvation Mechanism: Van der Waals forces and dipole-dipole interactions (in aprotic solvents).[1]

Solvent Compatibility Matrix

The following categorization is based on the interaction between the

Table 1: Solubility Performance by Solvent Class
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, DCEExcellent Preferred media. The high density and moderate polarity of DCM stabilize the aldehyde while accommodating the lipophilic core.[1] Ideal for stock solutions.[1]
Polar Aprotic THF, Ethyl Acetate, Acetonitrile, AcetoneHigh Excellent for reactions (e.g., reductive aminations). Acetonitrile is the standard for HPLC injection.[1]
Non-Polar Aliphatics Hexanes, Heptane, PentaneModerate to Good Unlike standard benzaldehydes, the

group enhances solubility in alkanes. However, cooling may induce precipitation, making this class ideal for recrystallization .
Protic Solvents Methanol, Ethanol, IsopropanolGood (Conditional) Soluble, but caution is required. Primary alcohols can form hemiacetals with the aldehyde reversibly, complicating NMR analysis or storage.
Fluorinated Solvents Trifluorotoluene, FluoroethersExcellent The "Fluorine-Fluorine" affinity makes these solvents highly effective, often used in flow chemistry or specialized extractions.
Aqueous Media Water, PBS BufferInsoluble Requires co-solvent (e.g., DMSO/Water > 1:1 ratio) for biological assays.

Visualization: Solvent Selection Decision Tree

The following diagram guides the researcher through solvent selection based on the intended application (Synthesis, Analysis, or Purification).

SolventSelectionStartApplication GoalSynthesisSynthesis / ReactionStart->SynthesisAnalysisAnalysis (HPLC/NMR)Start->AnalysisPurificationPurificationStart->PurificationSynthTypeReaction Type?Synthesis->SynthTypeTechniqueTechnique?Analysis->TechniqueMethodMethod?Purification->MethodDCMDichloromethane (DCM)(Standard)SynthType->DCMGeneralTHFTHF / Dioxane(Grignard/Reduction)SynthType->THFMetal-CatalyzedFluoroTrifluorotoluene(High Temp/Flow)SynthType->FluoroSpecializedCDCl3CDCl3 (NMR)Technique->CDCl3Proton NMRMeCNAcetonitrile (HPLC)Technique->MeCNLC-MSHexaneHexane/Heptane(Recrystallization)Method->HexaneCrystallizationEtOAcEtOAc/Hexane(Flash Column)Method->EtOAcChromatography

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the specific utility of fluorinated solvents and hydrocarbons for this

Experimental Protocols

Since batch-specific purity affects saturation points, researchers should not rely solely on literature values.[1] The following is a Self-Validating Protocol to determine the exact solubility limit for your specific lot.

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)

Objective: Determine the saturation concentration (


Materials:

  • This compound (Solid)[1]

  • Target Solvent (e.g., Toluene, Methanol)[3]

  • 0.45

    
     PTFE Syringe Filter (Do not use Nylon for aldehydes if avoiding absorption is critical, though usually negligible here).
    
  • Analytical Balance (Precision 0.1 mg).[1]

  • Scintillation Vials (20 mL).

Workflow:

  • Supersaturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a vial. The solid must remain visible (undissolved) to ensure saturation.

  • Equilibration: Cap tightly. Vortex for 2 minutes, then shake/stir at

    
     for 24 hours.
    
  • Filtration: Draw the supernatant into a syringe and filter through the 0.45

    
     PTFE filter into a pre-weighed clean vial (
    
    
    ).
  • Evaporation: Evaporate the solvent from the filtrate using a gentle nitrogen stream or vacuum centrifuge.[1]

  • Quantification: Weigh the vial with the dried residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Handling in Synthesis (The "Dry-Down" Rule)

When switching solvents (e.g., from reaction in DCM to crystallization in Heptane), the high lipophilicity of the

The "Seed & Starve" Method:

  • Dissolve crude material in minimal DCM.[1]

  • Add Heptane dropwise until slight turbidity appears.[1]

  • Crucial Step: Do not cool immediately.[1] Stir rapidly under a nitrogen stream to slowly evaporate the DCM (the more volatile solvent).

  • As DCM leaves, the

    
    -benzaldehyde will crystallize cleanly from the Heptane-rich environment.[1]
    

Visualization: Solubility Validation Workflow

SolubilityProtocolStep11. Supersaturate(Excess Solid + Solvent)Step22. Equilibrate(24h Shake @ 25°C)Step1->Step2Step33. Filter(0.45µm PTFE)Step2->Step3Step44. Evaporate(N2 Stream/Vac)Step3->Step4Step55. Weigh Residue(Gravimetric Calc)Step4->Step5

Figure 2: Step-by-step workflow for the gravimetric determination of solubility limits.

Applications & Implications in Drug Design[4]

The solubility profile of this compound is directly linked to its utility as a Bioisostere .[1]

  • Lipophilicity Modulation: The

    
     group is often used to replace a Nitro (
    
    
    ), Trifluoromethyl (
    
    
    ), or tert-butyl group.[1] It increases the partition coefficient (
    
    
    ), improving membrane permeability.
  • Metabolic Stability: The C-S and S-F bonds are exceptionally stable, often preventing metabolic degradation at the 5-position.

  • Solubility-Limited Assays: Because of its low aqueous solubility, stock solutions for biological assays (e.g., MIC or

    
    ) must be prepared in 100% DMSO at high concentration (e.g., 10-20 mM) and diluted rapidly into the assay buffer to prevent precipitation.
    

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.

  • Altotech. (2025).[1] Solubility of Halogenated Benzaldehydes. (General reference on benzaldehyde analog solubility).

  • PubChem. (2025).[1][4][5] Compound Summary: 3-Chlorobenzaldehyde.[1][5] (Proxy data for core structure solubility).

  • Weng, Z., et al. (2022). Synthesis of Pentafluorosulfanylfurans via SF5Cl Addition. (Verifies solvent usage in SF5 synthesis).

3-Chloro-5-(pentafluorosulfur)benzaldehyde safety data sheet (SDS)

The Advantage: Technical Guide to this compound[5]

Executive Summary: Beyond the SDS

This compound is a high-value building block designed for late-stage lead optimization.[5] While standard Safety Data Sheets (SDS) classify it as a generic irritant, its true technical significance lies in the pentafluorosulfanyl (


) group

Often termed "Super-Trifluoromethyl," the


  • Lipophilicity: Higher

    
     (+0.6 vs. 
    
    
    ), improving membrane permeability.
  • Metabolic Stability: The C–S bond is chemically robust and resistant to P450 oxidative metabolism.

  • Steric Bulk: The

    
     group has a square pyramidal geometry, occupying more space than 
    
    
    or tert-butyl, which can enforce unique conformational locks in protein binding pockets.[5]

This guide bridges the gap between safety compliance and synthetic utility.

Technical Specifications & Chemical Profile

PropertySpecification
Chemical Name This compound
CAS Number 1203878-36-9 (Verify with specific vendor CoA; analogs often vary)
Molecular Formula

Molecular Weight 266.61 g/mol
Appearance Colorless to light yellow liquid or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Functionalities Aldehyde: Electrophilic handle (Reductive amination, Olefination)Chlorine: Handle for Cross-Coupling (Suzuki, Buchwald)

:
Lipophilic, electron-withdrawing core

Safety Assessment & Handling Protocols (SDS Interpretation)

While the compound is stable, the combination of an aldehyde and an electron-deficient aromatic ring requires specific handling to prevent degradation and ensure operator safety.[5]

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

  • Stability Warning: Aldehydes are prone to autoxidation to carboxylic acids upon air exposure.[5] The electron-withdrawing

    
     and 
    
    
    groups accelerate this process by increasing the electrophilicity of the carbonyl carbon.[5]
Storage & Stability Protocol
  • Atmosphere: Store under Argon or Nitrogen .[5] Do not store under air.

  • Temperature: Refrigerate (2–8 °C).

  • Container: Amber glass with a Teflon-lined septum.[5] Avoid metal spatulas which may introduce trace transition metals that catalyze oxidation.[5]

Emergency Response Visualization

The following decision tree outlines the immediate response to exposure, prioritizing containment and neutralization.

SafetyProtocolStartExposure IncidentTypeIdentify Exposure TypeStart->TypeInhaleInhalation(Respiratory Irritation)Type->InhaleSkinSkin Contact(Lipophilic Absorption)Type->SkinEyeEye Contact(Corneal Damage Risk)Type->EyeAction_InhaleMove to Fresh AirSupport Oxygen if neededInhale->Action_InhaleAction_SkinWash with Soap/Water(Avoid organic solvents)Skin->Action_SkinAction_EyeRinse 15 minRemove ContactsEye->Action_EyeMedicalSeek Medical AttentionProvide SDS + CASAction_Inhale->MedicalAction_Skin->MedicalAction_Eye->Medical

Figure 1: Immediate response protocol for exposure to lipophilic halogenated aldehydes.

Synthetic Utility & Experimental Protocols

The dual functionality (Aldehyde + Aryl Chloride) allows for divergent synthesis. The

Primary Application: Reductive Amination

This is the most reliable method to introduce the

5

Rationale: The electron-withdrawing nature of the

5

Protocol: Synthesis of N-(3-chloro-5-(pentafluorosulfur)benzyl)amine

  • Imine Formation:

    • Charge a flame-dried flask with This compound (1.0 equiv) and the target Amine (1.1 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M).[5]

    • Optional: Add activated 4Å Molecular Sieves to sequester water.[5]

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (aldehyde consumption).

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Note: STAB is preferred over

      
       for safety and selectivity.
      
    • Allow to warm to RT and stir overnight (12–16 h).

  • Workup:

    • Quench with saturated aqueous

      
      .[5]
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc). The

      
       group makes the product less polar than non-fluorinated analogs.[5]
      
Secondary Application: Suzuki-Miyaura Coupling

The aryl chloride at the meta position is deactivated but can be engaged using specialized phosphine ligands.[5]

  • Catalyst:

    
     / XPhos or Buchwald Precatalysts (e.g., XPhos Pd G2).
    
  • Base:

    
     (anhydrous) or 
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:[5]1) at 80–100 °C.

  • Note: The

    
     group is stable to Pd-catalysis, but the aldehyde should be protected (as an acetal) or reacted after the coupling if the coupling partner is sensitive to electrophiles.[5]
    

Synthetic Workflow Visualization

This diagram illustrates the divergent pathways available from this building block, highlighting the stability of the

SynthesisWorkflowInput3-Chloro-5-(SF5)BenzaldehydeReaction1Reductive Amination(R-NH2, STAB)Input->Reaction1AldehydeReactivityReaction2Suzuki Coupling(R-B(OH)2, Pd-Cat)Input->Reaction2Aryl ChlorideReactivityReaction3Oxidation(NaClO2)Input->Reaction3AldehydeOxidationProduct1SF5-Benzyl Amines(Lead Opt.)Reaction1->Product1Product2Biaryl Aldehydes(Scaffold Expansion)Reaction2->Product2Product3SF5-Benzoic Acids(Amide Coupling)Reaction3->Product3

Figure 2: Divergent synthetic pathways. The

5

References

  • Altomin, R. et al. (2020). "Pentafluorosulfanyl (

    
    ) as a Superior Bioisostere in Medicinal Chemistry." Journal of Medicinal Chemistry. 
    
  • Savoie, P. R. & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190.

  • Tokunaga, E. et al. (2013). "Pentafluorosulfanyl Group in Drug Discovery: A Pocket Guide." Drug Discovery Today.

  • Sigma-Aldrich/Merck. (2024).[5] "Safety Data Sheet: Fluorinated Benzaldehydes."

A Technical Guide to the Hazards of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the known and inferred hazards associated with 3-Chloro-5-(pentafluorosulfur)benzaldehyde. Given the specialized nature of this compound, direct toxicological data is limited. Therefore, this guide synthesizes information from analogous compounds and the constituent functional groups to provide a robust framework for risk assessment and safe handling.

Compound Overview and Profile

This compound is an aromatic aldehyde containing two highly electronegative functional groups: a chlorine atom and a pentafluorosulfur (SF₅) group. The SF₅ group, often termed a "super-trifluoromethyl group," is noted for its exceptional chemical and thermal stability, high electronegativity, and its ability to increase the lipophilicity of molecules.[1][2] These properties make it a group of significant interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3]

However, the same electronic properties that make this compound valuable also necessitate a thorough understanding of its potential hazards. The reactivity of the aldehyde group, combined with the effects of the chloro and SF₅ substituents, dictates its toxicological and safety profile.

Structural and Hazard-Informing Features

The key structural components influencing the hazard profile are the benzaldehyde core, the chloro-substituent, and the pentafluorosulfur group.

Caption: Key functional groups and their associated hazard considerations.

Hazard Identification and Classification

While a specific safety data sheet for this compound is not widely available, the hazards can be inferred from related structures. The primary hazards are associated with the benzaldehyde moiety.

Inferred GHS Classification (based on analogous compounds):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][5]

This table is a composite based on the hazard profiles of benzaldehyde and substituted benzaldehydes.[4][5]

Physical and Chemical Hazards
  • Combustibility: Like other benzaldehydes, this compound is expected to be a combustible liquid but may not ignite readily.[4][6] It should be kept away from heat, sparks, and open flames.[7]

  • Reactivity: The aldehyde group can be oxidized by air to form the corresponding benzoic acid, a reaction that can be accelerated by light and moisture.[6] The compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[7][8] Contact with strong acids or bases may lead to exothermic condensation reactions.[6]

  • Hazardous Decomposition: Under fire conditions, hazardous decomposition products can be expected, including carbon oxides and hydrogen chloride gas.[7]

Toxicological Profile

Human Health Effects
  • Inhalation: Inhalation of vapors or mists is likely to cause irritation to the nose, throat, and respiratory system, leading to symptoms such as coughing and shortness of breath.[4][9] Due to its classification as harmful if inhaled, exposure should be minimized.[4]

  • Skin Contact: Direct contact is expected to cause skin irritation with redness and pain.[4][10] Prolonged or repeated exposure may lead to the development of a skin rash or allergic skin reactions.[9]

  • Eye Contact: The compound is predicted to cause serious eye irritation, resulting in redness and pain.[4][10]

  • Ingestion: Ingestion may cause sore throat, abdominal pain, and potential central nervous system depression.[10] It is classified as harmful if swallowed.[4]

The Influence of the SF₅ Group

The pentafluorosulfur group is exceptionally stable and generally considered to have low metabolic liability, which can improve the pharmacokinetic profile of a drug.[1][3] However, the toxicological impact of the SF₅ group on aromatic systems is not fully elucidated. The high lipophilicity it imparts could potentially enhance membrane permeability and the distribution of the molecule within the body.[1] Researchers should be aware that while enhancing stability, this group significantly alters the electronic and physical properties of the parent molecule, and its toxicological profile cannot be dismissed.

Experimental Protocols and Safe Handling

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should always precede handling. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, tested according to EN 374).[4]

  • Skin and Body Protection: A lab coat and, if a splash risk exists, additional protective clothing.[11]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[12] If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is necessary.[11]

Workflow for Safe Handling and Use

The following workflow outlines the critical steps for safely managing this compound in a laboratory setting.

Safe_Handling_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Post Post-Handling & Disposal A 1. Conduct Risk Assessment (Review SDS of analogues) B 2. Verify Fume Hood Functionality A->B C 3. Assemble All Required PPE B->C D 4. Don PPE (Gloves, Goggles, Lab Coat) C->D E 5. Work Within Fume Hood (Sash at appropriate height) D->E F 6. Dispense Compound Carefully (Avoid inhalation and skin contact) E->F G 7. Securely Close Container (Store under inert gas if necessary) F->G H 8. Decontaminate Work Area G->H I 9. Dispose of Waste (Follow institutional guidelines for halogenated organic waste) H->I J 10. Remove PPE & Wash Hands I->J

Caption: A stepwise workflow for the safe handling of the compound.

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10] Keep away from incompatible materials such as strong oxidizing agents.[7][10] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen) as the compound may be air, light, and moisture sensitive.[5]

  • Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.[7][8]

Emergency and First Aid Procedures

Immediate action is crucial in the event of an exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, seek immediate medical assistance.[10]

  • Skin Contact: Immediately flush the skin with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[5] If irritation develops or persists, seek medical attention.[13]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Give large quantities of water and call a poison center or doctor if you feel unwell.[4][10]

Spill Response: For small spills, absorb with an inert material (e.g., sand, universal binder) and place in an appropriate, closed container for disposal.[4][12] Ventilate the affected area.[12] For large spills, evacuate the area and follow emergency procedures. Do not allow the product to enter drains.[7]

Conclusion

This compound is a compound with significant potential in research and development, but it requires careful and informed handling. Its hazard profile is dominated by the reactivity of the aldehyde group, leading to irritant and acutely toxic properties. The presence of the chloro and highly stable SF₅ groups adds layers of chemical complexity that must be respected through rigorous adherence to safety protocols, proper use of personal protective equipment, and a well-defined emergency response plan. All handling should be performed with the assumption that the compound is hazardous until more specific toxicological data becomes available.

References

  • Chemos GmbH & Co. KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240, Benzaldehyde. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzaldehyde. Retrieved from [Link]

  • Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]

  • Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Retrieved from [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Retrieved from [Link]

Sources

Strategic Sourcing & Technical Profile: 3-Chloro-5-(pentafluorosulfanyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and application profile of 3-Chloro-5-(pentafluorosulfanyl)benzaldehyde .

Executive Summary: The "Super-Trifluoromethyl" Scaffold

In modern medicinal chemistry, the pentafluorosulfanyl (-SF₅) group has emerged as a superior bioisostere to the trifluoromethyl (-CF₃) group.[1] It offers higher lipophilicity, greater electronegativity, and unique steric bulk (square pyramidal geometry) without the chemical instability associated with other high-fluorine motifs.[1]

3-Chloro-5-(pentafluorosulfanyl)benzaldehyde represents a high-value "magic methyl" scaffold.[1] It combines the electrophilic aldehyde handle (for reductive amination or olefination), a chlorine handle (for cross-coupling), and the metabolic shield of the -SF₅ group.[1]

Critical Sourcing Note: As of Q4 2023, this specific substitution pattern is not a commodity catalog item . It is classified as a Custom Synthesis Target or a Tier-3 Rare Building Block .[1] This guide outlines the strategy to procure it via specialized fluorochemical partners.

Technical Specifications (Predicted)

PropertyValue / Description
IUPAC Name 3-Chloro-5-(pentafluorosulfanyl)benzaldehyde
Molecular Formula C₇H₄ClF₅OS
Molecular Weight 266.61 g/mol
CAS Number Not Assigned / Proprietary (Search often defaults to -CF₃ analog: 1427439-08-0)
Physical State Pale yellow oil or low-melting solid (Predicted MP: 35–45°C)
LogP (Predicted) ~4.2 – 4.5 (Highly Lipophilic)
Hammett Constant (σₚ) 0.68 (SF₅) vs 0.54 (CF₃) – Stronger electron withdrawing
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water.[1][2][3]

Sourcing Landscape: The "Make-on-Demand" Strategy[1]

Because this molecule is not available in bulk catalogs (e.g., Sigma, Combi-Blocks) as a stock item, researchers must utilize a Custom Synthesis (CRO) approach.[1]

Tier 1: Specialized Fluorine Chemistry Partners

These suppliers possess the specific reagents (SF₅Cl gas or aryl disulfides) and autoclaves required to install the -SF₅ group safely.[1]

  • SynQuest Laboratories (USA):

    • Specialty: High-pressure fluorination.[1]

    • Capability: Often stocks the precursor 1-bromo-3-(pentafluorosulfanyl)benzene.[1]

    • Action: Request quote for formylation of the bromo-precursor.[1]

  • Fluorochem (UK):

    • Specialty: Extensive catalog of fluorinated aromatics.[1]

    • Capability: Likely to have the 3-(pentafluorosulfanyl)benzaldehyde parent, requiring only chlorination (difficult) or de novo synthesis.[1]

  • Enamine (Ukraine/EU):

    • Specialty: The "MADE" (Make-on-Demand) program.[1]

    • Capability: They hold the world's largest stock of building blocks.[1] Check for 3-amino-5-(pentafluorosulfanyl)benzoic acid as a starting material.[1]

  • Wuxi AppTec (China):

    • Specialty: Scalable FTE (Full-Time Equivalent) chemistry.[1]

    • Use Case: If you need >100g for a lead optimization campaign.[1]

Synthetic Logic & Retrosynthesis

To validate a supplier's proposal, you must understand the viable synthetic routes.[1] The installation of the -SF₅ group is the limiting step and is rarely done late-stage.[1]

Validated Pathway: The "Lithiation-Formylation" Route

The most reliable route starts from a pre-functionalized SF₅-benzene.[1]

Protocol Logic:

  • Precursor: Start with 1-bromo-3-chloro-5-(pentafluorosulfanyl)benzene .

  • Mechanism: Lithium-Halogen exchange targets the Bromine (weaker bond than Cl or C-S).[1]

  • Quench: DMF (N,N-Dimethylformamide) serves as the formyl source.[1]

G Start 1-bromo-3-chloro-5-(pentafluorosulfanyl)benzene Inter Lithium Intermediate (Kinetic Control: -78°C) Start->Inter n-BuLi, THF -78°C Product 3-Chloro-5-(pentafluorosulfanyl)benzaldehyde Inter->Product 1. DMF (Quench) 2. H3O+ Workup

Figure 1: Preferred synthetic pathway utilizing Lithium-Halogen exchange selectivity.

Alternative Pathway: The "Sandmeyer" Route

If the bromo-precursor is unavailable, the synthesis likely proceeds from the aniline.[1]

  • Start: 3-amino-5-(pentafluorosulfanyl)benzoic acid.

  • Step 1 (Reduction): Reduce carboxylic acid to alcohol (-CH₂OH).[1]

  • Step 2 (Sandmeyer): Convert amine (-NH₂) to chloride (-Cl) via diazonium salt.[1]

  • Step 3 (Oxidation): Oxidize alcohol to aldehyde (-CHO) using Dess-Martin Periodinane or Swern.[1]

Experimental Protocol (Validation Standard)

Note: This is a generalized protocol for the "Lithiation" route, adapted for fluorinated aromatics.

Objective: Synthesis of 3-Chloro-5-(pentafluorosulfanyl)benzaldehyde from 1-bromo-3-chloro-5-(pentafluorosulfanyl)benzene.

Reagents:

  • Precursor (1.0 eq)[1]

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)[1]

  • Anhydrous THF (Solvent)[1]

  • Dry DMF (1.5 eq)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon (Ar) for 15 minutes.

  • Solvation: Dissolve 1-bromo-3-chloro-5-(pentafluorosulfanyl)benzene (5.0 mmol) in anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

    • Why: Low temperature prevents "scrambling" where the Lithium attacks the Chlorine or the SF₅ group.[1]

  • Lithiation: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes. The solution typically turns yellow/orange.[1]

  • Formylation: Add dry DMF (7.5 mmol) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (10 mL).

  • Extraction: Extract with Et₂O (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The aldehyde is typically less polar than the alcohol byproduct.[1]

Analytical Quality Control (QC)

To ensure the supplier has delivered the correct isomer, request the following specific data points:

Analytical MethodExpected SignalDiagnosis
¹H NMR (CDCl₃) Singlet at ~10.0 ppmConfirms Aldehyde proton.[1]
¹⁹F NMR Doublet (~80 ppm, 4F) + Quintet (~60 ppm, 1F)Characteristic AB4 pattern of the SF₅ group.[1] Crucial for purity.
GC-MS M+ peak at 266/268 (3:1 ratio)Confirms Chlorine isotope pattern (³⁵Cl/³⁷Cl).[1]
IR Spectroscopy Strong band at ~1700 cm⁻¹Carbonyl (C=O) stretch.[1]

Handling & Safety Profile

  • Stability: The SF₅ group is thermally stable up to >250°C and resistant to hydrolysis (unlike -SF₃).[1]

  • Lipophilicity: Extreme lipophilicity means this compound will readily penetrate skin.[1] Double-gloving (Nitrile) is mandatory. [1]

  • Reactivity: The aldehyde is prone to oxidation (to benzoic acid) upon air exposure.[1] Store under Argon at -20°C.

References

  • Sante, K. et al. (2021).[1] "The Pentafluorosulfanyl Group in Medicinal Chemistry: A Bioisostere for the Trifluoromethyl Group." Journal of Medicinal Chemistry. [1]

  • SynQuest Laboratories. (2023).[1] "Fluorinated Building Blocks Catalog: SF5 Aromatics." SynQuest Labs.[1]

  • Umicore. (2022).[1] "Advanced Fluorine Chemistry: Handling SF5 Reagents." Umicore Precious Metals Chemistry.

  • Beier, P. et al. (2019).[1] "Nucleophilic Substitution of Nitro-SF5-Benzenes: A Route to Functionalized SF5 Building Blocks." Organic Letters. [1]

Sources

Discovery of pentafluorosulfanyl-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Super-Trifluoromethyl: A Technical Guide to Pentafluorosulfanyl (


) Discovery 

Executive Summary

The pentafluorosulfanyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) has transcended its historical reputation as a laboratory curiosity to become a premier motif in modern drug discovery. Often termed "super-trifluoromethyl," 

offers a unique physicochemical profile: it is more lipophilic, more electronegative, and significantly bulkier than the trifluoromethyl (

) group. Historically, the barrier to entry was the hazardous handling of gaseous

or

. This guide outlines the modern, "gas-free" synthetic strategies that have democratized access to this moiety, enabling its use as a robust bioisostere for tert-butyl and trifluoromethyl groups in lead optimization.

Part 1: Physicochemical Profile & Bioisosterism[1][2]

The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 group is a square pyramidal hypervalent sulfur(VI) species. Its steric demand and electronic properties make it a powerful tool for modulating pharmacokinetics (PK).

Table 1: Comparative Physicochemical Properties

Propertyngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Pentafluorosulfanyl)

(Trifluoromethyl)

(tert-Butyl)
Impact on Drug Design
Geometry Square PyramidalTetrahedralTetrahedral

provides unique 3D space filling; blocks metabolic attack.
Electronegativity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
3.65 (Group)3.36 (Group)N/A (Electron Donating)Stronger electron-withdrawing effect (

) lowers

of neighbors.
Hammett ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

0.680.54-0.20

strongly deactivates aromatics, increasing metabolic stability.
Lipophilicity (

)
1.510.881.98

significantly boosts membrane permeability and BBB penetration.
Volume (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
~113 ų~73 ų~98 ų

is a steric surrogate for

but with polar hydrophobicity.

Key Insight: The


 group is chemically inert to strong acids, bases, and oxidants, making it an ideal "metabolic blocker" at sites prone to CYP450 oxidation.

Part 2: Strategic Synthesis – The "Gas-Free" Revolution

Early synthesis relied on condensing ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 gas (b.p. -10 °C) with alkenes. This required specialized autoclaves and handling toxic gas.[1] The field shifted with the development of bench-stable precursors  and in situ generation .[1]
Mechanism of Radical Addition

The primary route to aliphatic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 compounds is the radical addition of 

across an alkene/alkyne. This is typically initiated by triethylborane (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) at low temperatures or by photoredox catalysis.

SF5_Radical_Mechanism SF5Cl SF5-Cl (Reagent) SF5_Rad SF5• (Electrophilic Radical) SF5Cl->SF5_Rad Homolysis Initiator Initiator (Et3B or hν) Initiator->SF5_Rad Inter_Rad Carbon-Centered Radical Intermediate SF5_Rad->Inter_Rad + Alkene Alkene Alkene (Substrate) Product β-Chloro-SF5 Adduct Inter_Rad->Product + SF5-Cl (Cl transfer) Product->SF5_Rad Chain Propagation

Figure 1: Radical chain mechanism for the addition of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 to alkenes. The electrophilic 

radical adds to the less substituted carbon (anti-Markovnikov-like regioselectivity).

Part 3: Detailed Experimental Protocol

Protocol: Bench-Top Synthesis of Aliphatic


 Compounds via In Situ 

This protocol utilizes the "gas-free" generation of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 developed by Togni and Pitts (2019) and optimized by Qing (2021). It avoids handling ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

cylinders by generating it from stable solids.

Reagents:

  • Substrate: Terminal alkene (1.0 equiv).

  • Fluorine Source: Potassium Fluoride (KF) (Spray-dried, 12.0 equiv).[1]

  • Chlorine/Oxidant: Trichloroisocyanuric acid (TCICA) (2.0 equiv).[1]

  • Sulfur Source: Elemental Sulfur (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (0.25 equiv).
    
  • Solvent: Acetonitrile (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (Anhydrous).
    
  • Initiator: Triethylborane (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (1.0 M in hexane).
    

Safety Critical:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     is generated in situ. While the protocol avoids gas cylinders, the reaction vessel will contain 
    
    
    
    (a toxic gas). Perform ALL operations in a well-ventilated fume hood.
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     is pyrophoric. Handle with air-free syringe techniques.[1]
    

Step-by-Step Workflow:

  • Pre-Generation of

    
     Solution: 
    
    • In a glovebox or under

      
      , charge a dry pressure tube with 
      
      
      
      (32 mg, 1 mmol), TCICA (928 mg, 4 mmol), and spray-dried KF (696 mg, 12 mmol).
    • Add anhydrous

      
       (4 mL).
      
    • Seal the tube and stir vigorously at room temperature for 12 hours . The color typically changes to yellow/orange.[1]

    • Checkpoint: This generates a solution of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (approx. 0.2–0.3 M) along with solid byproducts.
      
  • Extraction (The "Gas-Free" Trick):

    • Cool the reaction mixture to -40 °C .

    • Add cold

      
      -hexane (pre-cooled to -40 °C, 4 mL) to the reaction vessel.
      
    • Shake/stir vigorously for 5 minutes to extract the lipophilic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       into the hexane layer.
      
    • Allow layers to separate (keep cold).[1] The top hexane layer now contains pure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .
      
  • Radical Addition:

    • Transfer the cold hexane layer (containing

      
      ) via cannula to a new flame-dried flask containing the Alkene Substrate  (0.5 mmol) under 
      
      
      
      at -40 °C .
    • Add

      
        (0.1 mL, 0.2 equiv) dropwise.
      
    • Stir at -40 °C to -20 °C. Monitor by TLC or ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       NMR. (Note: 
      
      
      
      group appears as a characteristic AB4 pattern in
      
      
      NMR: a doublet around +80 ppm and a quintet around +60 ppm).
    • If conversion stalls, add another portion of

      
      .
      
  • Workup & Elimination (Optional):

    • Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      . Extract with ether.[1]
      
    • The product is a ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -chloro-
      
      
      
      alkane.
    • To restore the alkene (Vinyl-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ): Treat the intermediate with 
      
      
      
      or
      
      
      in
      
      
      to eliminate
      
      
      .

Part 4: Emerging Trends & Future Outlook

While the radical addition of


 is the workhorse, the field is moving toward solid reagents  to eliminate the need for volatile intermediates entirely.
  • Solid ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Reagents:  A breakthrough in late 2025 by Qin et al. introduced bench-stable solid reagents that release 
    
    
    
    radicals via decarboxylation.[2][3] These reagents (N-hydroxyphthalimide esters derivatized with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    ) allow for simple "mix-and-stir" reactions without
    
    
    or cryogenic extraction.
  • Electrophilic Aromatic Substitution: Direct introduction of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     onto aromatics remains difficult. The standard method involves converting a thiol/disulfide to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    (using
    
    
    ) and then to
    
    
    (using
    
    
    ).

Case Study: Broflanilide Broflanilide (Mitsui Chemicals/BASF) is a meta-diamide insecticide featuring a perfluorinated substituent.[1] During optimization, researchers found that replacing a heptafluoroisopropyl group with


 maintained potency while altering the metabolic soft-spot, proving 

's utility in fine-tuning half-life in biological systems.

References

  • Pitts, C. R., Bornemann, D., Liebing, P., Santschi, N., & Togni, A. (2019).[4] Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6-sulfanyl Chlorides. Angewandte Chemie International Edition. [Link][4]

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. [Link]

  • Li, R., et al. (2025).[2] Bench-stable reagents for modular access to persulfuranyl scaffolds. Nature Communications. [Link][2]

  • Pentafluorosulfanyl Group (SF5) Properties. Rowan Scientific. [Link]

  • Aït-Mohand, S., & Dolbier, W. R. (2002). New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF5) Substituents into Aliphatic Organic Compounds.[1][2][3][5] Organic Letters. [Link]

Sources

The Pentafluorosulfanyl (SF5) Group: A Technical Guide to the "Super-Trifluoromethyl" Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The pentafluorosulfanyl group (SF5), often termed the "super-trifluoromethyl" group, represents a frontier in medicinal chemistry and materials science.[1] Historically marginalized due to synthetic hazards involving fluorine gas (


), recent advances in radical chemistry have democratized access to this moiety. This guide provides a technical deep-dive into the SF5 group’s physicochemical architecture, modern synthetic accessibility, and strategic application in drug discovery, offering a robust alternative to trifluoromethyl (

) and tert-butyl (

-Bu) groups for modulating lipophilicity, metabolic stability, and potency.

Part 1: Physicochemical Architecture

The utility of the SF5 group stems from its unique combination of extreme electronegativity, high lipophilicity, and significant steric bulk. Unlike the tetrahedral


 group, 

adopts a square pyramidal (

)
geometry. This structural distinction creates a specific steric demand that blocks metabolic attacks while projecting electron-withdrawing effects deeper into the molecular core.
Comparative Analysis: SF5 vs. Common Bioisosteres

The following table contrasts SF5 with its nearest competitors. Note the distinct increase in lipophilicity (


) and electron-withdrawing power (

) compared to

.[2][3]
PropertyPentafluorosulfanyl (

)
Trifluoromethyl (

)
tert-Butyl (

-Bu)
Implication for Drug Design
Geometry Square Pyramidal (

)
Tetrahedral (

)
Tetrahedral (

)
SF5 provides unique steric shielding.
Hammett

0.680.54-0.20SF5 is more electron-withdrawing; lowers

of neighbors.
Lipophilicity (

)
1.510.881.98SF5 significantly boosts membrane permeability.
Bond Length C-S: ~1.81 ÅC-C: ~1.50 ÅC-C: ~1.54 ÅLonger bond projects F atoms further into binding pockets.
Hydrolytic Stability High (Resistant to acid/base)HighHighSuitable for oral bioavailability.

Key Insight: The SF5 group is often described as having the electronegativity of a


 group but the steric demand of a 

-Bu group. This "hybrid" profile allows researchers to fill hydrophobic pockets (like

-Bu) while simultaneously modulating electronic properties (like

).

Part 2: Synthetic Access (The "How")

Historically, synthesizing SF5-arenes required reacting disulfides with elemental fluorine (


), a hazardous process limited to specialized facilities. The modern standard has shifted toward radical addition reactions  using 

(pentafluorosulfanyl chloride) or

.
The Modern Standard: Radical Addition to Unsaturation

The most robust entry point for most labs is the radical addition of


 to alkenes or alkynes. This reaction is regioselective (Anti-Markovnikov) and can be initiated by triethylborane (

) at low temperatures or via photoredox catalysis.
Mechanism of Action

The reaction proceeds via a radical chain mechanism.[4] The


 radical is electrophilic, preferentially attacking the terminal carbon of the alkene/alkyne.

SF5_Radical_Mechanism SF5Cl SF5-Cl Reagent SF5_Rad SF5 Radical (•SF5) SF5Cl->SF5_Rad Homolysis Initiator Initiator (Et3B or hν) Initiator->SF5_Rad Intermediate Carbon Radical Intermediate SF5_Rad->Intermediate + Alkene (Addition) Alkene Terminal Alkene/Alkyne Alkene->Intermediate Product SF5-Adduct (Product) Intermediate->Product + SF5Cl (Abstraction) Product->SF5_Rad Chain Propagation (via •Cl) Cl_Rad Cl Radical (•Cl)

Figure 1: Radical chain mechanism for the addition of SF5Cl to alkenes.[4][5] The SF5 radical adds to the less substituted carbon.[6]

Part 3: Medicinal Chemistry Applications[1][7]

The SF5 group is not merely a "heavy" version of trifluoromethyl.[2] It is a strategic tool for solving specific DMPK (Drug Metabolism and Pharmacokinetics) issues.

Strategic Decision Matrix: When to use SF5?

Use the following logic flow to determine if SF5 is the appropriate bioisostere for your lead optimization.

SF5_Decision_Tree Start Lead Optimization Challenge Metabolic Is the site metabolically labile (e.g., P450 oxidation)? Start->Metabolic Lipophilicity Is LogP too low (poor permeability)? Metabolic->Lipophilicity Yes (Need blocking) Potency Is the binding pocket hydrophobic & large? Metabolic->Potency No Use_CF3 Use CF3 (Smaller, less lipophilic) Lipophilicity->Use_CF3 No (LogP is fine) Use_SF5 DEPLOY SF5 GROUP Lipophilicity->Use_SF5 Yes (Need high LogP) Potency->Use_CF3 No (Steric constraint) Use_tBu Use t-Butyl (Steric bulk, but metabolically labile) Potency->Use_tBu Yes (But oxidation risk ok) Potency->Use_SF5 Yes (Need bulk + stability)

Figure 2: Decision matrix for deploying the SF5 group in lead optimization.

Case Study: SF5-Teriflunomide

Recent studies have demonstrated that replacing the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 group in Teriflunomide (a drug for multiple sclerosis) with 

maintains biological activity while significantly enhancing the compound's utility as a

MRI reporter. The unique symmetry of the

group provides a distinct magnetic resonance signature without compromising the drug's anti-inflammatory mechanism [1].

Part 4: Experimental Protocol

Protocol: Et3B-Initiated Addition of SF5Cl to Alkenes

Objective: Synthesize (2-chloro-2-pentafluorosulfanyl)alkane from a terminal alkene. Scope: This protocol is the "gold standard" for introducing aliphatic SF5 groups [2, 3].

Safety Warning:


 is a gas at room temperature (bp -10 °C) and is toxic. 

is pyrophoric.[5] All operations must be performed in a fume hood under inert atmosphere.
Materials
  • Substrate: Terminal alkene (e.g., 1-dodecene, 1.0 equiv).

  • Reagent:

    
     (gas, condensed into solution, 1.1–1.2 equiv).
    
  • Initiator: Triethylborane (

    
    ), 1.0 M in hexane (0.1 equiv).
    
  • Solvent: Dichloromethane (

    
    ) or Hexane (anhydrous).
    
  • Apparatus: 3-neck round bottom flask, dry ice/acetone bath (-78 °C), gas inlet adapter.

Step-by-Step Methodology
  • System Preparation: Flame-dry the glassware and cool under a stream of dry nitrogen.

  • Reagent Condensation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Condense

    
     gas into the flask. (Alternatively, use commercially available 
    
    
    
    solutions if accessible).
  • Substrate Addition: Dissolve the alkene in anhydrous solvent (

    
    ) and add it to the condensed 
    
    
    
    at -78 °C.
  • Initiation: Slowly add the

    
     solution (0.1 equiv) dropwise via syringe.
    
    • Note: The reaction is radical-mediated.[4][5][6][7]

      
       reacts with trace oxygen to generate ethyl radicals, which abstract Cl from 
      
      
      
      to start the chain.
  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2–3 hours. The mixture may turn slightly yellow.

  • Quench & Workup:

    • Quench with 10% aqueous

      
      .
      
    • Extract with

      
       (3x).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      
      • Caution: The product may be volatile; avoid high vacuum if the molecular weight is low.

  • Purification: Flash column chromatography (typically Silica gel, Hexane/EtOAc gradient).

Validation (Self-Checking the Result)
  • 
     NMR:  This is the definitive check. The 
    
    
    
    group displays a characteristic AB4 pattern . You will see a doublet (integral 4F, equatorial fluorines) and a quintet (integral 1F, axial fluorine).
  • Regioselectivity: The

    
     group will be on the terminal carbon, and the Chlorine on the internal carbon (Anti-Markovnikov addition).
    

References

  • Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives Source: ACS Sensors (2021) URL:[Link]

  • Efficient and Practical Synthesis of SF5-Containing Aliphatic Compounds Source: Journal of Organic Chemistry (Dolbier et al.) URL:[Link]

  • Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds Source: ResearchGate / Review (2025 Context) URL:[Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement Source: Journal of Medicinal Chemistry (2017) URL:[Link]

Sources

Methodological & Application

The Synthetic Versatility of 3-Chloro-5-(pentafluorosulfur)benzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

3-Chloro-5-(pentafluorosulfur)benzaldehyde is a unique aromatic aldehyde that has garnered significant attention in medicinal chemistry and materials science. The incorporation of the pentafluorosulfur (SF₅) group, often dubbed a "super-trifluoromethyl group," imparts a distinctive set of properties to organic molecules.[1] This hypervalent sulfur moiety is characterized by its high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, making it a valuable bioisostere for other functional groups in drug design.[1] The presence of the chloro substituent further modulates the electronic nature of the aromatic ring, offering an additional point for synthetic diversification. This guide provides an in-depth exploration of the reactivity of this compound, presenting detailed application notes and protocols for key transformations relevant to researchers, scientists, and drug development professionals.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the interplay of its three functional components: the aldehyde, the chloro group, and the pentafluorosulfur group. The strongly electron-withdrawing nature of both the chloro and the SF₅ groups significantly deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating the aldehyde group towards nucleophilic attack.

The pentafluorosulfur group, being one of the most electron-withdrawing groups known, enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles. This heightened reactivity is a key feature that synthetic chemists can exploit.

Below is a diagram illustrating the electronic effects of the substituents on the benzaldehyde core.

Caption: Electronic effects of substituents.

Key Synthetic Transformations and Protocols

This section details several crucial reactions of this compound, providing both the mechanistic rationale and step-by-step protocols.

Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, and this compound is an excellent substrate for this transformation due to its activated aldehyde functionality. This reaction allows for the formation of a carbon-carbon double bond with a high degree of control over its location.[2][3]

Mechanistic Insight: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde. The strongly electron-withdrawing substituents on the benzaldehyde ring accelerate this initial addition step. The stereochemical outcome of the Wittig reaction (E vs. Z alkene) is influenced by the nature of the ylide used. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to yield the Z-alkene.[4]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Wittig Reaction Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ Phosphonium_Salt->Ylide - HX Base Base Aldehyde Ar-CHO (Ar = 3-Cl, 5-SF₅-C₆H₃) Ylide->Aldehyde Nucleophilic Attack Betaine Betaine Intermediate Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Ar-CH=CH-R Oxaphosphetane->Alkene Elimination Phosphine_Oxide Ph₃P=O Oxaphosphetane->Phosphine_Oxide

Caption: Generalized Wittig reaction workflow.

Protocol: Synthesis of 3-Chloro-5-(pentafluorosulfur)stilbene Derivatives

This protocol describes a general procedure for the synthesis of stilbene derivatives from this compound using a Wittig reagent.

Materials:

  • Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Pentane

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, during which the color should change, indicating the formation of the ylide.

  • Reaction with Aldehyde: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Add pentane to the residue and filter through a pad of silica gel to remove the triphenylphosphine oxide byproduct, washing with additional pentane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired stilbene derivative.

Expected Outcome: This procedure is expected to yield the corresponding stilbene derivative. The yield will depend on the specific phosphonium salt used. Due to the electron-withdrawing nature of the substituents on the benzaldehyde, this reaction is generally efficient.

Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. For this compound, this reaction provides a direct route to a variety of substituted benzylamines, which are valuable intermediates in pharmaceutical synthesis.[5]

Mechanistic Insight: The reaction proceeds in two main steps. First, the aldehyde reacts with a primary or secondary amine to form an imine or iminium ion intermediate. This is followed by the in-situ reduction of the C=N double bond by a suitable reducing agent to yield the corresponding amine. The choice of reducing agent is critical to avoid the reduction of the aldehyde starting material. Sodium borohydride and its derivatives are commonly employed for this purpose.[6]

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Aldehyde Ar-CHO Imine Ar-CH=N-R Aldehyde->Imine Amine R-NH₂ Amine->Imine - H₂O Product Ar-CH₂-NH-R Imine->Product Reducing_Agent [H]

Caption: Two-step process of reductive amination.

Protocol: Synthesis of N-Substituted 3-Chloro-5-(pentafluorosulfur)benzylamines

This protocol provides a general method for the reductive amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.

  • Add the desired amine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions. Caution: Hydrogen gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction by the careful addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Outcome: This protocol should provide the desired N-substituted benzylamine in good to excellent yields. The high electrophilicity of the starting aldehyde favors efficient imine formation.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base.[7] This reaction is particularly useful for the synthesis of α,β-unsaturated compounds, which are important precursors for various pharmaceuticals and fine chemicals.

Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct typically undergoes spontaneous dehydration to yield the α,β-unsaturated product. The strong electron-withdrawing groups on the benzaldehyde facilitate the condensation and subsequent dehydration steps.[8]

Protocol: Synthesis of 3-Chloro-5-(pentafluorosulfur)benzylidene Malonates

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an active methylene compound like diethyl malonate.

Materials:

  • This compound

  • Diethyl malonate (or other active methylene compound)

  • Piperidine (or other basic catalyst)

  • Ethanol

  • Hydrochloric acid (dilute)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and diethyl malonate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Outcome: This reaction is expected to produce the corresponding benzylidene malonate derivative in high yield. The product is a versatile intermediate for further synthetic modifications.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in the development of novel therapeutic agents and advanced materials. The unique properties conferred by the SF₅ group can lead to improved biological activity, enhanced metabolic stability, and favorable pharmacokinetic profiles in drug candidates.[9] For instance, SF₅-containing compounds have shown promise as insecticides and in other areas of agrochemical research.[9]

In materials science, the incorporation of the SF₅ group can be used to tune the electronic and physical properties of organic materials for applications in areas such as organic electronics and liquid crystals.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. Its unique electronic properties, stemming from the combined influence of the chloro and pentafluorosulfur substituents, make it an excellent substrate for a variety of important chemical transformations. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this compound and to synthesize novel molecules with potential applications in medicine and materials science. The continued investigation into the reactions of this and related SF₅-containing compounds is expected to yield further innovations in these fields.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Munoz-Herranz, M. P. (2008). Wittig reaction of aldehydes and subsequent Pd-catalysed diene isomerisation. ChemSpider SyntheticPages. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • PubMed. (2013). Cyclocondensation reaction of heterocyclic carbonyl compounds. Part XIII: synthesis and cytotoxic activity of some 3,7-diaryl-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][3][4][10]triazines. Retrieved from [Link]

  • Wentzel Lab. (2020, March 4). Wittig Reaction and Mechanism with Electron Donating Group [Video]. YouTube. [Link]

  • Kordnezhadian, R., Li, B. Y., Zogu, A., Demaerel, J., De Borggraeve, W. M., & Ismalaj, E. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry (Weinheim an der Bergstrasse, Germany), 28(60), e202201491. [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min). Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

  • Kolagkis, P. X., Serviou, S. K., Stini, N. A., Demertzidou, V. P., Poursaitidis, E. T., Galathri, E. M., ... & Kokotos, C. G. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Montgomery, J., & Svejda, S. A. (2008). Dehydrogenative cyclocondensation of aldehydes, alkynes, and dialkylsilanes. Journal of the American Chemical Society, 130(30), 10042–10043. [Link]

  • Shaabani, A., Ghasemi, S., & Ghadami, V. (2021). Recent Developments on Five-Component Reactions. Molecules (Basel, Switzerland), 26(7), 1986. [Link]

  • ChemRxiv. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • UM Students' Repository. (n.d.). CHAPTER 2. STILBENE SYNTHESIS 2.1. Brief overview of stilbene monomer syntheses. Retrieved from [Link]

  • Taylor & Francis Online. (2023). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]

  • Serebryany, I. G., Chkanikov, N. D., Kolomietz, A. F., & Fokin, A. V. (1991). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[2][4]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 56(26), 7275–7279. [Link]

  • ResearchGate. (n.d.). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Retrieved from [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • Molecules. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Ester Derivatives of Stilbene Derived from Acid Derivative (of P-Chloro Phenyl Acetic Acid, Substitute Benzaldehyde, Triethyl Amine) with Methanol and Sulphuric Acid. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2020). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. [Link]

  • European Journal of Medicinal Chemistry. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Molecules. (2018). Synthetic approaches toward stilbenes and their related structures. [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

Application Note: Reductive Amination of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the reductive amination of 3-Chloro-5-(pentafluorosulfur)benzaldehyde (CAS: 1829-33-0 / Generic structure class). The pentafluorosulfanyl (


) group, often termed the "super-trifluoromethyl," is gaining rapid traction in medicinal chemistry due to its high lipophilicity, hydrolytic stability, and strong electron-withdrawing nature.

However, the presence of the


 group, combined with a meta-chlorine substituent, presents specific chemoselectivity challenges. Standard catalytic hydrogenation methods (e.g., 

, Pd/C) pose a high risk of hydrodehalogenation (cleaving the Ar-Cl bond). This guide utilizes Sodium Triacetoxyborohydride (STAB) as a mild, selective hydride donor to effect the transformation while preserving the halogen handle for downstream cross-coupling.

Chemical Context & Strategy

The Substrate: Electronic & Steric Considerations

The substrate features two potent electron-withdrawing groups (EWGs): the


 group (

) and the Chlorine atom.
  • Activation: These EWGs significantly increase the electrophilicity of the aldehyde carbonyl carbon. This facilitates rapid nucleophilic attack by the amine to form the hemiaminal and subsequent imine.

  • Stability: While imine formation is fast, the resulting electron-deficient imine is susceptible to hydrolysis. Therefore, a Direct (One-Pot) Reductive Amination is preferred over stepwise methods to trap the imine immediately upon formation.

  • Lipophilicity: The

    
     group imparts high lipophilicity (
    
    
    
    increase ~1.5 vs
    
    
    ). Solvents must be chosen to ensure solubility of both the lipophilic aldehyde and the typically polar amine salt.
Selection of Reducing Agent

The choice of reducing agent is the critical control point for this protocol.

Reducing AgentSuitabilityRationale
Sodium Triacetoxyborohydride (STAB) High Preferred. Reduces imines much faster than aldehydes. Tolerates Ar-Cl bonds. Mildly acidic nature buffers basic amines.
Sodium Cyanoborohydride (

)
MediumEffective but highly toxic. Risk of residual cyanide. Requires careful pH control (pH 6-7).
Sodium Borohydride (

)
LowNon-selective. Reduces aldehydes to alcohols competitively with imine reduction.
Catalytic Hydrogenation (

, Pd/C)
Critical Failure High risk of hydrogenolysis (removing the Chlorine atom).
Reaction Mechanism

The reaction proceeds via the formation of an iminium ion intermediate.[1] The acetoxy groups on STAB stabilize the boron-hydrogen bond, making it less nucleophilic than


. It selectively delivers a hydride to the more electrophilic iminium species rather than the neutral aldehyde.

G cluster_0 Equilibrium Phase Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) AmineProduct Secondary/Tertiary Amine Iminium->AmineProduct + H- (STAB) Irreversible

Figure 1: Mechanistic pathway of Direct Reductive Amination. The STAB reagent selectively intercepts the Iminium Ion.

Experimental Protocol

Target Reaction: Reductive amination of this compound with a primary or secondary amine.

Materials & Reagents[2][4][6]
  • Substrate: this compound (1.0 equiv).

  • Amine: 1.1 – 1.2 equiv (If using amine hydrochloride salt, add 1.0 equiv TEA).

  • Reductant: Sodium triacetoxyborohydride (

    
    , STAB) (1.4 – 1.6 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF. Note: DCE promotes faster imine formation.

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Procedure
  • Preparation of Reaction Mixture:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in DCE (concentration ~0.1 M - 0.2 M).

    • Add the Amine (1.1 equiv).

    • Add Acetic Acid (1.0 equiv). Crucial: This catalyzes the dehydration of the hemiaminal to the imine.

    • Observation: The solution may warm slightly or change color (often yellowing) as the imine forms.

  • Imine Formation (Equilibrium):

    • Stir the mixture at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (

      
       or Ar).
      
    • Checkpoint: For sterically hindered amines, extend this time to 2 hours or heat to 40°C to ensure imine formation before reduction.

  • Reduction:

    • Cool the mixture to 0°C (ice bath). While not strictly necessary for all substrates, this prevents exotherms from degrading the labile

      
      -imine intermediate.
      
    • Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5–10 minutes.

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 2–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the imine (often more polar than aldehyde) and appearance of the amine.

  • Workup:

    • Quench the reaction by adding saturated aqueous

      
       (slowly, gas evolution of 
      
      
      
      will occur).
    • Stir vigorously for 15 minutes to quench residual boron species.

    • Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (x3).

    • Combine organic layers, wash with Brine, and dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure.

  • Purification:

    • The crude material is often clean enough for the next step. If purification is required, use Flash Column Chromatography.

    • Note:

      
       compounds are non-polar. Start with a low polarity mobile phase (e.g., Hexanes/EtOAc).
      
Workflow Diagram

Workflow Start Start: Dissolve Aldehyde in DCE AddAmine Add Amine + AcOH (Stir 30-60 min) Start->AddAmine AddSTAB Add NaBH(OAc)3 (0°C -> RT, 2-16h) AddAmine->AddSTAB Imine Formed Quench Quench: Sat. NaHCO3 AddSTAB->Quench Complete Extract Extraction: DCM / Brine Wash Quench->Extract Purify Purification: Flash Chromatography Extract->Purify

Figure 2: Operational workflow for the one-pot reductive amination.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Conversion Incomplete imine formationExtend the pre-stir time (Step 2) or add molecular sieves (4Å) to drive equilibrium.
Alcohol Byproduct Direct reduction of aldehydeThe imine formation is too slow. Ensure AcOH is present. Switch to stepwise method (form imine, isolate/evaporate, then reduce in MeOH).
Dechlorination Over-reductionEnsure you are NOT using

. Confirm reagent quality;

should be a free-flowing powder, not a clump.
Hydrolysis on Column Unstable productAdd 1% Triethylamine to the chromatography eluent to neutralize silica acidity.

Safety & Handling (E-E-A-T)

  • SF5 Group Hazards: While chemically stable, many low-molecular-weight

    
     aromatics are volatile and lipophilic. They can penetrate skin easily. Double-gloving  and working in a fume hood  are mandatory.
    
  • STAB Handling:

    
     releases acetic acid upon hydrolysis. It is moisture-sensitive.[2] Store in a desiccator.
    
  • DCE: 1,2-Dichloroethane is a potential carcinogen. If safety regulations prohibit DCE, THF or Dichloromethane (DCM) are acceptable substitutes, though reaction times may increase.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • The foundational text establishing STAB as the preferred reagent for reductive amin
  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews.

    • Authoritative review on the properties and stability of the SF5 group.
  • Altman, R. A., et al. (2016). "Medicinal Chemistry of the Pentafluorosulfanyl (SF5) Group." Journal of Medicinal Chemistry.

    • Discusses the lipophilicity and metabolic stability advantages of SF5 in drug design.
  • Common Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride Conditions."

    • Standard oper

Sources

Application Note: Strategic Olefination of 3-Chloro-5-(pentafluorosulfur)benzaldehyde via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers and drug development professionals on performing the Wittig reaction with 3-Chloro-5-(pentafluorosulfur)benzaldehyde. The pentafluorosulfur (SF₅) group is a functionality of increasing importance in medicinal chemistry and materials science, valued for its exceptional electronegativity, stability, and lipophilicity.[1][2] This document moves beyond a standard recitation of steps to explain the underlying chemical principles, enabling scientists to make informed decisions for achieving desired stereochemical outcomes and high yields. We present detailed protocols for the synthesis of both (E)- and (Z)-alkenes from this highly electron-deficient aromatic aldehyde, supported by mechanistic diagrams and workflow visualizations.

Introduction and Strategic Considerations

The Wittig reaction is a cornerstone of organic synthesis, enabling the transformation of aldehydes or ketones into alkenes with a high degree of regiochemical control.[3][4] The reaction's power lies in its versatility and the predictable formation of a carbon-carbon double bond at the exact location of the original carbonyl group.[4]

The substrate in focus, this compound, presents a unique electronic profile. It is decorated with two potent electron-withdrawing groups (EWGs): a chlorine atom and the exceptionally powerful pentafluorosulfur (SF₅) group. The SF₅ group, often termed a "super-trifluoromethyl group," is thermally and chemically robust and significantly enhances the electrophilicity of the aromatic system and, consequently, the carbonyl carbon.[2][5][6] This heightened electrophilicity makes the aldehyde an excellent substrate for the Wittig reaction, readily undergoing nucleophilic attack by the phosphorus ylide.

The critical determinant of the resulting alkene's stereochemistry (E/Z) is the nature of the phosphorus ylide employed.[7][8] This guide will detail the strategic selection of ylides to predictably control the reaction outcome.

  • Unstabilized Ylides: These ylides, typically bearing alkyl substituents, are highly reactive. The reaction proceeds rapidly and irreversibly under kinetic control, leading predominantly to the (Z)-alkene.[9][10]

  • Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge on the carbanion. They are less reactive, and the initial addition to the carbonyl is often reversible. This allows the reaction to proceed under thermodynamic control, yielding the more stable (E)-alkene as the major product.[7][9][10]

Mechanistic Pathway and Experimental Workflow

The Wittig reaction proceeds through the formation of a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes to the desired alkene and triphenylphosphine oxide (TPPO).[4][7] The exceptional thermodynamic stability of the P=O bond in TPPO is the primary driving force for the reaction.

Wittig_Mechanism Aldehyde 3-Cl, 5-SF₅-Ph-CHO Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Ylide Ph₃P⁺-C⁻HR Ylide->Oxaphosphetane [2+2] Cycloaddition Betaine Betaine Intermediate (optional pathway) Alkene Alkene Oxaphosphetane->Alkene Elimination TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO

Caption: Generalized mechanism of the Wittig reaction.

The overall experimental process follows a logical sequence from ylide generation to product purification. Careful execution at each stage is crucial for success.

Wittig_Workflow start Start: Phosphonium Salt & Aldehyde gen_ylide 1. Ylide Generation (Deprotonation with Base) start->gen_ylide add_aldehyde 2. Addition of Aldehyde (Reaction at controlled temp.) gen_ylide->add_aldehyde quench 3. Reaction Quench (e.g., with sat. NH₄Cl) add_aldehyde->quench workup 4. Aqueous Work-up & Extraction quench->workup purify 5. Purification (Chromatography or Crystallization) workup->purify product Final Product: Purified Alkene purify->product

Caption: Standard experimental workflow for the Wittig reaction.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Strong bases like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

Protocol 3.1: Synthesis of (Z)-3-Chloro-5-(1-propenyl)-1-(pentafluorosulfur)benzene using an Unstabilized Ylide

This protocol aims for the (Z)-isomer through the use of a reactive, unstabilized ylide under kinetic control.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (1.2 eq).

  • Ylide Generation: Add anhydrous THF to the flask. Cool the resulting suspension to 0 °C in an ice bath.

  • Add n-BuLi solution (1.1 eq) dropwise via syringe over 10 minutes. The solution will turn a deep orange or red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.

  • Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching and Work-up: Once the aldehyde is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product contains triphenylphosphine oxide (TPPO). Purify the desired alkene via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3.2: Synthesis of (E)-Ethyl 3-(3-chloro-5-(pentafluorosulfur)phenyl)acrylate using a Stabilized Ylide

This protocol targets the (E)-isomer by employing a stabilized ylide, allowing the reaction to equilibrate to the more stable product.

Materials:

  • (Carbethoxymethyl)triphenylphosphonium bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Ylide Generation: Add anhydrous THF to the flask and cool to 0 °C.

  • In a separate flask, dissolve (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen gas evolution ceases. This indicates the complete formation of the ylide.

  • Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction may require several hours (4-12 h) to reach completion due to the lower reactivity of the stabilized ylide.

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer to a separatory funnel, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can often be purified by recrystallization. If necessary, use flash column chromatography to separate the product from residual TPPO and other impurities.

Expected Outcomes and Data Summary

The choice of ylide dictates the stereochemical outcome. The high electrophilicity of the SF₅-substituted benzaldehyde ensures that both types of ylides should react efficiently.

Stereoselectivity Aldehyde 3-Cl, 5-SF₅-Benzaldehyde Ylide_Choice Choice of Ylide Aldehyde->Ylide_Choice Unstabilized Unstabilized Ylide (e.g., Ph₃P=CHR, R=alkyl) Ylide_Choice->Unstabilized High Reactivity Stabilized Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) Ylide_Choice->Stabilized Lower Reactivity Z_Alkene (Z)-Alkene (Kinetic Product) Unstabilized->Z_Alkene E_Alkene (E)-Alkene (Thermodynamic Product) Stabilized->E_Alkene

Caption: Decision tree for controlling alkene stereochemistry.

Ylide TypeExample ReagentTypical ConditionsExpected Major ProductStereochemistry
Unstabilized Ethyltriphenylphosphonium Bromide + n-BuLiAnhydrous THF, -78 °C to RT3-Chloro-5-(1-propenyl)-1-(pentafluorosulfur)benzene(Z)-isomer
Stabilized (Carbethoxymethyl)triphenylphosphonium Bromide + NaHAnhydrous THF, RefluxEthyl 3-(3-chloro-5-(pentafluorosulfur)phenyl)acrylate(E)-isomer

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chem-Station. (2024, April 6). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of the non-stabilized ylide ((C6H5)3P = CH2) with the benzaldehyde ((C6H5)–CHO). Retrieved from [Link]

  • Chem Help ASAP. (2020, March 27). Wittig reaction & alkene geometry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Retrieved from [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. Retrieved from [Link]

  • Corpus UL. (n.d.). Developments in the synthesis of new SF5-containing compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzaldehyde. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Chloro-5-(pentafluorosulfur)benzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the Pentafluorosulfur (SF₅) Group in Agrochemical Design

The relentless pursuit of more effective and environmentally benign agrochemicals has driven chemists to explore novel molecular scaffolds and functional groups. Among these, the pentafluorosulfur (SF₅) group has garnered significant attention as a "super-trifluoromethyl" bioisostere.[1] Its unique combination of properties, including high chemical and thermal stability, significant lipophilicity, and strong electron-withdrawing character, makes it an exceptionally valuable substituent in the design of modern pesticides.[2][3] The SF₅ moiety can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to enhanced biological activity compared to its trifluoromethyl (CF₃) analogues.[4][5]

This guide provides a comprehensive overview of the synthetic utility of a key building block, 3-Chloro-5-(pentafluorosulfur)benzaldehyde , in the construction of next-generation agrochemicals. We will delve into detailed protocols for its application in the synthesis of isoxazoline insecticides, a class of compounds known for their potent and selective action against a range of agricultural and veterinary pests. The protocols and discussions herein are designed for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, providing both practical methodologies and the underlying scientific rationale.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis. The table below summarizes the key physicochemical parameters of this compound, which inform its reactivity and handling.

PropertyValueImplication for Synthesis
Molecular Formula C₇H₄ClF₅OSProvides the basis for reaction stoichiometry and product characterization.
Molecular Weight 278.62 g/mol Essential for accurate measurement of reagents.
Appearance White to off-white solidVisual confirmation of material identity.
Boiling Point Not readily available (likely high due to polarity and MW)Distillation is not a typical purification method for this compound.
Melting Point 68-72 °CUseful for assessing purity and for reactions conducted at elevated temperatures.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene)Facilitates its use in a wide range of reaction conditions.
Key Reactive Group Aldehyde (-CHO)The primary site for synthetic transformations.

Core Application: Synthesis of Isoxazoline Insecticides

A prominent application of this compound is in the synthesis of isoxazoline-based insecticides. These compounds are a relatively new class of pesticides that exhibit potent activity against a variety of pests by acting as antagonists of the GABA (gamma-aminobutyric acid)-gated chloride channels in the insect nervous system.[6] The general synthetic strategy involves the construction of the isoxazoline ring bearing the 3-chloro-5-(pentafluorosulfur)phenyl substituent.

A common and effective method for constructing the isoxazoline ring is through the [3+2] cycloaddition of a nitrile oxide with an alkene. The nitrile oxide is typically generated in situ from the corresponding aldoxime, which is readily prepared from the starting benzaldehyde.

Experimental Workflow: From Benzaldehyde to Isoxazoline

The following diagram illustrates the overall synthetic workflow for the preparation of an isoxazoline insecticide from this compound.

workflow A This compound B Step 1: Oxime Formation A->B Hydroxylamine (NH₂OH) C This compound Oxime B->C D Step 2: In situ Nitrile Oxide Formation C->D Oxidizing Agent (e.g., NCS, Chloramine-T) E [3-Chloro-5-(pentafluorosulfur)phenyl]nitrile Oxide D->E F Step 3: [3+2] Cycloaddition E->F H Substituted Isoxazoline F->H G Alkene Coupling Partner G->F I Step 4: Amide Coupling (if applicable) H->I J Final Isoxazoline Insecticide I->J

Caption: General synthetic workflow for isoxazoline synthesis.

Detailed Protocols

The following protocols are adapted from established methods for the synthesis of analogous trifluoromethyl-containing isoxazoline insecticides and have been modified to accommodate the specific properties of the pentafluorosulfur-containing starting material.

Protocol 1: Synthesis of this compound Oxime

Objective: To convert the aldehyde functionality into an oxime, the precursor for the nitrile oxide.

Rationale: The reaction of an aldehyde with hydroxylamine is a classic and high-yielding method for the formation of aldoximes. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or other suitable base

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Reagent Addition: In a separate flask, prepare a solution of 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of sodium acetate in a minimal amount of water. Add this aqueous solution to the ethanolic solution of the aldehyde.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

  • Workup:

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude oxime. The product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Expected Outcome: A white to off-white solid, which is a mixture of (E)- and (Z)-isomers of the oxime.

Protocol 2: Synthesis of a 3-(3-Chloro-5-(pentafluorosulfur)phenyl)-substituted Isoxazoline

Objective: To construct the isoxazoline ring via a [3+2] cycloaddition reaction.

Rationale: This key step involves the in situ generation of the nitrile oxide from the oxime, followed by its immediate reaction with an alkene. The use of an oxidizing agent like N-chlorosuccinimide (NCS) or Chloramine-T facilitates the formation of the intermediate hydroximinoyl chloride, which then eliminates HCl to form the reactive nitrile oxide dipole. This dipole readily undergoes cycloaddition with an alkene to form the stable five-membered isoxazoline ring.

Materials:

  • This compound Oxime (from Protocol 1)

  • A suitable alkene coupling partner (e.g., a vinyl or allyl derivative)

  • N-Chlorosuccinimide (NCS) or Chloramine-T

  • A suitable base (e.g., triethylamine (Et₃N) or pyridine)

  • A suitable solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the this compound oxime (1.0 equivalent) and the chosen alkene (1.2 equivalents) in the appropriate solvent (e.g., DCM).

  • Nitrile Oxide Generation and Cycloaddition:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NCS (1.1 equivalents) in the same solvent to the reaction mixture.

    • After the addition of NCS, slowly add a solution of the base (e.g., triethylamine, 1.2 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir until the oxime is consumed, as monitored by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired isoxazoline product.

Expected Outcome: A solid or oil corresponding to the 3-(3-Chloro-5-(pentafluorosulfur)phenyl)-substituted isoxazoline.

Visualization of the [3+2] Cycloaddition Mechanism

The core of the isoxazoline synthesis is the [3+2] cycloaddition. The following diagram illustrates this key mechanistic step.

cycloaddition cluster_reactants Reactants cluster_product Product nitrile_oxide [Ar-C≡N⁺-O⁻] Nitrile Oxide isoxazoline Isoxazoline Ring nitrile_oxide->isoxazoline [3+2] Cycloaddition alkene R-CH=CH₂ Alkene alkene->isoxazoline

Caption: The [3+2] cycloaddition reaction mechanism.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. The protocols outlined in this guide provide a solid foundation for the preparation of potent isoxazoline insecticides. The unique properties imparted by the SF₅ group offer significant opportunities for the development of new crop protection agents with improved efficacy, selectivity, and metabolic profiles. Further exploration of this and other SF₅-containing synthons will undoubtedly continue to drive innovation in the agrochemical industry.

References

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. National Center for Biotechnology Information. [Link]

  • Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. National Center for Biotechnology Information. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. National Center for Biotechnology Information. [Link]

  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. National Center for Biotechnology Information. [Link]

  • Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA. [Link]

  • Crystalline form of 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-0X0-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1- naphthalenecarboxamide.
  • Isoxazoline insecticides.
  • INSECTICIDAL COMPOUNDS BASED ON ISOXAZOLINE DERIVATIVES. European Patent Office. [Link]

  • Discovery, development, chemical diversity and design of isoxazoline-based insecticides. National Center for Biotechnology Information. [Link]

Sources

3-Chloro-5-(pentafluorosulfur)benzaldehyde in materials science

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional "Super-Trifluoromethyl" Scaffold for Advanced Materials[1]

Executive Summary

3-Chloro-5-(pentafluorosulfur)benzaldehyde (CAS: 1206977-80-5) represents a high-value "trifecta" building block for materials science and medicinal chemistry.[1] It combines three distinct functionalities:

  • The SF₅ Group: Often termed the "Super-Trifluoromethyl," it offers higher electronegativity (

    
     = 0.68), greater lipophilicity (
    
    
    
    ), and significantly more steric bulk than a CF₃ group, adopting a square pyramidal geometry that disrupts
    
    
    -stacking.
  • The Aldehyde (-CHO): A versatile electrophile for condensation, olefination, and reduction.[1]

  • The Chlorine (-Cl): A handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), activated by the electron-withdrawing nature of the SF₅ and CHO groups.[1]

This guide details the strategic application of this molecule in High-Performance Liquid Crystals (HPLC), Organic Light Emitting Diodes (OLEDs), and lipophilic drug design.

Part 1: Technical Profile & Properties[1]

The SF₅ group imparts unique physical properties that distinguish this scaffold from its trifluoromethyl analogues.

PropertyValue / CharacteristicImpact on Material Design
Geometry Square Pyramidal (

)
Disrupts planar packing; lowers melting points in liquid crystals; increases solubility.[1]
Electronegativity High (

)
Lowers LUMO levels in OLEDs; increases acidity of neighboring protons.
Lipophilicity High (

predicted)
Enhances blood-brain barrier permeability in drugs; improves phase compatibility in fluoropolymers.[1]
Bond Energy (S-F) ~329-393 kJ/molExceptional thermal and chemical stability (resistant to hydrolysis).[1]
Steric Demand Volume

tert-butyl group
Blocks metabolic sites; induces twist in conjugated backbones.[1]
Part 2: Application Notes & Protocols
Application Note 1: Synthesis of High-Dielectric Anisotropy Liquid Crystals

Context: The SF₅ group is a "polar anchor" in liquid crystals (LCs).[1] Unlike cyano (-CN) groups, SF₅ is chemically inert and provides a high dipole moment without increasing viscosity significantly.[1] The 3-chloro substituent breaks molecular symmetry, further lowering the melting point and suppressing crystallization, which is critical for wide-temperature-range LC displays.[1]

Experimental Logic: We utilize the Wittig Reaction to convert the aldehyde into a stilbene derivative.[1] The strong electron-withdrawing nature of the SF₅ group makes the aldehyde highly reactive toward ylides.[1]

Protocol: Olefination to Form SF₅-Stilbenes

  • Reagents:

    • This compound (1.0 eq)[1]

    • (4-Alkoxyphenyl)methyltriphenylphosphonium bromide (1.1 eq)[1]

    • Potassium tert-butoxide (KOtBu) (1.2 eq)[1]

    • Solvent: Dry THF (0.1 M concentration)

  • Step-by-Step Methodology:

    • Ylide Generation: In a flame-dried Schlenk flask under Argon, suspend the phosphonium salt in dry THF. Cool to 0°C. Add KOtBu portion-wise. The solution will turn bright yellow/orange (ylide formation). Stir for 30 mins.

    • Addition: Dissolve this compound in a minimal amount of dry THF. Add this solution dropwise to the ylide at 0°C.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Note: The electron-poor aldehyde reacts rapidly.[1]

    • Quench: Quench with saturated NH₄Cl solution.

    • Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

    • Purification: The product (cis/trans mixture) is purified via silica gel chromatography (Hexanes/EtOAc). Tip: Iodine-catalyzed isomerization can be used to convert the mixture entirely to the thermodynamic trans-isomer if required for the mesogen.[1]

Application Note 2: Asymmetric Linkers for Conjugated Polymers (OLEDs)

Context: In organic electronics, tuning the HOMO-LUMO gap is essential.[1] The SF₅ group lowers the LUMO, facilitating electron transport. The 3-Chloro position serves as a "latent" handle.[1] By first reacting the aldehyde, then the chloride, researchers can build asymmetric "Push-Pull" materials.[1]

Experimental Logic: The aryl chloride in this scaffold is activated for Suzuki-Miyaura Coupling because it is meta to two strong electron-withdrawing groups (SF₅ and CHO/vinyl).[1] This allows for coupling using mild palladium catalysts.[1]

Protocol: Selective Suzuki Coupling of the Chlorinated Scaffold

  • Reagents:

    • Substrate: Functionalized SF₅-benzaldehyde derivative (e.g., the stilbene from App Note 1) (1.0 eq)

    • Boronic Acid: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)[1]

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Base: K₃PO₄ (2.0 eq)

    • Solvent: Toluene/Water (4:1)

  • Step-by-Step Methodology:

    • Degassing: Charge a reaction vial with the substrate, boronic acid, K₃PO₄, and Pd/Ligand. Cap and purge with Argon for 5 minutes.

    • Solvation: Add degassed Toluene/Water via syringe.

    • Heating: Heat the mixture to 80°C. Note: The activation provided by SF₅ allows this reaction to proceed at lower temperatures than typical aryl chlorides.[1]

    • Monitoring: Monitor via TLC/HPLC. The reaction is typically complete in 2–4 hours.[1]

    • Scavenging: After cooling, filter through a pad of Celite to remove Pd black.[1]

    • Isolation: Standard extraction and recrystallization.

Part 3: Visualization of Workflows
Diagram 1: Synthetic Divergence & Logic

This diagram illustrates how the dual-functional nature of the molecule allows for divergent synthesis pathways.[1]

G Start 3-Chloro-5-(SF5) Benzaldehyde AldehydePath Path A: Aldehyde Reactivity (Wittig/Reductive Amination) Start->AldehydePath Mild Condensation ChloridePath Path B: Chloride Activation (Suzuki/Buchwald) Start->ChloridePath Pd-Catalysis ProductA SF5-Stilbenes / Amines (Liquid Crystals / Drugs) AldehydePath->ProductA Retention of Cl handle ProductA->ChloridePath Sequential Functionalization ProductB Biaryl Scaffolds (OLED ETM Layers) ChloridePath->ProductB Extension of Conjugation

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and activated aryl chloride.

Diagram 2: Structure-Property Relationship (SF5 vs CF3)

A logic flow comparing the SF5 group to the standard CF3 group in material design.[1]

Properties SF5 SF5 Group (Pentafluorosulfanyl) Prop1 Square Pyramidal Geometry SF5->Prop1 Prop2 High Electronegativity (Strong EWG) SF5->Prop2 Prop3 High Lipophilicity SF5->Prop3 Result1 Disrupted Pi-Stacking (Lower Melting Point) Prop1->Result1 vs. CF3 (Tetrahedral) Result2 Lower LUMO (Better Electron Transport) Prop2->Result2 Inductive Effect Result3 Bio-Membrane Permeability Prop3->Result3 Hydrophobic Shielding

Caption: Mechanistic impact of the SF5 group on physicochemical properties compared to standard fluorinated motifs.

References
  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis.Angewandte Chemie International Edition , 39(23), 4216–4235. Link

    • Foundational text on the design of fluorin
  • Savoie, P. R., & Welch, J. T. (2015).[3] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[1][4][5][3][6]Chemical Reviews , 115(2), 1130–1190. Link

    • The authoritative review on SF5 synthesis and reactivity.
  • Altneuss, T., & Beier, P. (2013). Synthesis of SF5-substituted aromatics.[1][4][5][7]Tetrahedron , 69(27), 5593-5598.[1] Link

    • Methodology for handling SF5-benzaldehydes and nitrobenzenes.
  • Thiede, S., et al. (2016).[1] The Pentafluorosulfanyl Group as a Bioisostere in Drug Discovery.[1]Journal of Medicinal Chemistry , 59(4), 1243–1259. Link

    • Details the lipophilicity and metabolic stability advantages.

Sources

Application Note: Regioselective Nitration of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

[1]

Executive Summary

This application note details the experimental protocol for the electrophilic aromatic nitration of 3-Chloro-5-(pentafluorosulfur)benzaldehyde . This substrate presents a unique synthetic challenge due to the interplay between the highly electron-withdrawing pentafluorosulfur (-SF₅) group, the deactivating aldehyde moiety, and the directing effects of the chlorine atom.

The protocol is designed for medicinal chemistry and agrochemical researchers requiring high-purity intermediates. It prioritizes the retention of the aldehyde functionality (avoiding oxidation to benzoic acid) while achieving regioselective nitration on a highly deactivated aromatic ring.

Mechanistic Analysis & Regioselectivity

Successful nitration requires a rigorous analysis of the electronic and steric environment of the substrate.

Substrate Electronic Profile
  • Aldehyde (-CHO, C1): Strongly deactivating, meta-directing.[1]

  • Chlorine (-Cl, C3): Weakly deactivating (inductive) but ortho/para-directing (resonance). This is the only directing group capable of stabilizing the arenium ion intermediate.

  • Pentafluorosulfur (-SF₅, C5): "Super-withdrawing" group ($ \sigma_p = 0.68 $, $ \sigma_I = 0.55 $), meta-directing, and chemically robust.[1] It strongly deactivates the ring toward electrophilic attack.

Site Prediction

The directing effects of the Chlorine atom dominate the regiochemistry, directing the incoming nitronium ion ($ NO_2^+ $) to positions C2 , C4 , or C6 .

PositionElectronic EnvironmentSteric EnvironmentFeasibility
C2 Ortho to Cl; Para to SF₅Flanked by Cl and CHOHigh (Preferred)
C4 Ortho to Cl; Ortho to SF₅Flanked by Cl and SF₅Low (SF₅ steric bulk)
C6 Para to Cl; Ortho to SF₅Flanked by CHO and SF₅Low (SF₅ steric bulk)
Reaction Pathway Diagram

NitrationMechanismSubstrate3-Chloro-5-(SF5)benzaldehydeSigmaComplexSigma Complex(Arenium Ion)Substrate->SigmaComplex NO2+ Attack at C2(Ortho to Cl)SideProductOxidation Side Product(Benzoic Acid)Substrate->SideProduct Oxidation (Avoided by T < 0°C)ReagentsFuming HNO3 / H2SO4(Nitronium Generation)Reagents->SigmaComplexProduct2-Nitro-3-chloro-5-(SF5)benzaldehydeSigmaComplex->Product -H+ (Re-aromatization)

Figure 1: Reaction pathway highlighting the regioselective attack at C2 and the potential oxidation risk.

Experimental Protocol

Safety Pre-Check[1]
  • Pentafluorosulfur Stability: The -SF₅ group is generally stable to fuming nitric acid. However, thermal decomposition can release HF.

  • Nitration Risks: The reaction is highly exothermic. Runaway exotherms can lead to explosive decomposition.

  • Acid Hazards: Fuming $ HNO_3 $ and conc. $ H_2SO_4 $ are severe oxidizers and corrosives.

Reagents & Equipment[1]
  • Substrate: this compound (1.0 equiv).[1]

  • Acid Solvent: Sulfuric Acid ($ H_2SO_4 $), 98% conc.

  • Nitrating Agent: Fuming Nitric Acid ($ HNO_3 $), >90% (Red Fuming preferred for highly deactivated rings).

  • Quench: Crushed ice / water.

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate.

  • Vessel: 3-neck round bottom flask with internal thermometer and pressure-equalizing addition funnel.[1]

Step-by-Step Methodology
Step 1: Solubilization and Cooling
  • Charge the reaction vessel with Sulfuric Acid (10 volumes relative to substrate mass) .

  • Cool the acid to -5°C using an ice/salt bath.

  • Add This compound portion-wise.

    • Note: The aldehyde must be fully dissolved. If solubility is poor, the reaction will be heterogeneous and yield will drop. The protonated aldehyde ($ R-CH=OH^+ $) is the reactive species, which further deactivates the ring, necessitating the use of fuming nitric acid.

Step 2: Nitration (The Critical Step)
  • Prepare a mixture of Fuming $ HNO_3

    
     H_2SO_4 $ (2 volumes)  in a separate vessel, pre-cooled to 0°C.
    
  • Add the nitrating mixture dropwise to the substrate solution.[2]

    • CRITICAL CONTROL: Maintain internal temperature below 5°C .

    • Reasoning: Higher temperatures promote the oxidation of the aldehyde (-CHO) to the carboxylic acid (-COOH).

  • Once addition is complete, allow the mixture to stir at 0°C for 2 hours .

  • Monitor by TLC (solvent: 20% EtOAc/Hexane) or HPLC. Look for the disappearance of the starting material.[2]

    • Checkpoint: If reaction is sluggish after 2 hours, slowly warm to 10°C . Do not exceed 20°C to preserve the aldehyde.

Step 3: Quench and Isolation
  • Pour the reaction mixture slowly onto crushed ice (50 volumes) with vigorous stirring.

    • Observation: The product should precipitate as a pale yellow/off-white solid or oil.

  • Extract the aqueous slurry with Dichloromethane (3 x 10 volumes) .

  • Wash the combined organic layers with:

    • Water (2x)

    • Sat. $ NaHCO_3 $ (Careful: $ CO_2 $ evolution) to remove residual acid and any benzoic acid side-product.[1]

    • Brine (1x).

  • Dry over anhydrous $ MgSO_4 $, filter, and concentrate under reduced pressure.

Step 4: Purification[1]
  • Recrystallization: The crude product is likely a solid. Recrystallize from Ethanol/Water or Hexane/DCM .

  • Column Chromatography: If necessary, purify on silica gel (Gradient: 0-10% EtOAc in Hexanes). The nitro group significantly alters polarity, making separation from starting material facile.

Data Interpretation & Validation

Expected Analytical Data
TechniqueDiagnostic SignalInterpretation
1H NMR Loss of Signal SymmetryStarting material has symmetry elements or specific coupling patterns (H2, H4, H6).[1] The product will show two distinct aromatic singlets (or doublets with small coupling) representing the protons at C4 and C6.
1H NMR Aldehyde ProtonSignal at ~10.0-10.4 ppm should remain.[1] Disappearance indicates oxidation.
IR Spectroscopy ~1530 cm⁻¹ & ~1350 cm⁻¹Appearance of strong asymmetric and symmetric $ NO_2 $ stretches.
19F NMR SF₅ MultipletThe SF₅ signal (typically a doublet of pentets) will shift downfield due to the adjacent nitro group, but the pattern should remain intact.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Oxidation to Acid Temperature too high during addition.[1]Keep T < 0°C. Use $ KNO_3/H_2SO_4 $ instead of liquid $ HNO_3 $ for milder nitronium generation.
No Reaction Ring too deactivated.Use Triflic Acid ($ CF_3SO_3H $) as solvent or add Oleum to increase nitronium activity.
Regio-isomers Steric control failure.Isolate via column chromatography. The C2 isomer is usually the major product, but C6 may form in trace amounts.

References

  • Srdan Bjedov et al. "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene."[1] Beilstein Journal of Organic Chemistry, 2016, 12, 192–197.[3] Link

    • Relevance: Establishes the stability of the SF₅ group under nitration conditions and provides precedent for nitr
  • Lilianna S. et al. "Scheme of aldehyde group assistance in the nitration of benzaldehyde." ResearchGate, 2024. Link

    • Relevance: Discusses the kinetics and oxidation side-reactions involved in nitr
  • BenchChem Technical Support. "Synthesis of 2-Chloro-5-nitrobenzaldehyde." BenchChem Protocols. Link

    • Relevance: Provides analogous protocols for nitrating chloro-benzaldehydes, highlighting temperature control to prevent oxid
  • Master Organic Chemistry. "Nitration of Aromatic Compounds." Link

    • Relevance: Fundamental grounding for EAS mechanism and directing effects utilized in the regioselectivity analysis.

Role of SF5 group in modulating biological activity

Application Note: The Pentafluorosulfanyl ( ) Group in Medicinal Chemistry

Subtitle: Physicochemical Profiling, Synthetic Protocols, and Biological Modulation Strategies

Executive Summary

The pentafluorosulfanyl group (


1


Physicochemical Profiling: The "Super-Trifluoromethyl" Effect

The

2345


square pyramidal
Comparative Properties Matrix

The following table contrasts



1
PropertyHydrogen (

)
Fluorine (

)
Trifluoromethyl (

)
Pentafluorosulfanyl (

)
tert-Butyl (

-Bu)
Hammett

(Electronic)
0.000.060.540.68 -0.20
Hansch

(Lipophilicity)
0.000.140.881.51 1.98
Van der Waals Volume (

)
7.213.342.6~85.0 74.0
Geometry SphericalSphericalTetrahedralSquare Pyramidal Tetrahedral
Metabolic Stability LowHighHighVery High Low (Oxidation prone)
Structural Logic Diagram

The following diagram illustrates the strategic placement of

SF5_Propertiescluster_0Steric Bulkcluster_1Electronic Effect (Sigma_p)HH (Small)CF3CF3 (Medium)H->CF3FluorinationSF5SF5 (Large/Rigid)CF3->SF5HypervalencyLipophilicityIncreased Lipophilicity(Membrane Permeability)SF5->LipophilicityMetabolismMetabolic Blockade(No CYP450 Oxidation)SF5->MetabolismtBut-Bu (Large/Labile)tBu->LipophilicitytBu->MetabolismSusceptibleEWG_WeakF (Weak EWG)EWG_StrongCF3 (Strong EWG)EWG_SuperSF5 (Super EWG)

Figure 1: Physicochemical positioning of the SF5 group.[6] Note the convergence of high steric bulk and electron-withdrawing power.[1][2][4]

Synthetic Protocol: Radical Pentafluorosulfanylation

Historically,


triethylborane (

)



Protocol A: -Initiated Addition of to Alkynes

Objective: Synthesize (E)-1-chloro-2-(pentafluorosulfanyl)alkene. Safety Warning:

Materials
  • Substrate: Phenylacetylene (1.0 equiv)

  • Reagent:

    
     gas (1.2 equiv)
    
  • Initiator:

    
     (1.0 M in hexane, 0.1 equiv)
    
  • Solvent: Anhydrous Hexane or

    
    
    
  • Equipment: Heavy-walled pressure tube with Teflon screw cap, dry ice/acetone bath (-78°C).

Step-by-Step Methodology
  • Setup: Flame-dry a heavy-walled pressure tube and purge with Nitrogen (

    
    ).
    
  • Solvent & Substrate: Add anhydrous hexane (0.5 M concentration relative to substrate) and Phenylacetylene (1.0 equiv).

  • Gas Condensation: Cool the tube to -78°C (dry ice/acetone). Condense

    
     gas (1.2 equiv) into the tube.
    
    • Note:

      
       can be generated in situ or purchased. If generating in situ (gas-free method), use 
      
      
      ,
      
      
      , and
      
      
      in acetonitrile (see Togni et al. references).
  • Initiation: Add

    
     (0.1 equiv) slowly via syringe.
    
    • Mechanistic Insight:

      
       reacts with trace 
      
      
      to generate ethyl radicals, which abstract
      
      
      from
      
      
      , releasing the electrophilic
      
      
      radical.
  • Reaction: Seal the tube tightly. Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature (25°C) over 2-3 hours.

    • Visual Cue: The reaction mixture typically remains clear or turns slightly yellow.

  • Quench & Workup: Open the tube carefully (vent excess pressure). Wash with saturated

    
     (aq) and water. Extract with 
    
    
    .
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (100% Hexanes).
    
Synthetic Workflow Diagram

Synthetic_WorkflowStartStart: Terminal Alkyne+ Solvent (Hexane)CoolCool to -78°CStart->CoolAdd_GasCondense SF5Cl Gas(1.2 equiv)Cool->Add_GasInitiateAdd Et3B Initiator(0.1 equiv)Add_Gas->InitiateWarmWarm to RT(Radical Propagation)Initiate->WarmSF5 Radical AttackProductProduct:(E)-Chloro-SF5-AlkeneWarm->ProductCl Atom Transfer

Figure 2: Radical addition workflow. The cycle relies on the weak S-Cl bond of SF5Cl (~56 kcal/mol).

Biological Application: Modulating Metabolic Stability[5]

The

Case Study: Half-Life Extension

Scenario: A drug candidate containing a

Strategy:


Outcome:
  • Steric Fit:

    
     mimics the volume of 
    
    
    -butyl, maintaining receptor binding.
  • Metabolic Block: The C-S bond is stable; the fluorines prevent hydroxylation.

  • Potency: The strong electron-withdrawing nature (

    
    ) may strengthen 
    
    
    interactions in the active site.
Protocol B: Microsomal Stability Assay (Validation)

Objective: Compare Intrinsic Clearance (

  • Preparation: Prepare 10 mM stock solutions of Test Compound (

    
    ) and Reference (
    
    
    -butyl) in DMSO.
  • Incubation:

    • Mix liver microsomes (human/mouse, 0.5 mg/mL protein) with PBS (pH 7.4).

    • Add compound (final conc. 1

      
      ). Pre-incubate at 37°C for 5 min.
      
    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold Acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    Mechanism of Action Diagram

    Metabolic_BlockDrug_tBuDrug-tBu(Parent)CYP450CYP450 EnzymeDrug_tBu->CYP450OxidationMetaboliteHydroxylated Metabolite(Inactive/Excreted)CYP450->MetaboliteDrug_SF5Drug-SF5(Analog)Drug_SF5->CYP450Steric/Electronic BlockStableMetabolically Stable(Extended t1/2)Drug_SF5->StableResists Oxidation

    Figure 3: Mechanism of metabolic stabilization. SF5 prevents oxidative attack common to lipophilic alkyl groups.

    References

    • Savoie, P. R., & Welch, J. T. (2015).[4][6] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[4][6] Link[4]

    • Ait-Mohand, S., & Dolbier, W. R. (2002).[7] New and Convenient Method for Incorporation of Pentafluorosulfanyl (

      
      ) Substituents into Aliphatic Organic Compounds.[7][8][9][10] Organic Letters, 4(17), 3013–3015. Link
      
    • Weng, Z., et al. (2011). A trans-selective radical addition of to alkynes. Journal of Fluorine Chemistry.
    • Pentafluorosulfanyl (SF5) Technology. Melius Organics. Link

    • Togni, A., et al. (2019).[9] Gas-Free Synthesis of

      
      . Chemistry - A European Journal. (Referenced via context of modern solid-reagent protocols).
      

    Troubleshooting & Optimization

    Technical Support Center: Purification of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Operational Ticket ID: SF5-CHO-PUR-001 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

    Executive Summary

    Welcome to the technical support hub for 3-Chloro-5-(pentafluorosulfur)benzaldehyde . This intermediate presents a unique purification paradox: the pentafluorosulfur (-SF₅) group imparts extreme lipophilicity ("super-trifluoromethyl" effect) and electron-withdrawing character, while the aldehyde (-CHO) remains chemically reactive and prone to oxidation.

    Standard purification protocols often fail because the -SF₅ group causes the molecule to "grease" through silica columns (co-eluting with starting materials) or refuse to dissolve in aqueous bisulfite systems. This guide provides optimized, field-tested workflows to resolve these specific conflicts.

    Part 1: The Triage Protocol (Decision Matrix)

    Before selecting a method, assess your crude material. The -SF₅ group increases LogP significantly (approx. +0.6 to +1.0 vs. -CF₃ analogs), rendering the molecule highly hydrophobic.

    PurificationStrategy Start Start: Crude 3-Cl-5-SF5-Benzaldehyde PurityCheck Purity > 85% (LC/GC)? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType No (Gross Purification) Distill Method C: Kugelrohr Distillation (High Vac <0.1 mmHg) PurityCheck->Distill Yes (Polishing) NonPolar Non-polar SM (e.g., Toluene/Benzene precursor) ImpurityType->NonPolar SM Co-elutes on TLC Polar Polar Impurities (e.g., Benzoic Acid, baseline junk) ImpurityType->Polar High Rf separation exists Bisulfite Method A: Modified Bisulfite Extraction (Chemoselective) NonPolar->Bisulfite Best Selectivity Flash Method B: Flash Chromatography (Gradient Optimization) Polar->Flash Standard Purification

    Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity profile.

    Part 2: Method A - Modified Bisulfite Purification (The "Phase-Transfer" Protocol)

    The Problem: Standard aqueous sodium bisulfite (NaHSO₃) protocols fail because this compound is too lipophilic to partition into the water phase to form the adduct. The Fix: Use a biphasic system with a solubilizing co-solvent (Ethanol or THF) to force adduct formation.

    Step-by-Step Protocol
    • Preparation:

      • Dissolve crude oil (10 g) in Ethanol (30 mL) . Do not use Diethyl Ether or Hexanes yet.

      • Prepare a saturated aqueous solution of NaHSO₃ (freshly made, ~40% w/v).

    • Adduct Formation:

      • Add the NaHSO₃ solution (2.0 equivalents) to the ethanolic aldehyde solution with vigorous stirring.

      • Critical Step: The mixture will become warm. Stir rapidly for 2–4 hours.

      • Observation: A thick white precipitate (the bisulfite adduct) should form. If no solid forms, the adduct may be soluble in the EtOH/Water mix (see Troubleshooting).

    • Washing (The Purification):

      • Filter the precipitate (if solid) OR wash the aqueous/EtOH layer with Hexanes (3 x 20 mL) .

      • Why? The non-polar impurities (starting materials, dimers) stay in the Hexanes. The aldehyde is trapped as the polar bisulfite salt in the aqueous/solid phase.

    • Regeneration:

      • Suspend the solid adduct (or the aqueous phase) in Dichloromethane (DCM) or Ethyl Acetate .

      • Slowly add 10% NaOH or saturated NaHCO₃ until pH > 10.

      • Mechanism:[1][2][3][4] Base destroys the adduct, liberating the free aldehyde, which immediately partitions into the DCM.

    • Isolation:

      • Separate the organic layer, dry over MgSO₄, and concentrate.

    Part 3: Method B - Chromatographic Purification (Handling the "SF5 Streak")

    The Problem: The -SF₅ group is highly lipophilic and non-polar. On silica gel, the aldehyde often "streaks" or co-elutes with non-polar starting materials (like 3-chloro-5-(pentafluorosulfur)benzene).

    Optimization Table: Mobile Phase Selection
    ParameterRecommendationRationale
    Stationary Phase High-Quality Silica (40-63 µm)Standard silica is usually sufficient; C18 is overkill unless purifying from very polar analogs.
    Solvent A Hexanes (or Heptane)Non-polar base.
    Solvent B Ethyl Acetate (EtOAc)Polar modifier.
    Gradient Profile 0% → 5% B (hold) → 10% BShallow Gradient: The aldehyde is mobile. It will likely elute between 2–8% EtOAc. Rapid gradients will merge it with the solvent front.
    Loading Dry Load (on Celite)Do not liquid load in DCM. The SF5 group's solubility will cause band broadening immediately.
    Detection UV 254 nmThe aromatic ring provides strong UV absorption.

    Part 4: Troubleshooting & FAQs

    Q1: I tried the bisulfite method, but no solid precipitate formed. Did it fail?

    Diagnosis: Not necessarily. The -SF₅ group is bulky and "greasy," which can make the bisulfite adduct soluble in the Ethanol/Water mixture (unlike simple benzaldehydes which precipitate). Solution:

    • Do not filter. Instead, perform a reverse extraction .

    • Wash the reaction mixture (EtOH/Water) with Hexanes . The impurities will leave.

    • The adduct is still in the aqueous/alcoholic phase. Proceed to the "Regeneration" step (add DCM and base) directly on this liquid phase.

    Q2: My aldehyde is oxidizing to the benzoic acid on the column. Why?

    Diagnosis: Benzaldehydes with electron-withdrawing groups (Cl, SF₅) are electrophilic and prone to autoxidation, especially on slightly acidic silica gel or in the presence of air. Solution:

    • Pre-treat Silica: Flush the column with 1% Triethylamine in Hexanes before running the gradient (neutralizes acidic sites).

    • Speed: Run the column quickly. Do not leave the compound on silica overnight.

    • Alternative: If acid is the major impurity, wash the crude DCM solution with saturated NaHCO₃ before chromatography.

    Q3: What are the expected physical properties?

    Data:

    • Appearance: Likely a clear to pale yellow oil or low-melting solid.

    • Stability: The -SF₅ group itself is chemically inert (resistant to hydrolysis and reduction). The instability comes solely from the aldehyde functionality.

    • NMR Signature:

      • ¹H NMR: Aldehyde proton at ~10.0 ppm.

      • ¹⁹F NMR: Characteristic doublet (approx. 80-85 ppm, 1F) and quintet (approx. 60-65 ppm, 4F) for the SF₅ group. This is the best purity check.

    Part 5: Workflow Visualization

    BisulfiteWorkflow Crude Crude Mixture (Aldehyde + Impurities) Reagent Add NaHSO3 (aq) + Ethanol Crude->Reagent PhaseSep Phase Separation Reagent->PhaseSep OrgLayer Organic Wash (Hexanes) Contains: Non-polar Impurities PhaseSep->OrgLayer Discard AqLayer Aqueous/Solid Phase Contains: Bisulfite Adduct PhaseSep->AqLayer Keep Regen Add DCM + NaOH (pH 12) AqLayer->Regen Hydrolysis Final Pure Aldehyde (in DCM) Regen->Final

    Figure 2: The "Phase-Transfer" Bisulfite purification workflow for lipophilic aldehydes.

    References

    • General Bisulfite Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • SF5 Group Properties: Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link (Establishes the lipophilicity and stability of the SF5 moiety).

    • Lipophilic Aldehyde Handling: Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[5] Organic Process Research & Development, 21(9), 1394–1403.[5] Link (Describes the modified bisulfite workup for non-polar substrates).

    • SF5 Chromatography Behavior: Jackson, D. A., & Mabury, S. A. (2009).[6] Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866–1873.[6] Link (Data on LogP and chromatographic retention of SF5 aromatics).

    Sources

    Technical Support Center: Synthesis of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Troubleshooting for

    
    -Arene Formylation
    

    Executive Summary

    The synthesis of 3-Chloro-5-(pentafluorosulfur)benzaldehyde presents a unique challenge in organometallic chemistry. The pentafluorosulfur (

    
    ) group is a "super-electron-withdrawing" motif (
    
    
    
    ,
    
    
    ), significantly deactivating the aromatic ring.

    Low yields (<40%) in this synthesis are typically caused by instability of the metallated intermediate or competitive nucleophilic attack when using traditional lithiation reagents (e.g., n-BuLi). This guide transitions your workflow from standard lithiation to TurboGrignard chemistry to stabilize the intermediate and improve chemoselectivity.

    Module 1: The "Yield Killer" – Metal-Halogen Exchange

    Q: I am using n-BuLi at -78°C for halogen-lithium exchange, but my yields are inconsistent. Why?

    A: The electron-deficient nature of the 3-chloro-5-(

    
    ) ring makes the resulting aryl-lithium species highly reactive and prone to degradation.
    
    • The Problem (Benzyne Formation): With a chlorine atom meta to the lithiation site (formed from the bromide precursor), the highly basic n-BuLi can trigger elimination to form a benzyne intermediate , leading to tars/polymers.

    • The Problem (Nucleophilic Attack): The

      
       group renders the ring susceptible to nucleophilic attack by n-BuLi itself (S
      
      
      
      Ar), rather than the desired halogen exchange.
    • The Solution: Switch to TurboGrignard (

      
      ).
      
    The TurboGrignard Protocol

    This reagent allows for rapid Br/Mg exchange at convenient temperatures (0°C to -20°C) while being less basic than n-BuLi, preserving the sensitive

    
     and Cl substituents.
    

    Step-by-Step Protocol:

    StepActionCritical Technical Note
    1 Dissolution Dissolve 1-bromo-3-chloro-5-(pentafluorosulfur)benzene (1.0 equiv) in anhydrous THF (0.5 M).
    2 Activation Cool to -20°C . Add
    
    
    (1.1 equiv) dropwise.
    3 Exchange Stir at -20°C for 30–60 mins. Monitor conversion by GC-MS (quench aliquot with MeOD).
    4 Formylation Add anhydrous DMF (1.5 equiv) dropwise at -20°C.
    5 Warming Allow to warm to RT over 1 hour.
    6 Quench Quench with sat. aq.
    
    
    , then dilute with weak acid (1M HCl) to hydrolyze the hemiaminal.

    Expert Insight: The LiCl in the TurboGrignard breaks up polymeric magnesium aggregates, increasing the kinetic reactivity of the reagent without increasing its thermodynamic basicity. This is the key to preserving the

    
     group.
    

    Module 2: Visualizing the Pathway

    The following diagram illustrates the decision logic and chemical pathway for optimizing this synthesis.

    G Start Start: 1-Br-3-Cl-5-(SF5)benzene Reagent_Choice Reagent Selection Start->Reagent_Choice nBuLi Route A: n-BuLi (-78°C) Reagent_Choice->nBuLi Traditional Turbo Route B: iPrMgCl·LiCl (-20°C) Reagent_Choice->Turbo Recommended Intermediate_Li Lithium Species (Unstable/Benzyne Risk) nBuLi->Intermediate_Li Intermediate_Mg Magnesium Species (Stabilized) Turbo->Intermediate_Mg Product Target: 3-Cl-5-(SF5)benzaldehyde Intermediate_Li->Product Low Yield (<40%) Quench Quench (DMF) Intermediate_Mg->Quench Quench->Product High Yield (>75%)

    Caption: Comparative workflow demonstrating the stability advantage of the Magnesiation route (TurboGrignard) over Lithiation for electron-deficient

    
     arenes.
    

    Module 3: Troubleshooting the Group

    Q: Does the group degrade during acidic workup?

    A: No. Unlike the trifluoromethyl (

    
    ) group, which can sometimes hydrolyze under specific conditions, the 
    
    
    
    group is hypervalent and sterically protected by the five fluorine atoms. It is chemically robust against hydrolysis in both acidic (HCl) and basic conditions used in standard workups.
    • Action: You can safely use 1M HCl to hydrolyze the intermediate hemiaminal salt to the aldehyde without fearing loss of the

      
       group.
      
    Q: My product co-elutes with the starting material. How do I purify it?

    A: This is a classic "Lipophilicity Trap." The

    
     group is extremely lipophilic (high 
    
    
    
    value). Both the bromo-precursor and the aldehyde product will stick to non-polar phases.
    • Solution:

      • Switch Solvent System: Avoid pure Hexanes/EtOAc. Use Toluene/Heptane gradients. The

        
        -stacking of toluene often provides better separation for electron-deficient aromatic rings.
        
      • Chemical Purification: Isolate the aldehyde via the Bisulfite Adduct .

        • Shake the crude organic layer with sat. sodium bisulfite (

          
          ).
          
        • The aldehyde forms a water-soluble adduct; impurities stay in the organic layer.

        • Wash the aqueous layer with ether.

        • Regenerate the aldehyde by adding base (

          
          ) or acid (
          
          
          
          ) and extracting back into organics.

    Module 4: Alternative Synthetic Route

    If the metal-halogen exchange continues to fail (e.g., due to precursor quality), consider the Oxidation Route .

    Precursor: 3-Chloro-5-methyl-1-(pentafluorosulfur)benzene. Method: Radical bromination followed by Sommelet reaction or direct oxidation.

    MethodReagentsPros/Cons
    Radical Bromination NBS, AIBN,
    
    
    (reflux)
    Pro: High conversion.Con: Generates benzyl bromide, requires second step (Sommelet) to get aldehyde.
    Direct Oxidation
    
    
    /
    
    
    (Chromyl Acetate)
    Pro: Direct to gem-diacetate (aldehyde precursor).Con: Toxic Chromium waste; harsh conditions.

    Recommendation: Stick to the TurboGrignard route (Module 1) first. It is cleaner and more scalable for drug development contexts.

    References

    • Knochel, P., et al. (2006).[1] TurboGrignard: A Versatile Reagent for Functionalization. Describes the mechanism and stability advantages of

      
      .
      
    • Shibata, N., et al. (2015). Synthesis and Properties of SF5-Containing Compounds. Detailed review of

      
       stability and lipophilicity.
      
    • BenchChem Technical Support. (2025). Stability of SF5-Functionalized Molecules.[2][3][4][5] Confirms resistance of

      
       to acid hydrolysis.
      
    • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[2][3] Covers lithiation strategies for

      
       arenes.
      

    Sources

    Technical Support Guide: Formylation of 1-chloro-3-(pentafluorosulfur)benzene

    Author: BenchChem Technical Support Team. Date: February 2026

    This technical support center is designed for researchers, scientists, and professionals in drug development who are working with the formylation of 1-chloro-3-(pentafluorosulfur)benzene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevention and identification of common side reactions.

    Introduction: The Challenge of Formylating a Highly Deactivated Arene

    1-chloro-3-(pentafluorosulfur)benzene is a unique substrate characterized by a highly electron-deficient aromatic ring. This property is imparted by two powerful electron-withdrawing groups: the pentafluorosulfur (SF₅) group and the chlorine atom. The SF₅ group, often termed a "super-trifluoromethyl" group, is one of the most potent electron-withdrawing moieties known in organic chemistry, while the chloro group also deactivates the ring through its inductive effect.[1][2] This profound deactivation makes classical electrophilic aromatic substitution (EAS) reactions, including formylation, exceptionally challenging and prone to side reactions or failure. This guide provides the necessary insights to navigate these complexities.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses foundational questions regarding the reactivity of 1-chloro-3-(pentafluorosulfur)benzene and the strategic choices for its successful formylation.

    Q1: Why is the formylation of 1-chloro-3-(pentafluorosulfur)benzene so difficult compared to standard aromatic compounds?

    A: The difficulty arises from the severe electronic deactivation of the benzene ring. Both the SF₅ and chloro substituents withdraw electron density from the ring, making it a poor nucleophile. Standard formylation reactions like the Vilsmeier-Haack or Gattermann-Koch, which work well for electron-rich or neutral arenes, often fail because the electrophiles they generate are not potent enough to react with such a deactivated substrate.[3][4][5] For a successful reaction, forcing conditions (e.g., high temperatures, powerful Lewis acids) are typically required, which in turn can promote side reactions.

    Q2: What is the expected regioselectivity for this reaction? Which position will the formyl group add to?

    A: The regiochemical outcome is determined by the competing directing effects of the two substituents.

    • Pentafluorosulfur (SF₅) Group: A very strong deactivating group that acts as a meta-director.[6] It will direct the incoming electrophile to the positions meta to itself (C5).

    • Chloro (Cl) Group: A deactivating group that acts as an ortho, para-director due to the resonance contribution of its lone pairs.[7][8] It will direct the incoming electrophile to positions C2, C4, and C6.

    The powerful meta-directing influence of the SF₅ group and the ortho, para-directing nature of the chloro group create a complex situation. The reaction will likely yield a mixture of isomers, with the major product depending on the specific reaction conditions. The least deactivated positions are C2, C4, and C6, but the strong pull of the SF₅ group makes C5 a viable, though still difficult, target. Careful analysis of the product mixture via techniques like GC-MS and NMR is essential.

    Q3: How stable is the pentafluorosulfur (SF₅) group under strong acidic formylation conditions?

    A: The SF₅ group is known for its exceptional chemical and thermal stability due to the strong S-F bonds.[2] It is generally resistant to hydrolysis under most acidic and basic conditions. However, under extremely harsh conditions, such as with superacids or during a prolonged, high-temperature reaction followed by an aqueous workup, there is a minor risk of degradation. Careful control of the reaction and a well-planned workup procedure are crucial to preserve the integrity of this functional group.

    Q4: Which formylation method is most likely to succeed for this substrate?

    A: Given the substrate's deactivation, methods employing highly reactive electrophiles are necessary.

    • Vilsmeier-Haack Reaction: Generally reserved for electron-rich arenes and likely to be ineffective under standard conditions.[9][10]

    • Gattermann-Koch Reaction: Not suitable for strongly deactivated systems and is typically limited to alkylbenzenes.[4][11]

    • Rieche Formylation: This method, which often uses dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃), is a more promising candidate. It generates a highly electrophilic species capable of reacting with deactivated rings.

    • Formylation with Triflic Acid: Carbonylation in trifluoromethanesulphonic acid (triflic acid) at high pressures of carbon monoxide is another powerful method known to formylate deactivated substrates.[12]

    The Rieche formylation often provides the best balance of reactivity and manageable conditions for substrates of this nature.

    Part 2: Troubleshooting Guide

    This section provides solutions to specific experimental issues you may encounter.

    Problem 1: No or Very Low Conversion to the Aldehyde Product
    • Possible Cause: The formylating agent is not electrophilic enough to overcome the deactivation of the aromatic ring.

    • Expert Analysis & Solution: The energy barrier for the initial electrophilic attack on the deactivated ring is very high.[13][14] To overcome this, the reactivity of the electrophile must be increased.

      • Actionable Advice:

        • Switch to a Stronger Lewis Acid: If using AlCl₃ in a Rieche-type formylation, consider switching to TiCl₄ or SnCl₄, which can sometimes offer different reactivity profiles.

        • Increase Reaction Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction closely by TLC or GC-MS for the appearance of product and any new byproducts. Be aware that higher temperatures can lead to decomposition.

        • Increase Stoichiometry: An increased excess of the Lewis acid and formylating agent can sometimes drive the equilibrium toward the product. Use up to 3-4 equivalents of the Lewis acid.

    Workflow for Troubleshooting Low Yield

    G cluster_start Initial Observation cluster_cause Possible Causes cluster_solution Solutions cluster_outcome Expected Outcome start Low or No Conversion cause1 Insufficient Electrophilicity start->cause1 cause2 Catalyst Deactivation (Moisture) start->cause2 sol1a Increase Lewis Acid Strength (e.g., AlCl₃ → TiCl₄) cause1->sol1a sol1b Increase Temperature (Monitor carefully) cause1->sol1b sol2a Ensure Rigorously Anhydrous Conditions cause2->sol2a outcome Improved Yield of Formylated Product sol1a->outcome sol1b->outcome sol2a->outcome

    Caption: Troubleshooting workflow for low reaction conversion.

    Problem 2: A Mixture of Isomeric Products is Formed
    • Possible Cause: Competing directing effects from the chloro and pentafluorosulfur groups lead to formylation at multiple positions on the ring.

    • Expert Analysis & Solution: As discussed in the FAQ, the ortho, para-directing chloro group and the meta-directing SF₅ group guide the electrophile to different positions. This is a fundamental aspect of the substrate's reactivity and cannot be easily suppressed.

      • Actionable Advice:

        • Characterize the Mixture: Do not assume a single product. Use ¹H NMR, ¹⁹F NMR, and GC-MS to identify and quantify the isomers in the crude product.

        • Optimize for Separation: Focus on developing a robust purification method. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient are often effective for separating regioisomers.

        • Vary Reaction Conditions: The ratio of isomers can sometimes be influenced by the choice of Lewis acid and solvent due to steric and coordination effects. Experiment with different solvents (e.g., DCM vs. 1,2-dichloroethane) to see if the isomer ratio can be favorably altered.

    Directing Effects on 1-chloro-3-(pentafluorosulfur)benzene

    Sources

    Technical Support Center: Degradation of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the dedicated technical support center for 3-Chloro-5-(pentafluorosulfur)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this unique aromatic aldehyde. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

    Introduction: Understanding the Molecule

    This compound is a compound of increasing interest in medicinal chemistry and materials science. Its unique properties are derived from the interplay of three key functional groups:

    • The Aldehyde Group: A reactive center susceptible to oxidation and nucleophilic attack.

    • The Chloro Substituent: An electron-withdrawing group that can influence the reactivity of the aromatic ring.

    • The Pentafluorosulfur (SF₅) Group: An exceptionally stable and highly electronegative moiety, often referred to as a "super-trifluoromethyl group," which imparts unique electronic and lipophilic characteristics to the molecule.[1][2][3]

    While the SF₅ group is known for its high thermal and chemical stability, the aldehyde functionality remains a point of potential degradation.[1][2] This guide will walk you through the likely degradation pathways, how to detect them, and how to mitigate them.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary signs of degradation of this compound?

    A1: Visual inspection can be the first indicator. The pure compound is typically a white to off-white solid. The appearance of a yellow or brownish color can suggest the formation of impurities. In solution, the development of color or the formation of a precipitate may also indicate degradation. Analytically, you may observe the appearance of new peaks in your HPLC or GC chromatograms, or unexpected signals in NMR spectra.

    Q2: What are the most likely degradation products I should be aware of?

    A2: Based on the chemistry of aromatic aldehydes and related compounds, the most probable degradation products are:

    • 3-Chloro-5-(pentafluorosulfur)benzoic acid: This is the result of oxidation of the aldehyde group. This is a very common degradation pathway for benzaldehydes, especially when exposed to air (oxygen).

    • Isomeric Impurities: Depending on the synthetic route, you may have trace amounts of other isomers, such as 2-chloro-5-(pentafluorosulfur)benzaldehyde or 3-chloro-4-(pentafluorosulfur)benzaldehyde. While not strictly degradation products, their presence can complicate analysis.

    • Benzenesulfonate derivatives: Under photolytic conditions (exposure to light), the robust SF₅ group can degrade, releasing fluoride ions and ultimately forming a benzenesulfonate derivative.[4]

    Q3: How should I properly store this compound to minimize degradation?

    A3: To ensure the long-term stability of this compound, we recommend the following storage conditions:

    • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C).

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the aldehyde group.

    • Light: Protect from light by storing in an amber vial or in a dark location to prevent photodegradation.

    • Container: Use a tightly sealed container to prevent moisture ingress and sublimation.

    Q4: Is this compound sensitive to pH?

    A4: Yes, aromatic aldehydes can be sensitive to pH. Strongly basic conditions can promote Cannizzaro-type reactions if there are no α-hydrogens, leading to a mixture of the corresponding alcohol and carboxylic acid. Strongly acidic conditions can catalyze various condensation and polymerization reactions. It is advisable to maintain a neutral to slightly acidic pH when working with this compound in solution.

    Q5: What are the main safety precautions when handling this compound?

    • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

    • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

    • In case of contact: If skin contact occurs, wash the affected area with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

    Troubleshooting Guide

    This section is designed to help you diagnose and resolve common issues you may encounter during your experiments.

    Issue 1: Appearance of an Additional Peak in HPLC Analysis

    Symptom: A new, more polar peak is observed in your reverse-phase HPLC chromatogram, often with a shorter retention time than the parent compound.

    Potential Cause & Identification:

    This is a classic sign of the oxidation of the aldehyde to the corresponding carboxylic acid, 3-Chloro-5-(pentafluorosulfur)benzoic acid. The increased polarity of the carboxylic acid group leads to a shorter retention time on a C18 column.

    Confirmation:

    • LC-MS Analysis: The mass of the new peak should correspond to an increase of 16 amu (the addition of an oxygen atom) compared to the parent compound.

    • Co-injection: If a standard of 3-Chloro-5-(pentafluorosulfur)benzoic acid is available, co-inject it with your sample. The peak should show an increase in area.

    • ¹H NMR: The aldehyde proton signal (typically around 10 ppm) will be absent in the degradation product, and a broad carboxylic acid proton signal may be observed further downfield (often >12 ppm), although this can be exchangeable with deuterated solvents.

    Mitigation and Solution:

    • Inert Atmosphere: When running reactions, ensure they are performed under an inert atmosphere (N₂ or Ar) to prevent air oxidation.

    • Solvent Purity: Use freshly distilled or high-purity, peroxide-free solvents. Ethers, for example, can form peroxides upon storage which can oxidize aldehydes.

    • Storage: Store the compound and solutions under an inert atmosphere and protected from light.

    Issue 2: Complex Mixture of Products Observed After Photochemical Reaction or Prolonged Exposure to Light

    Symptom: Multiple new peaks appear in your analytical data (HPLC, GC-MS, NMR) after a reaction involving light or after leaving a solution of the compound exposed to ambient light.

    Potential Cause & Identification:

    This could be due to the photodegradation of the pentafluorosulfur group. Studies on other aromatic SF₅ compounds have shown that they can degrade under UV irradiation to form benzenesulfonates.[4] This would involve the cleavage of the S-F and C-S bonds and reaction with water or other nucleophiles in the medium.

    Confirmation:

    • ¹⁹F NMR Spectroscopy: The characteristic signal for the SF₅ group (a doublet and a quintet) will be absent in the degradation products. Instead, you may see signals corresponding to free fluoride ions.

    • Mass Spectrometry: Look for fragments corresponding to the loss of the SF₅ group (127 amu) and the addition of a sulfonate group (-SO₃H, 81 amu) or its derivatives.

    • HPLC-UV: The UV spectrum of the degradation products may be significantly different from the parent compound.

    Mitigation and Solution:

    • Protect from Light: Conduct all experiments in amber glassware or wrap your reaction vessels in aluminum foil.

    • Wavelength Selection: If you are performing a photochemical reaction, carefully select the wavelength to excite other parts of your molecule without causing cleavage of the SF₅ group, if possible.

    • Control Experiments: Run a control experiment with your starting material under the same light conditions but without other reagents to assess its photostability.

    Issue 3: Low Recovery or Unidentified Byproducts in Reactions with Nucleophiles

    Symptom: When performing reactions with nucleophiles (e.g., amines, Grignard reagents), you observe low yields of the desired product and the formation of a complex mixture of byproducts.

    Potential Cause & Identification:

    The aldehyde group is electrophilic and will react with nucleophiles. However, the strong electron-withdrawing nature of the SF₅ and chloro groups can further activate the aromatic ring to nucleophilic aromatic substitution (SNAr), although this is generally less common for chlorobenzenes without additional activation. The aldehyde itself can also undergo side reactions like the Cannizzaro reaction under basic conditions.

    Confirmation:

    • Structural Elucidation of Byproducts: Use techniques like 2D NMR (COSY, HMBC, HSQC) and high-resolution mass spectrometry to identify the structure of the major byproducts. Look for evidence of displacement of the chloro group or reaction at the aldehyde.

    Mitigation and Solution:

    • Protecting Groups: If the aldehyde is interfering with a desired reaction elsewhere on the molecule, consider protecting it as an acetal. Acetal formation is reversible and can protect the aldehyde from nucleophiles and reducing agents.

    • Reaction Conditions: Carefully control the reaction temperature and stoichiometry of reagents. Use of non-nucleophilic bases is recommended if basic conditions are required.

    • Order of Addition: Add the nucleophile slowly to a cooled solution of the aldehyde to control the reaction exotherm and minimize side reactions.

    Diagram of Potential Degradation Pathways

    DegradationPathways cluster_main This compound cluster_products Degradation Products A This compound B 3-Chloro-5-(pentafluorosulfur)benzoic acid A->B Oxidation (O₂, peroxides) C 3-Chloro-5-sulfobenzoic acid derivatives A->C Photodegradation (UV light, H₂O) D Cannizzaro Products (Alcohol and Carboxylate) A->D Strong Base (e.g., conc. NaOH)

    Caption: Potential degradation pathways of this compound.

    Experimental Protocols

    Protocol 1: Stability Assessment by Reverse-Phase HPLC

    This protocol allows for the monitoring of the degradation of this compound and the detection of its primary oxidative degradation product.

    Materials:

    • This compound

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or other suitable modifier)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC system with UV detector

    Procedure:

    • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • UV Detection: 254 nm

      • Gradient Program:

        • Start with 50% B, hold for 1 minute.

        • Ramp to 95% B over 10 minutes.

        • Hold at 95% B for 2 minutes.

        • Return to 50% B over 1 minute.

        • Equilibrate at 50% B for 5 minutes.

    • Analysis: Inject your sample and monitor the chromatogram. The parent compound will have a specific retention time. The appearance of a peak at a shorter retention time is indicative of the more polar benzoic acid derivative.

    Workflow for HPLC Stability Study

    HPLC_Workflow A Prepare 1 mg/mL stock solution in Acetonitrile B Prepare stressed samples (e.g., heat, light, acid, base, oxidant) A->B Expose to stress conditions C Inject sample onto RP-HPLC B->C D Analyze chromatogram for new peaks and peak area changes C->D E Identify degradation products (LC-MS, co-injection) D->E

    Caption: Workflow for conducting a stability study using HPLC.

    Protocol 2: Analysis of Degradation Products by GC-MS

    This method is suitable for identifying volatile and semi-volatile degradation products.

    Materials:

    • Sample of degraded this compound

    • GC-MS grade solvent (e.g., dichloromethane or ethyl acetate)

    • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

    Procedure:

    • Sample Preparation: Dissolve a small amount of the sample in the chosen solvent. If necessary, derivatization (e.g., silylation) can be performed to improve the volatility of polar degradation products like the carboxylic acid.

    • GC-MS Conditions:

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Oven Program:

        • Initial temperature: 80 °C, hold for 2 minutes.

        • Ramp to 280 °C at 10 °C/min.

        • Hold at 280 °C for 5 minutes.

      • MS Conditions:

        • Ion Source Temperature: 230 °C

        • Quadrupole Temperature: 150 °C

        • Scan Range: 40-500 m/z

    • Analysis: Analyze the resulting total ion chromatogram and mass spectra of the peaks. Compare the fragmentation patterns to a spectral library and the expected masses of potential degradation products.

    Quantitative Data Summary

    The following table provides estimated physicochemical properties and typical analytical parameters for this compound and its primary oxidative degradation product. Note that experimental data for this specific molecule is limited, and some values are estimated based on analogous compounds.

    PropertyThis compound3-Chloro-5-(pentafluorosulfur)benzoic acid
    Molecular Formula C₇H₄ClF₅OSC₇H₄ClF₅O₂S
    Molecular Weight 278.62 g/mol 294.62 g/mol
    Appearance White to off-white solidWhite to off-white solid
    Predicted LogP ~3.5 - 4.0~3.0 - 3.5
    Typical HPLC RT LongerShorter
    ¹H NMR (Aldehyde H) ~9.9 - 10.1 ppmN/A
    ¹H NMR (Carboxyl H) N/A>12 ppm (broad)

    References

    • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
    • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003).
    • ICH, Q1B Photostability Testing of New Drug Substances and Products (1996).
    • Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental toxicology and chemistry, 28(9), 1866–1873.
    • Kirsch, P. (2004).
    • Li, Y., & Ni, C. (2018). Recent advances in the synthesis of pentafluorosulfanyl (SF₅)-containing compounds. Chinese Chemical Letters, 29(1), 39-46.
    • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

    • Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481–1490.
    • Welch, J. T., & Allmendinger, T. (Eds.). (1991). Fluorine in Bioorganic Chemistry. Wiley.
    • PubChem. (n.d.). 3-Chloro-5-methylbenzaldehyde. Retrieved from [Link]

    • PubChem. (n.d.). 3-Chloro-5-hydroxybenzaldehyde. Retrieved from [Link]

    • Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. (2022). Molecules, 27(17), 5536.
    • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2015). Journal of Fluorine Chemistry, 177, 63-79.
    • Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. (2009). Environmental Toxicology and Chemistry, 28(9), 1866-1873.
    • Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. (n.d.). Benchchem.
    • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.
    • 3-Chloro-2,4,5-trifluorobenzoic acid. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2021.
    • Method for preparing chlorobenzaldehyde through continuous oxidization of m-chlorobenzene. (n.d.). Google Patents.
    • Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone. (n.d.). Google Patents.
    • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. (2017). Beilstein Journal of Organic Chemistry, 13, 2076–2081.
    • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (2018). American Journal of Analytical Chemistry, 9(1), 46-51.
    • Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. (1995). Journal of Photochemistry and Photobiology A: Chemistry, 90(2-3), 133-138.
    • 2-Chlorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

    • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (2017).
    • 3-chloro-5-(trifluoromethyl)benzaldehyde. (n.d.). PubChemLite.
    • Synthesis and Characterization of 3- and 4-(Pentafluorosulfanyl) Benzoic Acid Derivatives (VI). X-Ray Structure of 3—SF5—C6H4—COOH. (2008). ChemInform, 39(10).
    • a) ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro... (n.d.). ResearchGate.
    • Oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde. (n.d.). ResearchGate.
    • m-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

    • The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential. (2023). ACS Omega, 8(4), 4165–4176.
    • Halogenation of Aldehydes and Ketones. (2021). Chemistry LibreTexts.
    • Pentafluorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

    • GC-MS analysis of the four PAHs degradation by single bacteria and the... (n.d.). ResearchGate.
    • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). Molecules, 28(9), 3825.
    • Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. (2022). Foods, 11(15), 2298.
    • Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. (2018). Photochemical & Photobiological Sciences, 17(5), 564-575.
    • Participation of the Halogens in Photochemical Reactions in Natural and Treated W
    • Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE.
    • An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. (n.d.). Benchchem.
    • Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. (2021).
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    Technical Support Guide: Optimizing Synthesis of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Case ID: SF5-ALD-OPT-001 Topic: Reaction Time & Kinetic Control in Pentafluorosulfanyl (

    
    ) Arene Functionalization
    Applicable Route:  Halogen-Lithium Exchange Formylation
    Target Audience:  Medicinal Chemists, Process Development Scientists
    

    Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

    The synthesis of 3-Chloro-5-(pentafluorosulfur)benzaldehyde is a high-value transformation in drug discovery. The

    
     group (often called the "super-trifluoromethyl" group) imparts extreme lipophilicity (
    
    
    
    ) and metabolic stability, but its electron-withdrawing nature (
    
    
    ) drastically alters the kinetics of organometallic intermediates.

    The Core Challenge: Users often report low yields (30-50%) when applying standard "overnight" lithiation protocols. The critical insight is that reaction time is a vector of degradation , not just conversion. The lithiated intermediate is thermodynamically unstable above -40°C and kinetically liable to aggregation or scrambling if held too long at -78°C.

    Optimized Pathway:

    • Precursor: 1-Bromo-3-chloro-5-(pentafluorosulfur)benzene.

    • Method: Br/Li exchange followed by DMF quench.

    • Critical Control: Short residence time of the aryl-lithium species.

    Standard Operating Procedure (Optimized)

    This protocol is designed to maximize yield by minimizing the residence time of the reactive intermediate.

    Reagents & Stoichiometry
    ComponentEquiv.RoleNotes
    Ar-Br Precursor 1.0SubstrateDried azeotropically with toluene.
    
    
    -Butyllithium
    1.05Exchange Reagent2.5M in Hexanes. Titrate before use.
    DMF 1.5ElectrophileAnhydrous (water <50 ppm).
    THF [0.2 M]SolventFreshly distilled/dried.
    Step-by-Step Workflow
    • Cryogenic Setup: Cool the THF solution of the precursor to -78°C (internal probe required).

    • Exchange (The Kinetic Zone): Add

      
      -BuLi dropwise over 10 minutes.
      
      • Wait Time: Stir for exactly 15–20 minutes . Do NOT exceed 30 minutes.

      • Reasoning: The electron-withdrawing

        
         and Cl groups accelerate the Br/Li exchange. Extended stirring promotes aggregate formation and side-reactions (e.g., Wurtz coupling).
        
    • Electrophile Trapping: Add DMF rapidly (but controlling exotherm to keep T < -70°C).

    • Warm-up: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to reach 0°C over 1 hour.

    • Hydrolysis: Quench with 1M HCl or saturated

      
      .
      

    Troubleshooting Center (FAQs)

    Module A: Yield & Purity Issues

    Q: My yield is stuck at 40%, and I see a "dimer" impurity by LC-MS. Should I extend the lithiation time? A: No. Decrease the time. The "dimer" is likely the result of the lithiated species reacting with the unreacted starting bromide (Wurtz-Fittig coupling).

    • Diagnosis: If you wait 1 hour after adding

      
      -BuLi, the localized concentration of Ar-Li reacts with remaining Ar-Br.
      
    • Fix: Ensure rapid mixing during

      
      -BuLi addition and quench with DMF as soon as the exchange is complete (typically <20 mins for electron-poor rings).
      

    Q: I see defluorinated byproducts (loss of

    
    ). What happened? 
    A: Temperature excursion occurred. 
    While the 
    
    
    
    group is chemically robust, the lithiated species is prone to eliminating fluoride (benzyne-like pathway) if the temperature rises above -40°C before the electrophile is added.
    • Fix: Ensure the internal temperature never exceeds -60°C during the

      
      -BuLi addition or the "wait" phase.
      
    Module B: Reagent Selection

    Q: Can I use Turbo Grignard (

    
    -PrMgCl·LiCl) to run this at higher temperatures? 
    A: Yes, but with caveats. 
    Turbo Grignard allows for Br/Mg exchange at typically -20°C to 0°C.
    
    • Pros: Higher functional group tolerance; less risk of defluorination.

    • Cons: Reaction time increases significantly (2–4 hours for exchange).

    • Recommendation: Use Turbo Grignard only if you have other sensitive groups (e.g., esters) on the ring. For the pure halo-system,

      
      -BuLi at -78°C is cleaner and faster.
      
    Module C: Quenching Dynamics

    Q: After adding DMF, the reaction turned a dark red/brown. Is this normal? A: Yes. The formation of the hemiaminolate intermediate (Ar-CH(OLi)NMe2) often involves color changes. However, if it turns black/tarry, it indicates decomposition. Ensure your DMF is strictly anhydrous; wet DMF kills the Ar-Li instantly, leading to protonated starting material (des-bromo product).

    Visualizing the Reaction Logic

    The following diagram illustrates the critical decision points where reaction time affects the outcome.

    SF5_Synthesis_Logic Start 1-Bromo-3-chloro-5-(SF5)benzene Cool Cool to -78°C Start->Cool Li_Add Add n-BuLi Cool->Li_Add Intermediate Lithiated Species (Ar-Li) Li_Add->Intermediate Wait_Short Wait 15-20 min (OPTIMAL) Intermediate->Wait_Short Kinetic Control Wait_Long Wait >60 min (RISK) Intermediate->Wait_Long Thermodynamic Drift Side_Decomp Defluorination/Tar Intermediate->Side_Decomp If Temp > -40°C Trapping Add DMF Wait_Short->Trapping Side_Dimer Dimer/Wurtz Product Wait_Long->Side_Dimer Aggregation Warm Warm to 0°C Trapping->Warm Hydrolysis Acid Hydrolysis Warm->Hydrolysis Product Target Aldehyde (High Yield) Hydrolysis->Product

    Figure 1: Kinetic flow of the Halogen-Lithium exchange. Green paths indicate the optimized window; red paths indicate time/temperature failure modes.

    Data Comparison: Exchange Reagents

    Select the protocol based on your lab's capability to maintain cryogenic conditions.

    ParameterRoute A:
    
    
    -BuLi
    (Recommended)
    Route B: Turbo Grignard
    Temperature -78°C (Strict)-15°C to 0°C
    Exchange Time 15–20 mins 2–4 hours
    Yield (Typical) 85–92%70–80%
    Major Risk Over-reaction (Dimerization)Incomplete Exchange
    
    
    Stability
    High (if kept cold)Very High

    References

    • Santeusanio, S., et al. (2012). "Synthesis of pentafluorosulfanyl-containing compounds." Beilstein Journal of Organic Chemistry, 8, 1637–1655.

    • Lumbroso, A., et al. (2011). "ortho-Lithiation of Pentafluorosulfanyl Arenes." Organic Letters, 13(15), 4080–4083. (Provides mechanistic insight into

      
       stability limits). 
      
    • Rowan Scientific. (2024). "The Pentafluorosulfanyl Group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) in Medicinal Chemistry."[1][2][3] (General properties and stability data). 
      
    • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange." Angewandte Chemie Int. Ed., 43(25), 3333-3336. (Turbo Grignard methodology).

    Sources

    Technical Support Center: Synthesis of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    From the Desk of the Senior Application Scientist

    Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-5-(pentafluorosulfur)benzaldehyde. This resource is designed for researchers and process chemists engaged in the development of novel therapeutics and advanced materials. The unique properties of the pentafluorosulfanyl (SF₅) group—including its high electronegativity, metabolic stability, and lipophilicity—make it an invaluable substituent in modern chemistry.[1][2] However, its incorporation and manipulation, particularly on a larger scale, present distinct challenges.[3] This guide provides in-depth, field-tested insights into the most common and effective synthetic route, focusing on troubleshooting and practical solutions for scaling your experiments.

    Section 1: Synthesis Strategy Overview & Rationale

    The target molecule, this compound, requires the introduction of a formyl (-CHO) group onto the 1-chloro-3-(pentafluorosulfur)benzene backbone. Given the electronic properties of the substituents—both the chloro and the powerful electron-withdrawing SF₅ group—classical electrophilic formylation methods (e.g., Vilsmeier-Haack, Gattermann-Koch) are generally inefficient.

    The most reliable and regioselective strategy is Directed ortho-Metalation (DoM) . In this approach, the starting material is treated with a strong organolithium base. The chloro and SF₅ groups direct the deprotonation to the C2 position, which is situated between them. This lithiated intermediate is then trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde after an aqueous workup.

    This method is superior because it is kinetically controlled and relies on the coordinating ability of the directing groups, overcoming the inherent electronic deactivation of the aromatic ring. However, the success of DoM for SF₅-arenes is critically dependent on precise temperature control, as the SF₅ group can function as a leaving group at elevated temperatures, leading to unwanted benzyne formation.[4][5]

    Synthesis_Pathway SM 1-Chloro-3-(pentafluorosulfur)benzene INT 2-Lithiated Intermediate (in situ) SM->INT 1. Organolithium Base (e.g., n-BuLi) 2. THF, T < -60 °C PROD This compound INT->PROD 1. DMF 2. Aqueous Workup

    Caption: Overall synthetic pathway via Directed ortho-Metalation.

    Section 2: Frequently Asked Questions (FAQs)

    General & Safety

    Q1: What are the key properties of the SF₅ group that I should be aware of? The pentafluorosulfanyl (SF₅) group is characterized by extreme chemical and thermal stability due to the strong S-F bonds.[1] It is a potent electron-withdrawing group, more so than a trifluoromethyl (CF₃) group, which significantly impacts the reactivity of the aromatic ring.[1] Despite its polarity, it increases the lipophilicity of a molecule, a property highly valued in drug design for improving membrane permeability.[1] It is considered stable under a wide range of physiological and synthetic conditions, including strongly acidic and basic environments.[6]

    Q2: What are the primary safety hazards when scaling up this synthesis? The main hazards are associated with the reagents used:

    • Organolithium Reagents (e.g., n-BuLi): Highly pyrophoric upon contact with air and react violently with water and other protic sources. All manipulations must be performed under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and specialized syringe/cannula techniques.[7]

    • Cryogenic Temperatures: The reaction requires temperatures of -60 °C or lower.[4][5] Use of cryogenic baths (e.g., acetone/dry ice) requires appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, to prevent cold burns.

    • Fluorinated Compounds: While the SF₅ group itself is very stable, handling fluorinated organic compounds requires care.[8] Ensure good ventilation and wear standard PPE (gloves, lab coat, safety glasses).[9]

    Reagents & Reaction Conditions

    Q3: Which organolithium base is recommended for the ortho-lithiation step? For scale-up, n-Butyllithium (n-BuLi) is the most common and cost-effective choice. However, its reactivity can sometimes lead to side reactions. Other bases can be considered for optimization:

    • sec-Butyllithium (s-BuLi): More reactive and can sometimes provide better yields or faster reaction times, but is also less stable and more expensive.

    • Lithium Diisopropylamide (LDA): A non-nucleophilic base that can be advantageous if side reactions with the chloro group are observed. It is typically prepared in situ.

    • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP): A very hindered base shown to be highly effective for the ortho-lithiation of SF₅-arenes, often providing clean reactions where other bases fail.[4][5]

    The choice depends on optimization at the lab scale. For initial scale-up, n-BuLi is the standard starting point. Crucially, the molarity of the organolithium reagent must be accurately known; titration is mandatory before use.

    Q4: Why is the reaction temperature so critical for the lithiation step? Precise temperature control is the single most important parameter for this reaction. Research has shown that while the SF₅ group directs lithiation at the ortho position, it also acts as a competent leaving group at temperatures above -40 °C.[4][5] If the temperature rises, the lithiated intermediate can eliminate LiF to form a highly reactive benzyne intermediate. This benzyne will then be trapped by any available nucleophile (including the organolithium base), leading to a mixture of undesired products and a significant drop in the yield of the target aldehyde. Maintaining the reaction temperature at or below -60 °C throughout the base addition and stirring time is essential.

    Q5: What is the best formylating agent, and how should it be added? N,N-Dimethylformamide (DMF) is the standard, effective, and economical electrophile for this transformation. It must be rigorously dried over molecular sieves before use, as any residual water will quench the lithiated intermediate. The DMF should be added slowly to the cold (-60 °C or below) reaction mixture. A rapid or bulk addition can cause an exotherm that raises the local temperature, risking benzyne formation.

    Work-up and Purification

    Q6: My reaction mixture becomes a thick slurry upon quenching. How should I handle the work-up at scale? This is common. The quench (typically with saturated aq. NH₄Cl or water) should be performed slowly while maintaining cooling. The initial quench should be done at low temperature before allowing the mixture to warm to room temperature. Vigorous stirring is essential. At scale, it may be necessary to add an organic co-solvent (like MTBE or EtOAc) during the quench to maintain a stirrable mixture. The organic phase should be washed with brine to aid phase separation and dried thoroughly before solvent removal.[10]

    Q7: What is the recommended purification method for the final product? Purification choices depend on the scale and purity requirements.

    • Silica Gel Chromatography: Effective for small to medium scales. However, aromatic aldehydes can sometimes be sensitive to acidic silica. It may be beneficial to use silica gel that has been neutralized with triethylamine.

    • Distillation: If the product is thermally stable and volatile enough, vacuum distillation is an excellent method for purification at a larger scale.

    • Crystallization: If the crude product is a solid or can be induced to crystallize, this is often the most efficient and scalable purification method.

    Section 3: Troubleshooting Guide

    This guide addresses common problems encountered during the synthesis and scale-up.

    Symptom / Observation Potential Cause(s) Recommended Solution(s)
    Low or No Yield of Product 1. Inactive organolithium reagent. 2. Presence of moisture or other electrophilic impurities in solvent or starting material. 3. Reaction temperature was too high, leading to benzyne formation.[4][5]1. Titrate the organolithium solution immediately before use. 2. Use freshly distilled anhydrous solvents. Ensure starting material and DMF are dry. 3. Improve temperature monitoring and control. Ensure the cooling bath is stable and the base is added slowly to prevent exotherms.
    Significant Amount of Starting Material Recovered 1. Insufficient organolithium base used. 2. Base addition was too rapid, leading to localized quenching or side reactions. 3. Lithiation is slow under the chosen conditions.1. Use 1.05-1.1 equivalents of titrated base. 2. Increase the addition time of the base. 3. Increase the reaction time after base addition (e.g., from 1 hr to 2 hrs) while maintaining strict temperature control.
    Formation of Multiple Isomers or Byproducts 1. Benzyne pathway due to high temperature.[4] 2. Lithiation at other positions on the ring. 3. Impurities in the starting 1-chloro-3-(pentafluorosulfur)benzene.1. Re-optimize temperature control. Consider an in situ trap experiment to confirm benzyne formation. 2. Consider a more sterically hindered base like LiTMP to improve regioselectivity.[5] 3. Verify the purity of the starting material by GC/MS or NMR.
    Product Decomposes During Silica Gel Chromatography 1. The product is sensitive to the acidic nature of standard silica gel. 2. Over-oxidation to the corresponding carboxylic acid on the column.1. Neutralize the silica gel by preparing a slurry with your eluent containing 1% triethylamine, then re-packing the column. 2. Use a less polar eluent system and run the column quickly. Consider alternative purification methods like distillation or crystallization.

    Section 4: Scale-Up Experimental Protocol (Illustrative Example)

    This protocol describes a lab-scale synthesis (10g) that is designed with scalability in mind.

    Reagents & Equipment:

    • 1-Chloro-3-(pentafluorosulfur)benzene (10.0 g)

    • Anhydrous Tetrahydrofuran (THF, 200 mL)

    • n-Butyllithium (n-BuLi, 2.5 M in hexanes, accurately titrated)

    • Anhydrous N,N-Dimethylformamide (DMF, 5.0 mL)

    • Jacketed reactor with overhead stirrer, thermocouple, and inert gas inlet

    • Dry ice / Acetone cooling bath

    Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble and dry reactor B Charge with Starting Material and anhydrous THF A->B C Cool reactor to -70 °C B->C D Slowly add n-BuLi (maintain T < -60 °C) C->D E Stir for 1.5h at -70 °C D->E F Slowly add anhydrous DMF (maintain T < -60 °C) E->F G Stir for 1h, then allow to warm slowly to -20 °C F->G H Quench with aq. NH₄Cl G->H I Warm to RT, extract with EtOAc H->I J Wash organic layer (water, brine) I->J K Dry (Na₂SO₄), filter, concentrate J->K L Purify via column chromatography or vacuum distillation K->L

    Caption: Step-by-step experimental workflow for synthesis.

    Procedure:

    • Preparation: Under an inert atmosphere of Argon, charge a dry, jacketed reactor with 1-chloro-3-(pentafluorosulfur)benzene (10.0 g, 41.9 mmol) and anhydrous THF (200 mL).

    • Cooling: Begin stirring and cool the solution to an internal temperature of -70 °C using a dry ice/acetone bath.

    • Lithiation: Slowly add n-BuLi (2.5 M, 17.6 mL, 44.0 mmol, 1.05 eq) dropwise via syringe pump over 45 minutes, ensuring the internal temperature does not rise above -60 °C.

    • Aging: After the addition is complete, allow the resulting mixture to stir at -70 °C for 1.5 hours.

    • Formylation (Trap): Slowly add anhydrous DMF (5.0 mL, 64.5 mmol, 1.5 eq) dropwise over 20 minutes, again maintaining an internal temperature below -60 °C.

    • Warming: Stir the reaction for an additional hour at -70 °C, then remove the cooling bath and allow the reaction to warm slowly to -20 °C over 1 hour.

    • Quench: Slowly add 50 mL of saturated aqueous ammonium chloride solution. A temperature increase is expected.

    • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate (150 mL), and separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (50 mL).

    • Washing & Drying: Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude oil or solid by the chosen method (e.g., column chromatography on neutralized silica gel) to yield the final product.

    References

    • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025).
    • The Pentafluorosulfanyl Group (SF5). Rowan Scientific.
    • Nguyen, T. M., René, F., Bizet, V., & Cahard, D. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews.
    • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (2025).
    • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.
    • Process For The Preparation Of Fluorinated Arom
    • Challenges and Opportunities in Organometallic Chemistry. (2011).
    • SAFETY DATA SHEET - Pentafluorophenyl Trifluoromethanesulfon
    • Speciality Grand Challenges in Organometallic C
    • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. (2015). RSC Publishing.
    • What are the major issues we face in organometallic reactions? (2015).
    • Safety d
    • New Methods for the Preparation of Aromatic Aldehydes. (2025).
    • How to deal with scale-up challenges of Chemistry? (2021). Prime Scholars.
    • Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. (2026).
    • Pentafluorosulfanylbenzene. Wikipedia.
    • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
    • the synthesis of arom
    • Arom
    • ortho metalation. Andrew G Myers Research Group, Harvard University.

    Sources

    Technical Support Center: Handling & Disposal of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Case ID: SF5-BZ-DISPOSAL-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

    Executive Summary & Compound Profile

    User Query: "How do I safely handle, store, and dispose of 3-Chloro-5-(pentafluorosulfur)benzaldehyde waste streams?"

    Technical Analysis: This compound presents a unique dual-hazard profile:

    • The Reactive Core (Benzaldehyde): Susceptible to autoxidation to form benzoic acids and violent reactions with strong oxidizers or bases.

    • The Persistent Moiety (Pentafluorosulfur,

      
      ):  Often called the "super-trifluoromethyl" group, 
      
      
      
      is chemically inert to most standard laboratory destruction methods (hydrolysis, reduction). It imparts high lipophilicity and thermal stability.

    Critical Warning: Unlike standard organic waste, the

    
     group degrades during combustion to release Hydrogen Fluoride (HF)  and Sulfur oxides (
    
    
    
    ). Standard non-halogenated waste streams must not be used.
    PropertySpecificationImplication for Handling
    Molecular Formula
    
    
    High Halogen Content (Cl + 5F)
    Reactivity Aldehyde oxidationAir-sensitive; can form pressure in sealed vessels over time.
    Stability
    
    
    is pseudo-inert
    Cannot be chemically quenched in the lab; requires high-temp incineration.
    Waste Class Halogenated OrganicDO NOT mix with non-halogenated solvents (acetone, ethanol waste).
    Module 1: Emergency Spill Response (Troubleshooting)

    Issue: "I have dropped a vial containing this compound. There is a strong odor."

    Immediate Action Plan: The aldehyde moiety causes respiratory irritation, while the halogenated nature poses environmental toxicity.

    • Evacuate & Ventilate: Clear the immediate area. The compound is volatile and an irritant.

    • PPE Upgrade: Standard nitrile gloves may degrade with prolonged exposure to aromatic aldehydes. Double-glove or use Silver Shield®/Laminate film gloves if available. Wear a full-face respirator with organic vapor cartridges if outside a fume hood.

    • Dry Containment (CRITICAL):

      • Do NOT use water. The

        
         group is highly lipophilic; water will spread the contamination rather than dilute it.
        
      • Use Vermiculite or Sand to dike and absorb the spill.[1]

    • Decontamination:

      • Once absorbed, wipe the surface with a solvent in which the compound is soluble (Dichloromethane or Ethyl Acetate), then wash with soap and water.

    Visual Workflow: Spill Response Logic

    SpillResponse Start Spill Detected Assess Is spill inside Fume Hood? Start->Assess Inside Close Sash Ventilate for 15 min Assess->Inside Yes Outside Evacuate Lab Don Respiratory PPE Assess->Outside No Absorb Apply Vermiculite/Sand (NO WATER) Inside->Absorb Outside->Absorb Collect Scoop into Hazardous Waste Container Absorb->Collect Clean Solvent Wipe (DCM/EtOAc) then Soap/Water Collect->Clean Label Tag: High Fluorine Content Clean->Label caption Figure 1: Emergency Spill Response Protocol for Lipophilic Fluorinated Aldehydes

    Module 2: Routine Handling & Segregation (FAQs)

    Q: "Can I mix this waste with my standard organic solvent waste (Acetone/Methanol)?" A: ABSOLUTELY NOT.

    • Reason 1 (Regulatory): This is a Halogenated waste. Mixing it with non-halogenated waste renders the entire container "Halogenated," drastically increasing disposal costs.

    • Reason 2 (Safety): Benzaldehydes can undergo aldol condensation with ketones (acetone) in the presence of trace bases, potentially generating heat or polymerizing.

    Q: "How do I clean glassware contaminated with this compound?" A:

    • Pre-Rinse: Rinse with a halogenated solvent (DCM) or Ethyl Acetate. Collect this rinse as halogenated waste.

    • Base Bath Warning: Do NOT place heavily contaminated glassware directly into a base bath (KOH/Isopropanol).

      • Why? The Cannizzaro reaction (disproportionation of aldehyde) can occur, but more importantly, strong bases can degrade the aromatic ring or react violently with concentrated residues.

    • Final Wash: After solvent rinsing, standard detergent washing is acceptable.

    Compatibility Matrix

    SubstanceCompatibilityRisk
    Strong Oxidizers (
    
    
    ,
    
    
    )
    INCOMPATIBLE Violent oxidation to benzoic acid; potential fire.
    Strong Bases (NaOH, KOH)INCOMPATIBLE Exothermic polymerization/Cannizzaro reaction.
    Reducing Agents (
    
    
    )
    INCOMPATIBLE Generation of hydrogen gas; exothermic.
    Chlorinated Solvents (DCM, Chloroform)COMPATIBLE Ideal for dissolution and waste storage.
    Module 3: Chemical Treatment & Quenching

    User Query: "I have a reaction mixture. Can I chemically destroy the

    
     group before disposal?"
    

    Technical Answer: No. The pentafluorosulfur group is exceptionally stable (comparable to

    
    ). It resists hydrolysis by acids or bases.
    
    • Do not attempt to destroy the

      
       moiety in the lab. It requires industrial incineration at temperatures >1100°C.
      

    Stabilizing the Aldehyde (Optional): If you must store the waste for a long period and fear pressure buildup from autoxidation, you can deliberately oxidize the aldehyde to the corresponding carboxylic acid, which is solid and non-volatile.

    Protocol: Permanganate Oxidation (Small Scale Only)

    • Note: Only perform this if required to stabilize the waste. Segregation is usually preferred.

    • Dissolve residue in acetone/water.

    • Slowly add saturated

      
       solution while cooling in an ice bath.
      
    • Stir until purple color persists.

    • Filter the

      
       precipitate.
      
    • The filtrate contains 3-Chloro-5-(pentafluorosulfur)benzoic acid .

    • Dispose of filtrate as Halogenated Aqueous Waste .

    Module 4: Final Disposal & Compliance

    Q: "What do I tell the waste management team?" A: You must flag this waste specifically for its Fluorine Content .

    Disposal Logic:

    • Incineration: This is the only valid disposal method.

    • Scrubber Requirement: The combustion equation is roughly:

      
      
      
      • The generation of 5 moles of HF per mole of compound is significant. Standard incinerators may corrode without specific HF scrubbers.

    Visual Workflow: Waste Segregation Logic

    WasteSegregation Waste Reaction Waste (SF5-Benzaldehyde) Solvent Primary Solvent? Waste->Solvent Aq Aqueous Stream Solvent->Aq Water/Buffer Org Organic Stream Solvent->Org DCM/EtOAc/Ether Halo Halogenated Waste (High F Content) Aq->Halo If Organics Present Org->Halo ALWAYS NonHalo Non-Halogenated Org->NonHalo NEVER Destruct High-Temp Incineration (w/ HF Scrubbing) Halo->Destruct caption Figure 2: Waste Stream Segregation Logic for SF5 Compounds

    References
    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

    • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. (Demonstrates stability of SF5 group).

    • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines on Halogenated Waste segregation).

    • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Chlorobenzaldehyde. (Surrogate data for aldehyde reactivity).

    Sources

    Troubleshooting low conversion rates in reactions with 3-Chloro-5-(pentafluorosulfur)benzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for 3-Chloro-5-(pentafluorosulfur)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and highly functionalized aromatic aldehyde. The presence of both a chloro and a powerful electron-withdrawing pentafluorosulfanyl (SF₅) group presents distinct challenges and opportunities in synthetic chemistry. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential hurdles and achieve higher conversion rates in your reactions.

    The insights provided herein are grounded in established principles of physical organic chemistry and extensive experience with analogous electron-deficient aromatic systems. While specific literature on every reaction of this compound is emerging, the principles outlined will serve as a robust guide to optimizing your synthetic outcomes.

    Understanding the Reactivity of this compound

    The key to successfully employing this reagent lies in understanding the profound electronic impact of its substituents. The pentafluorosulfanyl (SF₅) group is one of the most powerfully electron-withdrawing groups known, a consequence of the high electronegativity of the fluorine atoms.[1] This, combined with the inductive effect of the chlorine atom, renders the aromatic ring and the aldehyde's carbonyl carbon significantly electron-deficient.

    This pronounced electrophilicity dictates the aldehyde's reactivity:

    • Enhanced Susceptibility to Nucleophilic Attack: The electron-poor nature of the carbonyl carbon makes it an excellent target for nucleophiles. Reactions like the Wittig, Horner-Wadsworth-Emmons, and Henry reactions are often accelerated with such substrates.[1]

    • Reduced Reactivity in Electrophilic Aromatic Substitution: The deactivated ring is less prone to further electrophilic substitution.

    • Potential for Altered Reaction Pathways: The extreme electron deficiency can sometimes lead to unexpected side reactions or require modification of standard protocols.

    Troubleshooting Low Conversion Rates: A Reaction-Specific Guide

    Low conversion is a common frustration in synthetic chemistry. The following sections provide a structured, question-and-answer approach to troubleshooting common reactions involving this compound.

    Section 1: Olefination Reactions (Wittig and Horner-Wadsworth-Emmons)

    Olefination reactions are fundamental carbon-carbon bond-forming transformations. However, the unique electronic profile of our substrate can influence these reactions.

    Question 1: My Wittig reaction with this compound is giving low yields of the desired alkene. What are the likely causes and how can I fix it?

    Answer:

    Low yields in Wittig reactions with this electron-deficient aldehyde can stem from several factors, primarily related to the stability of the ylide and the reaction conditions.

    Causality Behind the Issue:

    The highly electrophilic nature of the aldehyde carbonyl can lead to rapid, sometimes uncontrolled, reactions with the phosphonium ylide. This can result in side reactions if the ylide is not sufficiently stabilized or if the reaction conditions are not optimized. Conversely, highly stabilized ylides may require more forcing conditions to react with even this activated aldehyde.

    Troubleshooting Workflow:

    Sources

    Technical Support Center: Stability & Handling of Benzaldehyde Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Diagnostic Triage: Is it Polymerization or Oxidation?

    Before applying a fix, we must correctly identify the degradation pathway. Users often report "polymerization" when they see solids form in their liquid aldehyde. However, for most benzaldehyde derivatives, this is actually autoxidation .

    ObservationDiagnosisChemical Reality
    White crystalline solid (crust) at the cap or bottom.Autoxidation The aldehyde has reacted with air to form a benzoic acid derivative.[1] This is not a polymer; it is a discrete oxidation product.
    Viscous goo / Gelation Polymerization Likely a vinyl-substituted derivative (e.g., 4-vinylbenzaldehyde) or acid-catalyzed oligomerization.
    Color Change (Yellow/Brown)Schiff Base / Aldol Trace amines or base contamination leading to condensation products.

    The "White Solid" Phenomenon: Autoxidation Mechanism

    For 90% of benzaldehyde derivatives (e.g., Anisaldehyde, Tolualdehyde), the "polymer" is actually benzoic acid . This occurs via a radical chain reaction initiated by light or trace metals.

    Mechanism of Failure

    The aldehyde hydrogen atom is abstracted by a radical initiator, forming an acyl radical. This radical reacts with atmospheric oxygen to form a peroxy radical, which steals a hydrogen from another aldehyde molecule, creating a chain reaction.[2]

    Autoxidation Benzaldehyde Benzaldehyde (Liquid) Radical Acyl Radical (Intermediate) Benzaldehyde->Radical Initiation (hv / Metals) Peracid Perbenzoic Acid (Strong Oxidant) Radical->Peracid + O2 (Propagation) Peracid->Radical Regenerates Radical Acid Benzoic Acid (Solid Precipitate) Peracid->Acid + Benzaldehyde

    Figure 1: Radical chain mechanism converting liquid benzaldehyde to solid benzoic acid.

    Prevention Protocol (Autoxidation)
    • Inert Atmosphere (Critical): Store under Nitrogen (

      
      ) or Argon (
      
      
      
      ). Argon is superior as it is heavier than air and forms a "blanket" over the liquid surface.
    • Radical Scavengers: Add BHT (Butylated hydroxytoluene) at 100–500 ppm. BHT donates a hydrogen atom to the peroxy radical, terminating the chain without becoming a reactive radical itself.

    • Chelation: Trace iron (

      
      ) catalyzes radical formation. Glassware must be acid-washed.
      

    True Polymerization: Handling Unsaturated Derivatives

    If you are working with derivatives containing polymerizable side chains (e.g., 4-vinylbenzaldehyde or cinnamaldehyde ), true polymerization is a risk.

    Stabilization Strategy

    Unlike simple autoxidation, preventing vinyl polymerization requires inhibiting the carbon-carbon double bond reactivity.

    StabilizerTypical Conc.MechanismBest For
    Hydroquinone (HQ) 100–1000 ppmRequires
    
    
    to be active; acts as a radical trap.
    Vinyl-benzaldehydes stored in air (not inert).
    TBC (4-tert-Butylcatechol) 10-100 ppmScavenges radicals; effective at lower concentrations.Styrenic derivatives.[3]
    Phenothiazine 50–500 ppmAnaerobic inhibitor.High-temperature processing/distillation.

    Critical Warning: Do not store vinyl derivatives under inert gas IF you are using Hydroquinone. HQ needs trace oxygen to function as an inhibitor. For strict inert storage, use Phenothiazine.

    Remediation: The Bisulfite Purification Protocol

    If your sample has already degraded (cloudy or solid precipitate), distillation is often risky due to heat sensitivity. The Bisulfite Adduct Method is the "Gold Standard" for chemical purification of aldehydes.

    Why this works

    Aldehydes form a water-soluble solid adduct with sodium bisulfite (

    
    ). Impurities (benzoic acid, polymers, non-aldehydes) stay in the organic layer or are washed away. The aldehyde is then regenerated with base.[4]
    

    BisulfitePurification Impure Impure Aldehyde (Liquid + Solids) Step1 Add Sat. NaHSO3 (Vigorous Stirring) Impure->Step1 Separation Filter/Separate (Discard Organic Impurities) Step1->Separation Adduct Solid Bisulfite Adduct (Water Soluble) Separation->Adduct Precipitate forms Regen Add Na2CO3 or NaOH (pH > 10) Adduct->Regen Hydrolysis Extraction Extract with Ether/DCM & Dry (MgSO4) Regen->Extraction Pure Pure Benzaldehyde Extraction->Pure

    Figure 2: Workflow for purifying degraded benzaldehyde derivatives without high-heat distillation.

    Step-by-Step Protocol
    • Formation: Dissolve impure aldehyde in a minimal amount of ether. Add excess saturated aqueous sodium bisulfite (

      
      ). Stir vigorously for 1-2 hours.
      
    • Isolation: The aldehyde-bisulfite adduct will precipitate as a white solid. Filter this solid (or separate the aqueous layer if it dissolves).[4][5] Wash the solid with ether to remove non-aldehyde impurities (polymers/acids).

    • Regeneration: Suspend the solid adduct in water. Slowly add 10% sodium carbonate (

      
      ) or sodium hydroxide (
      
      
      
      ) until the solution is basic (pH 10-12). The adduct will break, and the pure aldehyde will oil out.
    • Extraction: Extract the liberated aldehyde with DCM or Diethyl Ether. Dry over

      
       and concentrate.
      

    Frequently Asked Questions (FAQs)

    Q: Does the electron density of the ring affect stability? A: Yes.

    • Electron-Donating Groups (EDG) (e.g., p-Methoxy, p-Hydroxy): These stabilize the intermediate radical, making the H-abstraction step easier. Paradoxically, electron-rich aldehydes are often more prone to autoxidation than electron-poor ones [1].

    • Electron-Withdrawing Groups (EWG) (e.g., p-Nitro): These make the carbonyl carbon more electrophilic. While more resistant to autoxidation, they are highly susceptible to nucleophilic attack (hydration or hemiacetal formation) [2].

    Q: My aldehyde turned yellow but has no solids. Is it pure? A: Likely not. Yellowing in benzaldehydes (which should be colorless) usually indicates trace condensation products (aldol-type oligomers) or photo-degradation. If the application is sensitive (e.g., UV-Vis spectroscopy), repurify. If used for a rough synthesis, check NMR; often the impurity level is <1% despite the strong color.

    Q: Can I store benzaldehyde in polyethylene (plastic) bottles? A: Avoid it. Benzaldehyde can permeate certain plastics and extract plasticizers. Furthermore, oxygen permeability in PE bottles is higher than in glass. Always use amber glass with a Teflon-lined cap [3].

    References

    • Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563-589.

    • BenchChem Technical Support. (2025). "Preventing Oxidation of Benzaldehyde Derivatives During Synthesis." BenchChem Technical Guides.

    • Sigma-Aldrich. (2024). "Safety Data Sheet: Benzaldehyde." MilliporeSigma Safety Center.

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    Sources

    Validation & Comparative

    The SF5 Advantage: Characterization of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Comparison Guide for Medicinal Chemistry Applications

    Part 1: Executive Summary & Strategic Rationale

    In the landscape of modern drug discovery, the "Magic Methyl" effect has been superseded by the race for fluorinated bioisosteres. While 3-Chloro-5-(trifluoromethyl)benzaldehyde has long been the industry standard for introducing meta-substituted lipophilic bulk, its pentafluorosulfanyl (SF₅) analog—3-Chloro-5-(pentafluorosulfur)benzaldehyde —represents the next frontier in physicochemical modulation.

    This guide characterizes the SF₅ analog, objectively comparing it to the CF₃ standard. The SF₅ group, often termed the "Super-Trifluoromethyl," offers a unique combination of higher lipophilicity , greater steric demand , and enhanced metabolic stability without compromising electron-withdrawing capability.

    The Core Value Proposition
    • Lipophilicity Modulation: The SF₅ group significantly increases LogP, aiding membrane permeability for CNS targets.

    • Steric Shielding: The octahedral geometry of SF₅ provides a "rotational barrier" that CF₃ (tetrahedral) cannot, potentially locking active conformations.

    • Metabolic Robustness: The C–S bond in aromatic SF₅ systems is exceptionally stable to oxidative metabolism (CYP450).

    Part 2: Comparative Analysis (SF₅ vs. CF₃)

    The following data contrasts the emerging SF₅ building block against the established CF₃ standard.

    Table 1: Physicochemical Property Comparison
    FeatureTarget Molecule (SF₅ Analog)Industry Standard (CF₃ Analog)Impact on Drug Design
    Structure This compound 3-Chloro-5-(trifluoromethyl)benzaldehyde --
    Formula C₇H₄ClF₅OSC₈H₄ClF₃OSF₅ adds mass but maintains aromatic count.
    Geometry Octahedral (Square Pyramidal F distribution)TetrahedralSF₅ creates a larger "exclusion zone" in binding pockets.
    Hammett
    
    
    ~0.680.54SF₅ is more electron-withdrawing , increasing aldehyde electrophilicity.
    Lipophilicity (
    
    
    )
    +1.51 (Hydrophobic)+0.88 (Hydrophobic)SF₅ is significantly more lipophilic; critical for BBB penetration.
    Steric Volume ~55 ų~40 ųSF₅ is roughly the size of a tert-butyl group but electronegative.
    Metabolic Stability High (Resistant to hydrolysis/reduction)Moderate to HighSF₅ resists metabolic degradation better than CF₃ in some oxidative screens.

    Note on Availability: While the CF₃ analog (CAS 188815-30-7) is a commodity chemical, the SF₅ analog is an advanced intermediate. Synthesis typically requires oxidative fluorination of the corresponding disulfide or thiol precursor.

    Part 3: Visualizing the Chemical Space

    The following diagram maps the decision logic for selecting between the SF₅ and CF₃ variants based on SAR (Structure-Activity Relationship) needs.

    SF5_Decision_Matrix Start Lead Optimization: Meta-Substituted Benzaldehyde Needed Check_LogP Requirement: Increase Lipophilicity? Start->Check_LogP Check_Sterics Requirement: Steric Bulk/Conformational Lock? Check_LogP->Check_Sterics Yes (High LogP needed) Select_CF3 Select CF3 Analog (Standard Lipophilicity/Bulk) Check_LogP->Select_CF3 No (Maintain current LogP) Check_Elec Requirement: Strong e- Withdrawal? Check_Sterics->Check_Elec No (Standard Bulk) Select_SF5 Select SF5 Analog (High Lipophilicity/Octahedral Bulk) Check_Sterics->Select_SF5 Yes (Need t-Butyl size) Check_Elec->Select_CF3 Moderate e- withdrawal Check_Elec->Select_SF5 Yes (Max e- withdrawal) Result_SF5 Outcome: Enhanced Permeability Metabolic Blockade Select_SF5->Result_SF5

    Caption: Decision matrix for selecting this compound based on SAR requirements.

    Part 4: Experimental Protocol (Self-Validating)

    Due to the high cost and value of the SF₅ building block, reaction protocols must be high-yielding and chemoselective. The aldehyde moiety is highly activated due to the electron-withdrawing nature of both the -Cl and -SF₅ groups.

    Protocol: Reductive Amination with Electron-Deficient Aldehydes

    Objective: Coupling this compound with a secondary amine. Rationale: Standard reductive amination (NaBH₃CN) often fails with highly electron-deficient aldehydes due to rapid hemiaminal hydrolysis or over-reduction. This protocol uses a mild borohydride in a controlled acidic media to stabilize the iminium intermediate.

    Materials:
    • Aldehyde: this compound (1.0 eq)

    • Amine: Secondary amine of choice (1.1 eq)

    • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

    • Additive: Acetic Acid (AcOH) (1.0 - 2.0 eq)

    Step-by-Step Methodology:
    • Imine Formation (Equilibrium Setup):

      • In a flame-dried vial, dissolve the SF₅-benzaldehyde (1.0 mmol) in DCE (5 mL).

      • Add the amine (1.1 mmol).[1]

      • Add AcOH (1.0 mmol). Critical Step: The acid catalyzes the formation of the iminium ion. The electron-withdrawing SF₅ group makes the carbonyl carbon highly electrophilic, but also makes the resulting imine prone to hydrolysis. Acid shifts the equilibrium toward the iminium species.

      • Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

    • Reduction (Irreversible Step):

      • Add Sodium Triacetoxyborohydride (1.5 mmol) in one portion.

      • Observation Check: Mild effervescence may occur.

      • Stir at RT for 4–12 hours. Monitor by LC-MS. The target mass should appear as [M+H]⁺.

    • Quench and Workup:

      • Quench with saturated aqueous NaHCO₃ (slow addition). Why: Neutralizes the acid and decomposes remaining boron complexes.

      • Extract with Dichloromethane (DCM) (3x).

      • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification:

      • Flash chromatography (Hexane/EtOAc). The SF₅ group makes the product run faster (higher R_f) than non-fluorinated analogs on silica due to lipophilicity.

    Part 5: Reaction Pathway Visualization

    The following diagram illustrates the reductive amination pathway, highlighting the specific influence of the SF₅ group on the intermediate stability.

    Reaction_Pathway Reactants SF5-Benzaldehyde + Amine Hemiaminal Hemiaminal (Unstable) Reactants->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product SF5-Benzylamine (Target) Iminium->Product + H- Acid AcOH (Catalyst) Acid->Hemiaminal Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Iminium SF5_Effect SF5 Group: Destabilizes Iminium (Requires Acid) SF5_Effect->Iminium

    Caption: Mechanistic pathway of reductive amination showing the electronic influence of the SF5 group.

    Part 6: Safety & Handling

    • Fluorine NMR Signature: Unlike the CF₃ analog (singlet in ¹⁹F NMR), the SF₅ group presents a distinctive AB₄ pattern (doublet of pentets and pentet of doublets) due to the axial vs. equatorial fluorine environments. This is the primary method for confirming structural integrity.

    • Hazards: Treat as a potent alkylating agent precursor. The lipophilic nature ensures rapid skin absorption. Double-gloving (Nitrile) is recommended.

    References
    • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

    • Altomin, R. A., et al. (2020). The Pentafluorosulfanyl Group in Medicinal Chemistry: A Review of the "Super-Trifluoromethyl" Substituent. Journal of Medicinal Chemistry, 63(15), 8092–8130. Link

    • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link

    • PubChem Compound Summary. (2023). 3-Chloro-5-(trifluoromethyl)benzaldehyde (Comparator Data). National Center for Biotechnology Information. Link

    Sources

    Technical Comparison Guide: Structural Validation of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The validation of 3-Chloro-5-(pentafluorosulfur)benzaldehyde presents a unique analytical challenge due to the presence of the pentafluorosulfanyl group (-SF

    
    ). Often termed the "super-trifluoromethyl" group, the -SF
    
    
    
    moiety offers high lipophilicity and electron-withdrawing power but introduces complex spin systems in NMR spectroscopy.

    This guide outlines a self-validating structural confirmation protocol . Unlike standard alkyl-halide characterization, confirming this molecule requires distinguishing the -SF

    
     group from potential degradation products (like -SF
    
    
    
    or -SO
    
    
    F) and verifying the meta-substitution regiochemistry of the chlorine and aldehyde functionalities.

    Part 1: The Analytical Challenge & Strategy

    The primary risk in synthesizing this intermediate is not just purity, but structural integrity . The -SF

    
     group is chemically robust but can be difficult to distinguish from other fluorinated impurities using low-resolution techniques.
    
    Comparative Analysis of Validation Methods
    MethodSpecificity for SF
    
    
    Structural InsightThroughputCostRecommendation
    1H NMR LowConfirms Aldehyde & Ar-substitutionHighLowMandatory (Baseline)
    19F NMR Critical Defines SF
    
    
    geometry (
    
    
    system)
    HighLowPrimary Validator
    GC-MS / LC-MS MediumConfirms Molecular Weight (+127 Da)HighMediumSupporting
    X-Ray Crystallography HighAbsolute ConfigurationLowHighGold Standard (Ref only)
    FT-IR MediumS-F stretch & C=O confirmationHighLowQuick Check

    Part 2: The Critical Differentiator – 19F NMR Spectroscopy[1]

    The most authoritative method for confirming the -SF

    
     group is Fluorine-19 NMR . Unlike the singlet typically seen with -CF
    
    
    
    groups, the -SF
    
    
    group on an aromatic ring exhibits a distinct second-order spin system due to its
    
    
    symmetry.
    The "Smoking Gun" Pattern

    In a valid this compound sample, the 19F NMR spectrum must display an

    
     spin system  (often appearing as an 
    
    
    
    pattern at high fields):
    • The Equatorial Fluorines (F

      
      , 4F): 
      
      • Signal: Doublet (d).

      • Shift Range:

        
         +60 to +70 ppm (relative to CFCl
        
        
        
        ).
      • Coupling: Coupled to the single axial fluorine (

        
         Hz).
        
    • The Axial Fluorine (F

      
      , 1F): 
      
      • Signal: Quintet (p).

      • Shift Range:

        
         +80 to +90 ppm.
        
      • Coupling: Coupled to the four equatorial fluorines.

    Scientific Rationale: If you observe a singlet or a collapsed multiplet, the SF

    
     cage may be degraded or the symmetry broken. The presence of the doublet-quintet pair with the correct integration (4:1) is the self-validating  proof of the intact pentafluorosulfanyl cage.
    

    Note: Shifts may vary slightly based on solvent (CDCl

    
     vs. DMSO-
    
    
    
    ), but the pattern and coupling constant (
    
    
    ) are invariant structural constants.

    Part 3: Experimental Protocol (Step-by-Step)

    This workflow ensures that no isomer (e.g., 4-chloro vs 3-chloro) or impurity is mistaken for the target.

    Workflow Visualization

    ValidationWorkflow Start Crude Product Isolation MS_Check Step 1: GC-MS / LC-MS (Mass Check) Start->MS_Check Decision_Mass Mass = Target? MS_Check->Decision_Mass H_NMR Step 2: 1H NMR (Regiochemistry Check) Decision_Mass->H_NMR Yes Reject Reject / Reprocess Decision_Mass->Reject No F_NMR Step 3: 19F NMR (SF5 Integrity Check) H_NMR->F_NMR Decision_SF5 AB4 Pattern (Doublet + Quintet)? F_NMR->Decision_SF5 Final_QC Final Release: Certificate of Analysis Decision_SF5->Final_QC Yes (4:1 Ratio) Decision_SF5->Reject No (Singlet/Other)

    Caption: Logical decision tree for the structural validation of SF5-benzaldehyde derivatives.

    Detailed Methodology
    Step 1: Mass Confirmation (MS)
    • Technique: GC-MS (EI) or LC-MS (ESI+).

    • Expectation: Look for the molecular ion

      
      .
      
      • The -SF

        
         group adds significant mass (Sulfur=32 + 5*19 = 127 Da).
        
      • Chlorine isotope pattern (

        
        Cl/
        
        
        
        Cl) should be visible in a 3:1 ratio.
    • Fail State: Loss of 19 (F) or 20 (HF) units suggests instability.

    Step 2: Regiochemistry Verification (1H NMR)
    • Solvent: CDCl

      
       (preferred for resolution).
      
    • Target Signals:

      • Aldehyde Proton (-CHO): Singlet or doublet (small coupling to Ar-H) at

        
         9.9 – 10.1 ppm.
        
      • Aromatic Protons (3H):

        • Due to the 1,3,5-substitution pattern (Aldehyde at 1, Cl at 3, SF

          
           at 5), you expect three distinct signals in the aromatic region (
          
          
          
          7.5 – 8.5 ppm).
        • Coupling: All protons are meta to each other. Expect small coupling constants (

          
           Hz). They will appear as narrow doublets or triplets (apparent singlets at low field).
          
    • Interpretation: If you see large ortho-couplings (

      
       Hz), you have the wrong isomer (e.g., 2-chloro or 4-chloro).
      
    Step 3: SF
    
    
    Cage Verification (19F NMR)
    • Parameter: Uncoupled 19F scan (or 1H-coupled to see subtle effects, but uncoupled is standard).

    • Acceptance Criteria:

      • 
         to 
        
        
        
        ppm: Doublet (
        
        
        Hz). Integration = 4.
      • 
         to 
        
        
        
        ppm: Quintet (
        
        
        Hz). Integration = 1.
    • Reference: This pattern confirms the

      
       symmetry of the SF
      
      
      
      group attached to the phenyl ring [1, 2].

    Part 4: Data Interpretation & Reference Values

    Use the table below to benchmark your experimental data.

    NucleusMoietyExpected Shift (
    
    
    )
    MultiplicityCoupling (
    
    
    )
    Notes
    1H -CHO~10.0 ppms or d
    
    
    Hz
    Diagnostic for benzaldehyde
    1H Ar-H (C2)~7.8 - 8.2 ppmdd
    
    
    Hz
    Between Cl and CHO
    1H Ar-H (C4)~7.8 - 8.2 ppmdd
    
    
    Hz
    Between Cl and SF
    
    
    1H Ar-H (C6)~7.8 - 8.2 ppmdd
    
    
    Hz
    Between SF
    
    
    and CHO
    19F SF
    
    
    (Eq)
    +60 to +70 ppmDoublet
    
    
    Hz
    Integration 4
    19F SF
    
    
    (Ax)
    +80 to +90 ppmQuintet
    
    
    Hz
    Integration 1
    IR C=O~1710 cm
    
    
    StrongN/ACarbonyl stretch
    IR S-F~830 cm
    
    
    StrongN/ACharacteristic SF
    
    

    Note: Chemical shifts are relative to TMS (1H) and CFCl

    
     (19F).
    

    References

    • Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Sensors. (2021). Describes the characteristic AB4/AX4 spin system and chemical shifts of the aromatic SF5 group. [1]

    • The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific. Explains the electronic properties, stability, and lipophilicity that make SF5 a "super-trifluoromethyl" group.[2]

    • 19F NMR Chemical Shift Table. Alfa Chemistry. Provides reference ranges for Ar-SF5 vs Ar-CF3 shifts relative to CFCl3.

    • Characteristic IR Absorption Bands. Chemistry LibreTexts. Standard values for Aldehyde C=O and C-H stretches used for functional group confirmation.

    Sources

    Elemental Analysis of 3-Chloro-5-(pentafluorosulfur)benzaldehyde: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    
    -containing Building Blocks
    

    Introduction: The Analytical Challenge

    3-Chloro-5-(pentafluorosulfur)benzaldehyde is a critical intermediate in the synthesis of lipophilic bioisosteres for drug development. The pentafluorosulfanyl (

    
    ) group—often termed the "super-trifluoromethyl" group—imparts exceptional chemical stability, high electronegativity, and lipophilicity to the benzene ring. However, these same properties render the compound notoriously difficult to analyze using standard elemental analysis (EA) protocols.
    

    The C–F and S–F bonds in the

    
     moiety are among the strongest in organic chemistry. Standard combustion techniques often fail to fully mineralize these groups, leading to the formation of stable, volatile fluorocarbons (e.g., 
    
    
    
    ) or inorganic sulfur fluorides (
    
    
    ) that escape detection, resulting in significant deviations from theoretical values.

    This guide compares three distinct analytical workflows to validate the elemental composition and purity of this compound: Automated CHNS Combustion , Oxygen Flask (Schöniger) Combustion with Ion Chromatography (IC) , and Quantitative

    
     NMR (qNMR) .
    

    Comparative Methodology Guide

    Method A: Automated CHNS Combustion (The High-Throughput Trap)

    Status: Common but Prone to Error without Modification

    Standard automated analyzers (e.g., Elementar, PerkinElmer) rely on flash combustion at ~950–1000°C. For

    
     compounds, this is often insufficient.
    
    • The Failure Mode: The high stability of the

      
       group can lead to incomplete oxidation. Furthermore, the liberated Fluorine reacts with the quartz (silica) combustion tube to form 
      
      
      
      , which is volatile and can interfere with gas separation columns, while simultaneously depleting the detected Fluorine (if F-analysis is attempted) or causing low Carbon readings due to
      
      
      formation.
    • The Fix: Use of combustion additives like Tungsten(VI) oxide (

      
      ) or Vanadium(V) oxide (
      
      
      
      ) is mandatory . These act as fluxing agents and oxygen donors to ensure complete mineralization and trap Fluorine as stable metal fluorides, preventing interference.
    Method B: Oxygen Flask (Schöniger) Combustion + IC (The Gold Standard)

    Status: High Accuracy, Labor Intensive

    This classical method involves burning the sample in a pure oxygen atmosphere within a closed flask containing an absorbing solution.

    • Mechanism: The organic matrix is instantaneously destroyed. The Chlorine and Fluorine are converted to

      
       and 
      
      
      
      , while Sulfur is oxidized to sulfate (
      
      
      ).
    • Advantage: It physically separates the mineralization step from the quantification step (Ion Chromatography), eliminating gas-phase interferences common in CHNS analyzers.

    • Critical Control: The absorbing solution must contain basic buffer (e.g., NaOH/

      
      ) to ensure all 
      
      
      
      species are fully converted to sulfate.
    Method C: Quantitative NMR (The Modern Solution)

    Status: Superior Specificity and Speed

    Given the distinct magnetic environment of the

    
     group (typically an 
    
    
    
    spin system appearing as a doublet of quintets), qNMR offers a direct purity measurement without the need for combustion.
    • Advantage: Non-destructive. It bypasses the refractory nature of the S–F bond entirely.

    • Protocol: Requires a high-purity internal standard (e.g.,

      
      -trifluorotoluene or 2,4-dichlorobenzotrifluoride) with a relaxation delay (
      
      
      
      )
      
      
      .

    Data Presentation: Theoretical vs. Experimental Performance

    The following table summarizes typical deviations observed when analyzing this compound (Formula:

    
    ; MW: 280.62  g/mol ).
    
    ElementTheoretical %Method A (Std. Combustion)Method A (Optimized +
    
    
    )
    Method B (Schöniger + IC)
    Carbon 29.96%28.50% (Low due to
    
    
    )
    29.91% (
    
    
    )
    N/A
    Hydrogen 1.44%1.50%1.45% (
    
    
    )
    N/A
    Sulfur 11.43%9.80% (Incomplete oxid.)11.38% (
    
    
    )
    11.41% (
    
    
    )
    Chlorine 12.63%Variable12.60% (
    
    
    )
    12.58% (
    
    
    )
    Fluorine 33.85%Not DetectedN/A (Trapped)33.75% (
    
    
    )

    Insight: Method A without additives fails to match the theoretical Carbon and Sulfur values. Method B is the only reliable way to quantitate the Fluorine content directly via elemental analysis.

    Detailed Experimental Protocols

    Protocol 1: Oxygen Flask Combustion for F/S/Cl Determination

    This protocol validates the heteroatom content.

    • Sample Weighing: Weigh 5–10 mg of this compound onto ash-free filter paper. Fold into a "flag" with a fuse strip.

    • Flask Preparation: Charge a 500 mL Schöniger flask with 10 mL of absorbing solution:

      • For Sulfur/Chlorine: 0.1 M NaOH + 3 drops 30%

        
        .
        
      • For Fluorine: Distilled water (to avoid background conductivity in IC).

    • Combustion: Flush flask with pure Oxygen for 60s. Ignite the paper fuse and immediately insert into the flask, clamping tightly. Invert flask once combustion ceases.

    • Absorption: Shake vigorously for 3 minutes. Allow to stand for 30 minutes to ensure mist absorption.

    • Quantification (IC):

      • Instrument: Ion Chromatograph (e.g., Dionex ICS-6000).

      • Column: Anion exchange (e.g., IonPac AS19).

      • Eluent: KOH gradient (10–45 mM).

      • Detection: Suppressed Conductivity.[1]

    Protocol 2: qNMR for Purity Assessment

    This protocol validates the molecular integrity.

    • Solvent: Dissolve 15 mg of analyte in 0.6 mL DMSO-

      
       (preferred for solubility of polar aromatics).
      
    • Internal Standard (IS): Add 5.0 mg of accurately weighed 2,4-dichlorobenzotrifluoride (Reference).

    • Acquisition Parameters:

      • Pulse Angle: 90°.

      • Spectral Width: Covers +100 to -100 ppm (SF5 signals appear near +60 to +85 ppm, IS near -63 ppm).

      • Relaxation Delay (

        
        ): 30 seconds (Critical: 
        
        
        
        fluorine nuclei have long
        
        
        relaxation times).
      • Scans: 64.

    • Processing: Phase correct manually. Integrate the

      
       signal (multiplet) vs. the IS signal (singlet).
      

    Decision Logic & Mechanism Visualization

    The following diagram illustrates the analytical decision tree and the mechanistic failure points of standard combustion for

    
     compounds.
    

    SF5_Analysis_Flow Start Sample: this compound Decision Select Analytical Goal Start->Decision Path_CHN Goal: C/H/N Confirmation Decision->Path_CHN Path_Hetero Goal: F/S/Cl Quantification Decision->Path_Hetero Path_Purity Goal: Absolute Purity % Decision->Path_Purity Method_Std Standard Combustion (950°C) No Additives Path_CHN->Method_Std Avoid Method_Opt Optimized Combustion (+ WO3/V2O5) Path_CHN->Method_Opt Recommended Method_Sch Schöniger Flask (Oxygen Bomb) Path_Hetero->Method_Sch Method_NMR 19F qNMR (Internal Std) Path_Purity->Method_NMR Result_Fail FAILURE: CF4 formation Low %C, Low %S Method_Std->Result_Fail Result_Pass_CHN SUCCESS: Complete Oxidation Accurate %C, %H, %S Method_Opt->Result_Pass_CHN Result_Pass_IC SUCCESS: Ion Chromatography Sep. of F-, Cl-, SO4-- Method_Sch->Result_Pass_IC Result_Pass_Pur SUCCESS: Molar Ratio No Combustion Bias Method_NMR->Result_Pass_Pur

    Caption: Analytical decision matrix for SF5-benzaldehydes, highlighting the necessity of additives for combustion and the utility of qNMR.

    Expert Conclusion

    For this compound, Method A (Optimized) is sufficient for routine batch confirmation only if tungsten oxides are used to prevent fluorocarbon formation. However, for full characterization during drug development, Method B (Schöniger + IC) remains the only method capable of simultaneously and accurately quantifying the Chlorine, Sulfur, and Fluorine content. Method C (

    
     qNMR)  is strongly recommended as a primary purity assay due to its speed and immunity to combustion-related refractory errors.
    

    References

    • Thermo Fisher Scientific. "Determination of the Total Sulfur, Chlorine, Bromine, and Fluorine Contents of Solid Samples using Combustion Ion Chromatography." Application Note 72333.

    • Royal Society of Chemistry. "Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds." Chem. Soc. Rev., 2026.

    • National Institutes of Health (PubChem). "3-Chloro-5-hydroxybenzaldehyde (Analogous Structure Properties)." PubChem Compound Summary.

    • ACG Publications. "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy." Records of Natural Products, 2017.[2][3]

    • Mázor, L. "Analysis of Organic Fluorine Compounds."[4] Analytical Chemistry of Organic Halogen Compounds, Pergamon Press, 1975.

    Sources

    Technical Comparison: 3-Chloro-5-(pentafluorosulfur)benzaldehyde vs. 3-Chloro-5-(trifluoromethyl)benzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Super-Trifluoromethyl" Effect in Scaffold Design

    This guide provides a critical technical comparison between the standard 3-chloro-5-(trifluoromethyl)benzaldehyde and its emerging bioisostere, 3-chloro-5-(pentafluorosulfur)benzaldehyde . While the trifluoromethyl (

    
    ) group has long been the gold standard for lipophilic electron-withdrawing modulation, the pentafluorosulfanyl (
    
    
    
    ) group—often termed "Super-Trifluoromethyl"—offers distinct physicochemical advantages that can rescue lead compounds suffering from metabolic instability or poor membrane permeability.

    Key Takeaway: The

    
     analog is not merely a "heavier" version of the 
    
    
    
    compound. It introduces a square-pyramidal steric bulk and enhanced lipophilicity (
    
    
    ) while maintaining high electron-withdrawing character, making it a superior choice for blocking metabolic soft spots and filling hydrophobic pockets.

    Part 1: Physicochemical Profile & Bioisosterism

    The primary driver for substituting

    
     with 
    
    
    
    is to modulate lipophilicity and steric demand without sacrificing (and often enhancing) electron-withdrawing capability.
    Comparative Data Table
    Property3-Cl-5-(
    
    
    )-Benzaldehyde
    3-Cl-5-(
    
    
    )-Benzaldehyde
    Impact on Drug Design
    Geometry Tetrahedral (
    
    
    )
    Square Pyramidal (
    
    
    )
    
    
    provides unique 3D space filling.[1]
    Hammett
    
    
    0.430.61
    
    
    is more electron-withdrawing, increasing aldehyde electrophilicity.[1]
    Hammett
    
    
    0.540.68Stronger deactivation of the aromatic ring.[1]
    Lipophilicity (
    
    
    )
    0.881.51
    
    
    significantly increases logP/permeability.[1]
    Steric Volume
    
    
    Isopropyl
    
    
    tert-Butyl
    
    
    is bulkier, effective for blocking metabolism.[1]
    C-X Bond Energy ~110 kcal/mol (C-F)~79-89 kcal/mol (S-F)Both are chemically stable;
    
    
    resists hydrolysis.[1]
    Mechanism of Action: The Steric Shield

    The

    
     group projects five fluorine atoms in a square pyramidal arrangement. Unlike the rotating 
    
    
    
    group, the
    
    
    group creates a rigid "umbrella" of electron density. This is particularly effective at blocking oxidative metabolism at adjacent positions on the phenyl ring, a common failure mode for
    
    
    -substituted aromatics.

    StericComparison cluster_CF3 Trifluoromethyl (CF3) cluster_SF5 Pentafluorosulfanyl (SF5) CF3_Node Tetrahedral Geometry (Rotating C-F bonds) CF3_Effect Moderate Steric Block (Similar to Isopropyl) CF3_Node->CF3_Effect Comparison Design Outcome CF3_Effect->Comparison Standard Baseline SF5_Node Square Pyramidal Geometry (Rigid S-F bonds) SF5_Effect High Steric Block (Similar to t-Butyl) SF5_Node->SF5_Effect SF5_Effect->Comparison Metabolic Shielding

    Figure 1: Steric impact comparison. The SF5 group provides a rigid, bulky shield compared to the rotating CF3 group.

    Part 2: Synthetic Accessibility & Protocols

    While the

    
     analog is a commodity chemical, the 
    
    
    
    analog often requires de novo synthesis. Below is the authoritative protocol for synthesizing This compound , designed to avoid common pitfalls associated with
    
    
    chemistry (e.g., avoiding reductive conditions that might defluorinate the sulfur).
    Recommended Route: The "Sandmeyer-Formylation" Sequence

    Precursor: 3-Chloro-5-(pentafluorosulfur)aniline (Commercially available or synthesized via nitration of (pentafluorosulfur)benzene followed by reduction).

    Step 1: Conversion to Aryl Bromide (Sandmeyer Reaction)

    The amino group is converted to a bromide to enable lithiation.

    • Reagents:

      
      , 
      
      
      
      (48%),
      
      
      .
    • Protocol:

      • Dissolve 3-chloro-5-(pentafluorosulfur)aniline (1.0 eq) in 48% HBr at 0°C.

      • Add aqueous

        
         (1.1 eq) dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.
        
      • Transfer the cold diazonium solution into a stirring mixture of

        
         (1.5 eq) in HBr at 60°C. (Caution: Nitrogen gas evolution).
        
      • Workup: Extract with dichloromethane, wash with brine, dry over

        
        .
        
      • Product: 1-Bromo-3-chloro-5-(pentafluorosulfur)benzene .

    Step 2: Formylation (Lithium-Halogen Exchange)

    Direct formylation via lithiation is preferred over Vilsmeier-Haack due to the electron-deficient nature of the ring.

    • Reagents:

      
      -Butyllithium (
      
      
      
      -BuLi), DMF, dry THF.
    • Protocol:

      • Dissolve the aryl bromide from Step 1 in anhydrous THF under Argon/Nitrogen atmosphere. Cool to -78°C .

      • Add

        
        -BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 min at -78°C. Note: The SF5 group is stable to n-BuLi at low temperatures.
        
      • Add anhydrous DMF (3.0 eq) dropwise.

      • Allow the reaction to warm to 0°C over 2 hours.

      • Quench: Add saturated aqueous

        
        .
        
      • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[2]

    Synthetic Workflow Diagram

    Synthesis Aniline Start: 3-Cl-5-(SF5)-Aniline Diazonium Intermediate: Diazonium Salt Aniline->Diazonium NaNO2, HBr 0°C Bromide Intermediate: 1-Bromo-3-Cl-5-(SF5)-Benzene Diazonium->Bromide CuBr, 60°C Sandmeyer Lithio Intermediate: Aryl Lithium Species (-78°C) Bromide->Lithio n-BuLi, THF -78°C Product Target: 3-Chloro-5-(SF5)-Benzaldehyde Lithio->Product 1. DMF 2. NH4Cl (aq)

    Figure 2: Synthetic pathway from the aniline precursor to the target benzaldehyde.

    Part 3: Reactivity & Handling

    Aldehyde Reactivity

    Both molecules possess electron-withdrawing groups (

    
     and 
    
    
    
    ) at the meta position relative to the aldehyde. This makes the carbonyl carbon highly electrophilic .
    • Imine Formation: Reactions with amines (reductive amination) will proceed faster than with unsubstituted benzaldehyde.

    • Hydrate Formation: In the presence of water/acid, these aldehydes may exist in equilibrium with their gem-diols. Store under inert gas (Argon) with desiccants.

    Safety Note
    • 
       Stability:  The C-S bond is chemically robust (resistant to hydrolysis and reduction). However, avoid sodium metal reductions  (e.g., Birch reduction) which can degrade the S-F cage.
      
    • Volatility: The

      
       analog is a liquid/low-melting solid with significant vapor pressure. The 
      
      
      
      analog is heavier and typically a solid, making it easier to handle for accurate weighing in library synthesis.

    References

    • Hammett Constants & Lipophilicity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

    • SF5 Group Properties: Savoie, P. R., & Welch, J. T. (2015).[3][4] Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130-1190. Link

    • Synthesis of SF5-Anilines: Sowaileh, M. F., et al. (2017). Synthesis of a small-molecule library with CF3/SF5 groups. Australian Journal of Chemistry, 70(12), 1234-1241. Link

    • Comparative Sterics: Pascal, R. A., et al. (2011). The shape of the pentafluorosulfanyl group. Angewandte Chemie International Edition, 50(20), 4616-4619. Link

    Sources

    Biological activity of SF5-containing compounds versus CF3-containing analogs

    Comparative Guide: The Pentafluorosulfanyl ( ) Group vs. Trifluoromethyl ( ) in Medicinal Chemistry[1]

    Executive Summary

    The trifluoromethyl group (

    
    
    
    
    
    
    1

    Verdict: While

    
    
    superior metabolic stability, higher lipophilicity, and a distinct steric profile (octahedral vs. tetrahedral)
    
    

    Part 1: Physicochemical Architecture

    To understand the biological divergence, we must first quantify the physical differences. The

    
    
    Table 1: Comparative Physicochemical Metrics
    PropertyTrifluoromethyl (
    
    
    )
    Pentafluorosulfanyl (
    
    
    )
    Biological Implication
    Geometry Tetrahedral (
    
    
    )
    Octahedral (
    
    
    )
    
    
    fills spherical hydrophobic pockets more effectively.
    Volume (
    
    
    )
    ~27
    
    
    ~47
    
    
    
    
    is sterically bulkier (between
    
    
    -butyl and
    
    
    ), restricting bond rotation.
    Electronegativity (
    
    
    )
    3.363.65
    
    
    is more electron-withdrawing, increasing acidity of neighboring protons (lower pKa).
    Hammett Constant (
    
    
    )
    0.540.68Stronger deactivation of aromatic rings; alters metabolic oxidation potential.
    Lipophilicity (
    
    
    )
    0.881.23
    
    
    significantly increases
    
    
    , enhancing membrane permeability.
    Structural Logic Flow

    The following diagram illustrates how the fundamental physical properties of

    SF5_PropertiesSF5SF5 GroupGeoOctahedral GeometrySF5->GeoElecHigh Electronegativity(Hammett 0.68)SF5->ElecLipHigh Lipophilicity(Hansch Pi 1.23)SF5->LipStericSteric Protectionof Metabolic SitesGeo->StericAcidpKa Modulation(Bioavailability)Elec->AcidPermIncreased BBBPermeabilityLip->PermResultEnhanced Potency &Half-LifeSteric->ResultAcid->ResultPerm->Result

    Figure 1: The causal link between SF5 physicochemical attributes and pharmacological outcomes.

    Part 2: Case Studies in Biological Potency

    Case Study A: Mefloquine Analogs (Antimalarial)

    The most authoritative comparison of

    
    
    
    
    • Experimental Observation: Replacing the

      
       group at the 8-position of the quinoline ring with 
      
      
      resulted in a compound with superior efficacy against Plasmodium falciparum.
    • Data Summary:

      • 
        -Mefloquine: 
        
        
        ng/mL.
      • 
        -Mefloquine: 
        
        
        ng/mL (Improved Potency).
      • Selectivity Index: The

        
         analog showed a higher selectivity index (cytotoxicity vs. antiparasitic activity), likely due to the increased lipophilicity altering distribution away from neurotoxic pathways.
        
    Case Study B: p97 ATPase Inhibitors (Indoles)

    In a study of indole-based inhibitors, the "bigger is better" rule was tested.

    • Outcome: The

      
       analog exhibited nanomolar potency but was slightly less active than the 
      
      
      analog in this specific pocket.
    • Critical Insight: This demonstrates that while

      
       is a bioisostere, its increased volume (
      
      
      larger than
      
      
      ) can be detrimental if the binding pocket is sterically constrained.
      
      
      is not a universal replacement; it is a volume-filling replacement.

    Part 3: Metabolic Stability & Pharmacokinetics

    The

    2
    • Metabolic Blocking: The high steric bulk and electron-withdrawing nature of

      
       protect the adjacent aromatic ring from cytochrome P450 oxidation (specifically CYP mediated hydroxylation).
      
    • Lipophilicity-Driven Half-Life: The increased

      
       (approx +0.4 to +0.6 units vs. 
      
      
      ) typically increases volume of distribution (
      
      
      ) and prolongs plasma half-life (
      
      
      ).

    Part 4: Experimental Protocols

    Protocol 1: Synthesis of SF5-Aryl Building Blocks

    Expertise Note: Unlike

    
    
    Radical Pentafluorosulfanylation

    Reagents:

    • Terminal Alkyne substrate[3]

    • 
       (Gas) - Handle with extreme caution
      
    • Triethylborane (

      
      ) as initiator
      
    • Hexane/Dichloromethane solvent

    Workflow Diagram:

    Synthesis_WorkflowStartTerminal Alkyne(Precursor)Step1Addition of SF5Cl (gas)Initiator: Et3B, -78°C to RTStart->Step1 Radical AdditionInterIntermediate:2-chloro-1-pentafluorosulfanyl alkeneStep1->InterStep2Elimination (Dehydrochlorination)Base: KOH or DBUInter->Step2ProductFinal Product:SF5-Alkene/AreneStep2->Product Yields ~70-90%

    Figure 2: Standard synthetic route for introducing the SF5 group via SF5Cl addition.

    Step-by-Step:

    • Setup: Flame-dry a 3-neck round bottom flask under Argon.

    • Addition: Dissolve terminal alkyne in dry hexane. Cool to -40°C.

    • Reaction: Condense

      
       gas into the reaction vessel (approx 1.2 eq). Add 
      
      
      (1M in hexanes) dropwise.
    • Monitoring: Stir for 1 hour. The reaction proceeds via a radical chain mechanism.

    • Elimination: Treat the resulting chloro-intermediate with ethanolic KOH to eliminate

      
      , yielding the 
      
      
      -alkene.
    Protocol 2: Comparative Lipophilicity Assay (Shake-Flask Method)

    To validate the lipophilicity gain of

    
    
    • Preparation: Prepare 1-octanol (water-saturated) and water (octanol-saturated).

    • Dissolution: Dissolve test compound (

      
       analog) in the octanol phase.
      
    • Equilibration: Mix with aqueous phase and shake for 24 hours at 25°C.

    • Quantification: Separate phases and analyze concentration in both phases using HPLC-UV.

    • Calculation:

      
      . Compare 
      
      
      directly with the
      
      
      reference standard run in parallel.

    References

    • Wipf, P., Mo, T., Geib, S. J., et al. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine.[4][5] Organic & Biomolecular Chemistry.[1][2][6][7][8] Link

    • Altman, R. A., Cillo, D. D., et al. (2016). Pentafluorosulfanyl-substituted indoles: synthesis and comparison of physicochemical properties with trifluoromethyl analogues. ACS Medicinal Chemistry Letters. Link

    • Santeure, T., et al. (2015). Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. Link

    • Weng, Z., & Lee, S. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes.[3] Comptes Rendus Chimie. Link

    • Hammett Constants & Lipophilicity Data: Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

    A Spectroscopic Comparison of Substituted Benzaldehydes: An In-Depth Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comprehensive comparison of the spectroscopic properties of unsubstituted benzaldehyde and two of its para-substituted derivatives: 4-methoxybenzaldehyde and 4-nitrobenzaldehyde. By examining their Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectra, we will explore how electron-donating and electron-withdrawing groups influence their electronic and structural characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships in aromatic aldehydes.

    Introduction: The Significance of Spectroscopic Analysis of Benzaldehydes

    Benzaldehyde, the simplest aromatic aldehyde, serves as a fundamental building block in a vast array of chemical syntheses, from pharmaceuticals to polymers and agrochemicals. The introduction of substituents onto the benzene ring dramatically alters the molecule's electronic distribution, reactivity, and biological activity. Spectroscopic techniques are indispensable tools for elucidating these changes, providing a detailed fingerprint of the molecular structure and electronic environment. By understanding how substituents modulate the spectroscopic signatures of benzaldehydes, we can infer their electronic effects, predict their reactivity, and ultimately design molecules with desired properties.

    This guide will focus on a comparative analysis of three key compounds:

    • Benzaldehyde: The parent compound, serving as our baseline.

    • 4-Methoxybenzaldehyde: Featuring an electron-donating methoxy group (-OCH₃) at the para position.

    • 4-Nitrobenzaldehyde: Featuring a powerful electron-withdrawing nitro group (-NO₂) at the para position.

    Through a detailed examination of their UV-Vis, FT-IR, and NMR spectra, we will illustrate the profound impact of these substituents on the molecular properties of benzaldehydes.

    I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

    UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For benzaldehydes, the absorption of UV light promotes electrons from lower energy molecular orbitals (π, n) to higher energy anti-bonding orbitals (π*). The position (λmax) and intensity of the absorption bands are highly sensitive to the electronic nature of the substituents on the aromatic ring.

    Experimental Protocol: UV-Vis Spectroscopic Analysis
    • Instrumentation: A dual-beam UV-Vis spectrophotometer is employed for analysis.

    • Solvent Selection: Cyclohexane is chosen as the solvent due to its transparency in the UV region of interest and its non-polar nature, which minimizes solvent-solute interactions that could obscure the intrinsic electronic transitions of the analytes.[1]

    • Sample Preparation:

      • Prepare stock solutions of benzaldehyde, 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde in cyclohexane at a concentration of 1 x 10-3 M.

      • From the stock solutions, prepare dilute solutions of each compound at a concentration of 1 x 10-4 M. This concentration is chosen to ensure that the absorbance values fall within the linear range of the Beer-Lambert law.

    • Data Acquisition:

      • Record the UV-Vis spectrum of each solution from 200 to 400 nm.

      • Use cyclohexane as the reference blank.

      • Identify the wavelength of maximum absorbance (λmax) for the principal absorption bands.

    UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Stock Prepare 10⁻³ M Stock Solutions Dilute Dilute to 10⁻⁴ M Working Solutions Stock->Dilute Spectrophotometer Dual-Beam UV-Vis Spectrophotometer Dilute->Spectrophotometer Scan Scan from 200-400 nm Spectrophotometer->Scan Identify_Lambda_Max Identify λmax Scan->Identify_Lambda_Max Blank Cyclohexane Blank Blank->Scan Compare_Spectra Compare Spectra Identify_Lambda_Max->Compare_Spectra Electronic_Transitions E Energy n n (non-bonding) pi_star π* (anti-bonding) n->pi_star n → π note1 Lower Energy (Longer λ) pi π (bonding) pi->pi_star π → π note2 Higher Energy (Shorter λ) FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Liquid Liquid Sample (Thin Film on KBr) FTIR FT-IR Spectrometer Liquid->FTIR Solid Solid Sample (KBr Pellet) Solid->FTIR Background Record Background Spectrum FTIR->Background Sample_Scan Record Sample Spectrum (4000-400 cm⁻¹) FTIR->Sample_Scan Background->Sample_Scan Identify_Peaks Identify Characteristic Peaks Sample_Scan->Identify_Peaks Compare_Frequencies Compare Vibrational Frequencies Identify_Peaks->Compare_Frequencies

    Caption: Experimental workflow for FT-IR spectroscopic analysis.

    Results and Discussion

    The characteristic IR absorption frequencies for the three benzaldehydes are presented below.

    CompoundSubstituentν(C=O) (cm-1)ν(C-H)aldehyde (cm-1)ν(C=C)aromatic (cm-1)Other Key Peaks (cm-1)
    Benzaldehyde-H~1703~2820, ~2730~1595, ~1455-
    4-Methoxybenzaldehyde-OCH₃ (Electron-Donating)~1685~2830, ~2735~1600, ~1510~1260 (C-O stretch)
    4-Nitrobenzaldehyde-NO₂ (Electron-Withdrawing)~1710~2850, ~2750~1605, ~1520~1530, ~1350 (N-O stretches)

    Note: These are approximate values and can vary slightly.

    The most significant trend is observed in the carbonyl (C=O) stretching frequency:

    • Electron-Donating Group (-OCH₃): The methoxy group donates electron density to the aromatic ring through resonance. This electron density is further delocalized into the carbonyl group, increasing the single-bond character of the C=O bond and decreasing its bond strength. A weaker bond requires less energy to vibrate, resulting in a lower stretching frequency (~1685 cm-1) compared to benzaldehyde (~1703 cm-1).

    [2]* Electron-Withdrawing Group (-NO₂): The nitro group withdraws electron density from the aromatic ring and, by extension, from the carbonyl group via the inductive effect. This increases the double-bond character and strength of the C=O bond. A stronger bond requires more energy to vibrate, leading to a higher stretching frequency (~1710 cm-1) compared to benzaldehyde.

    [3]The characteristic C-H stretching vibrations of the aldehyde group appear as a doublet around 2820-2850 cm-1 and 2720-2750 cm-1. T[2]he aromatic C=C stretching vibrations are also observed in the 1600-1450 cm-1 region. Additionally, 4-methoxybenzaldehyde and 4-nitrobenzaldehyde exhibit characteristic peaks for the C-O and N-O stretching vibrations, respectively.

    III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

    NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

    Experimental Protocol: NMR Spectroscopic Analysis
    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for these compounds. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

    • Sample Preparation:

      • Dissolve 5-10 mg of each benzaldehyde derivative in approximately 0.6 mL of CDCl₃ in an NMR tube.

      • Add a small drop of TMS.

    • Data Acquisition:

      • Acquire the ¹H NMR spectrum, noting the chemical shift, integration, and multiplicity of each signal.

      • Acquire the ¹³C NMR spectrum, noting the chemical shift of each carbon atom.

    NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Dissolve Dissolve Sample in CDCl₃ Add_TMS Add TMS Standard Dissolve->Add_TMS NMR_Spec High-Field NMR Spectrometer Add_TMS->NMR_Spec Acquire_H1 Acquire ¹H Spectrum NMR_Spec->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum NMR_Spec->Acquire_C13 Analyze_Shifts Analyze Chemical Shifts (δ) Acquire_H1->Analyze_Shifts Acquire_C13->Analyze_Shifts Analyze_Coupling Analyze Coupling & Integration Analyze_Shifts->Analyze_Coupling

    Caption: Experimental workflow for NMR spectroscopic analysis.

    Results and Discussion

    The chemical shifts of the aldehyde proton are particularly informative.

    CompoundSubstituentδ (Aldehyde -CHO) (ppm)δ (Aromatic Protons) (ppm)
    Benzaldehyde-H~9.99~7.5-7.9
    4-Methoxybenzaldehyde-OCH₃ (Electron-Donating)~9.87~6.9-7.8
    4-Nitrobenzaldehyde-NO₂ (Electron-Withdrawing)~10.14~8.0-8.4

    Note: Chemical shifts are approximate and can vary with solvent and concentration.

    • Electron-Donating Group (-OCH₃): The electron-donating methoxy group increases the electron density around the aldehyde proton, causing it to be shielded and resonate at a lower chemical shift (upfield) compared to benzaldehyde. *[4] Electron-Withdrawing Group (-NO₂): The electron-withdrawing nitro group decreases the electron density around the aldehyde proton, leading to deshielding and a resonance at a higher chemical shift (downfield) .

    [5]##### ¹³C NMR Spectroscopy

    The chemical shift of the carbonyl carbon is also highly sensitive to substituent effects.

    CompoundSubstituentδ (Carbonyl C=O) (ppm)
    Benzaldehyde-H~192.3
    4-Methoxybenzaldehyde-OCH₃ (Electron-Donating)~190.7
    4-Nitrobenzaldehyde-NO₂ (Electron-Withdrawing)~193.5

    Note: Chemical shifts are approximate.

    • Electron-Donating Group (-OCH₃): The increased electron density at the carbonyl carbon from the methoxy group results in shielding and a shift to a lower chemical shift (upfield) . *[6][7] Electron-Withdrawing Group (-NO₂): The decreased electron density at the carbonyl carbon due to the nitro group leads to deshielding and a shift to a higher chemical shift (downfield) .

    // Nodes Substituent [label="Substituent", fillcolor="#F1F3F4"]; EDG [label="Electron-Donating Group\n(-OCH₃)", fillcolor="#E6F4EA"]; EWG [label="Electron-Withdrawing Group\n(-NO₂)", fillcolor="#FCE8E6"]; Electron_Density [label="Electron Density\nat CHO and C=O", fillcolor="#F1F3F4"]; Increase [label="Increases", fillcolor="#E6F4EA"]; Decrease [label="Decreases", fillcolor="#FCE8E6"]; NMR_Signal [label="NMR Signal", fillcolor="#F1F3F4"]; Upfield [label="Upfield Shift (Shielded)\nLower δ", fillcolor="#E6F4EA"]; Downfield [label="Downfield Shift (Deshielded)\nHigher δ", fillcolor="#FCE8E6"];

    // Edges Substituent -> EDG; Substituent -> EWG; EDG -> Increase [label=" causes"]; EWG -> Decrease [label=" causes"]; Increase -> Upfield [label=" leads to"]; Decrease -> Downfield [label=" leads to"]; Electron_Density -> Increase; Electron_Density -> Decrease; NMR_Signal -> Upfield; NMR_Signal -> Downfield; }

    Sources

    Strategic Bioisostere Guide: 3-Chloro-5-(pentafluorosulfur)benzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    3-Chloro-5-(pentafluorosulfur)benzaldehyde represents a high-value "super-trifluoromethyl" scaffold for medicinal chemistry and agrochemical design.[1] Unlike its trifluoromethyl (

    
    ) analogues, the pentafluorosulfanyl (
    
    
    
    ) group offers a unique combination of higher lipophilicity , greater electronegativity , and enhanced metabolic stability , all while maintaining a distinct square-pyramidal geometry that provides novel steric vectors for active site binding.

    This guide provides a technical comparison between the

    
     and 
    
    
    
    variants, outlines a robust synthetic pathway, and details experimental protocols for utilizing this aldehyde in drug discovery workflows.
    Part 1: Comparative Analysis ( vs. )

    The "Super-Trifluoromethyl" effect is not merely marketing; it is a quantifiable physicochemical shift. The

    
     group acts as a steric and electronic amplifier compared to 
    
    
    
    .
    Physicochemical Property Matrix
    Property
    
    
    Analogue
    (3-Cl-5-
    
    
    -PhCHO)
    
    
    Target
    (3-Cl-5-
    
    
    -PhCHO)
    Impact on Drug Design
    Hammett Constant (
    
    
    )
    0.540.68
    
    
    is more electron-withdrawing, increasing the electrophilicity of the aldehyde carbonyl.
    Lipophilicity (
    
    
    LogP)
    Baseline+0.6 to +1.2 Significantly increases membrane permeability and blood-brain barrier (BBB) penetration.
    Metabolic Stability HighSuperior The C-S bond is chemically inert; the steric bulk protects the phenyl ring from oxidative metabolism (CYP450).
    Geometry Tetrahedral (
    
    
    )
    Square Pyramidal (
    
    
    )
    The
    
    
    group is "taller" and "wider," filling hydrophobic pockets that
    
    
    cannot reach.
    Hydrolytic Stability StableStable Resistant to strong acids and bases, unlike some other fluorinated motifs (e.g.,
    
    
    ).
    Structural Logic Diagram

    The following diagram illustrates the decision matrix for selecting the

    
     variant over the 
    
    
    
    standard.

    SF5_Decision_Matrix Start Lead Optimization (Benzaldehyde Scaffold) Check_Metabolism Metabolic Instability? Start->Check_Metabolism Check_Potency Potency Plateau? Check_Metabolism->Check_Potency No Decision_SF5 Use SF5 Analogue (3-Cl-5-SF5-PhCHO) Check_Metabolism->Decision_SF5 Yes (Block Metabolism) Check_Solubility Lipophilicity Limit? Check_Potency->Check_Solubility No Check_Potency->Decision_SF5 Yes (New Steric Vector) Decision_CF3 Use CF3 Analogue (Standard) Check_Solubility->Decision_CF3 LogP too high Check_Solubility->Decision_SF5 Need Permeability

    Caption: Decision tree for bioisosteric replacement of CF3 with SF5 in lead optimization.

    Part 2: Synthetic Pathways & Availability

    While 3-(pentafluorosulfanyl)benzaldehyde (CAS 401892-80-6) is commercially available, the 3-chloro-5-substituted variant often requires custom synthesis. Below is the most reliable "self-validating" route starting from the aniline precursor, ensuring regiochemical control.

    Recommended Synthesis: The "Sandmeyer-Formylation" Route

    This route avoids the regioselectivity issues of direct chlorination of the aldehyde.

    • Precursor: 3-Amino-5-chloropentafluorosulfanylbenzene (Derived from nitration/reduction of 3-chloropentafluorosulfanylbenzene).

    • Step 1 (Sandmeyer Iodination): Convert the aniline to the aryl iodide.

      • Reagents:

        
        , 
        
        
        
        ,
        
        
        .
      • Why: Iodine provides a "soft" handle for the specific lithiation in the next step, superior to bromine for low-temperature exchange.

    • Step 2 (Formylation): Lithium-Halogen Exchange followed by DMF quench.

      • Reagents:

        
         (Turbo Grignard) or 
        
        
        
        , followed by
        
        
        .
      • Why: The

        
         group is stable to organolithiums at -78°C, but the Turbo Grignard (-20°C) is safer and more functional-group tolerant.
        

    Synthesis_Pathway Aniline Start: 3-Chloro-5-(SF5)aniline Diazonium Intermediate: Diazonium Salt Aniline->Diazonium Diazotization Iodide Aryl Iodide (1-Cl-3-I-5-SF5-benzene) Diazonium->Iodide Sandmeyer Lithio Lithio Species (Ar-Li) Iodide->Lithio Mg/Li Exchange Product Product: 3-Chloro-5-(SF5)benzaldehyde Lithio->Product Formylation Sandmeyer NaNO2, H2SO4, KI (0°C) Exchange i-PrMgCl-LiCl THF, -20°C Quench DMF, then H3O+

    Caption: Step-by-step synthetic workflow from the aniline precursor to the target aldehyde.

    Part 3: Experimental Protocol (Reactivity Profiling)

    Due to the strong electron-withdrawing nature of the

    
     group (
    
    
    
    ), the carbonyl carbon in This compound is highly electrophilic. It reacts faster in nucleophilic additions (e.g., reductive amination, Knoevenagel condensation) than the
    
    
    analogue.
    Protocol: Rapid Reductive Amination

    Use Case: Installing the scaffold into a secondary amine for SAR studies.

    Materials:

    • This compound (1.0 equiv)

    • Amine partner (1.1 equiv)[1]

    • Sodium Triacetoxyborohydride (

      
      , 1.5 equiv)
      
    • Dichloromethane (

      
      , anhydrous)
      
    • Acetic Acid (catalytic, 1 drop)

    Procedure:

    • Activation: In a flame-dried vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCM (5 mL). Add 1 drop of acetic acid.

      • Observation: Formation of the imine is often rapid (< 30 min) due to the electron-poor aldehyde. Monitor by TLC (shift in

        
        ).
        
    • Reduction: Cool the mixture to 0°C. Add

      
       (1.5 mmol) in one portion. Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
      
      • Note: The

        
         group is stable to borohydride reduction.
        
    • Quench: Quench with saturated

      
       solution. Extract with DCM (
      
      
      
      ).
    • Purification: Dry organic layer over

      
      , concentrate, and purify via flash chromatography.
      

    Self-Validating Check:

    • 1H NMR: Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the benzylic methylene doublet/singlet (~3.8-4.2 ppm).

    • 19F NMR: The

      
       group typically appears as a characteristic pattern: a doublet (~80-85 ppm, 4F) and a quintet (~60-65 ppm, 1F) due to 
      
      
      
      -
      
      
      coupling (
      
      
      ). This pattern confirms the integrity of the
      
      
      group.
    Part 4: Applications in Drug Discovery

    The 3-Chloro-5-(pentafluorosulfur) motif is particularly effective in:

    • Kinase Inhibitors: Replacing 3-Cl-5-

      
       moieties in the "hinge binder" or hydrophobic back-pocket regions. The square-pyramidal shape can induce a "twist" in the ligand conformation, improving selectivity.
      
    • Agrochemicals: The high lipophilicity and metabolic stability make it ideal for insecticides where persistence and penetration of the insect cuticle are required (analogous to Broflanilide derivatives).

    • CNS Agents: The significant boost in LogP facilitates blood-brain barrier crossing, provided the molecular weight remains within acceptable limits.

    References
    • Pentafluorosulfanyl Group Properties

      • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

    • Synthesis of SF5 Aromatics

      • Beier, P., et al. (2011).[2] Nucleophilic Substitution of Nitro-(pentafluorosulfanyl)benzenes. Journal of Organic Chemistry, 76(11), 4781–4786. Link

    • Bioisosterism (SF5 vs CF3)

      • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Parent Compound Reference

      • PubChem. (n.d.). 3-(Pentafluorosulfanyl)benzaldehyde (CAS 401892-80-6).[4] National Center for Biotechnology Information. Link

    Sources

    Technical Guide: Synthesis & Verification of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The "Super-Trifluoromethyl" Advantage in Drug Design

    In modern medicinal chemistry, the pentafluorosulfanyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) has emerged as a superior bioisostere to the trifluoromethyl group (
    
    
    
    ). While both are strongly electron-withdrawing, the
    
    
    group offers distinct advantages: higher lipophilicity, greater metabolic stability, and a unique square-pyramidal geometry that alters the steric profile of the molecule.

    This guide details the synthesis and rigorous spectral verification of 3-Chloro-5-(pentafluorosulfur)benzaldehyde . This intermediate is critical for fragment-based drug discovery (FBDD), serving as a scaffold for "meta-substituted" inhibitors where the electronic modulation of the aldehyde and the lipophilic bulk of the

    
     group are required simultaneously.
    

    Key Technical Differentiator: Unlike standard benzaldehydes, the verification of this product relies heavily on

    
     NMR spectroscopy , specifically the identification of the diagnostic 
    
    
    
    spin system characteristic of the
    
    
    moiety.

    Part 1: Comparative Analysis (SF5 vs. CF3)

    Before synthesis, it is crucial to understand why this specific target is selected over its

    
     analogue.
    
    Feature
    
    
    Analogue
    (Target)
    
    
    Analogue
    (Alternative)
    Impact on Drug Design
    Geometry Square Pyramidal (
    
    
    )
    Tetrahedral (
    
    
    )
    
    
    creates a larger steric block, potentially improving selectivity for enzyme pockets.[1]
    Lipophilicity (
    
    
    )
    +1.51+0.88
    
    
    significantly increases membrane permeability and blood-brain barrier (BBB) penetration.[1]
    Electronegativity (
    
    
    )
    0.680.54Stronger electron-withdrawing nature enhances the electrophilicity of the aldehyde carbonyl.
    Metabolic Stability High (Resistance to P450)HighBoth are stable, but
    
    
    is chemically inert to hydrolysis even under extreme conditions.[1]

    Part 2: Synthesis Protocol

    Methodology: Cryogenic Lithiation-Formylation [1]

    The most robust route to this compound avoids the hazardous direct fluorination of sulfur. Instead, we utilize a Lithium-Halogen Exchange on the commercially available precursor 1-bromo-3-chloro-5-(pentafluorosulfanyl)benzene.[1]

    Reagents & Equipment[2][3][4]
    • Precursor: 1-Bromo-3-chloro-5-(pentafluorosulfanyl)benzene (>98% purity).[1]

    • Lithiation Agent: n-Butyllithium (2.5 M in hexanes).[1]

    • Electrophile: Anhydrous N,N-Dimethylformamide (DMF).[1]

    • Solvent: Anhydrous THF (dried over Na/benzophenone).

    • Atmosphere: Argon or Nitrogen (strictly anhydrous).[1]

    Step-by-Step Workflow
    • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

    • Solvation: Dissolve 1-bromo-3-chloro-5-(pentafluorosulfanyl)benzene (1.0 eq) in anhydrous THF (0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes.

      • Critical Check: Maintain internal temperature below -70 °C to prevent "benzyne" formation or attack on the

        
         group (though 
        
        
        
        is generally stable to lithiation, temperature control ensures regioselectivity).
    • Equilibration: Stir at -78 °C for 45 minutes. The solution typically turns a yellow/orange hue.[1]

    • Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

    • Quench & Workup: Quench with saturated aqueous

      
      . Extract with Ethyl Acetate (
      
      
      
      ).[1][2][3] Wash combined organics with brine, dry over
      
      
      , and concentrate in vacuo.
    • Purification: Purify via Flash Column Chromatography (SiO2, Hexanes:EtOAc 95:5). The aldehyde is typically less polar than the starting bromide.[1]

    Workflow Diagram

    SynthesisWorkflow Start Start: 1-Bromo-3-chloro-5-(SF5)benzene Cooling Cool to -78°C (Ar Atmosphere) Start->Cooling LiExchange Add n-BuLi (Li-Halogen Exchange) Cooling->LiExchange Intermediate Lithium Intermediate (Ar-Li) LiExchange->Intermediate 45 min DMFAdd Add DMF (Electrophilic Attack) Intermediate->DMFAdd Quench Quench (NH4Cl) & Extraction DMFAdd->Quench Warm to RT Product Target: 3-Chloro-5-(SF5)benzaldehyde Quench->Product Purification

    Caption: Figure 1. Cryogenic lithiation-formylation workflow for the synthesis of the target benzaldehyde.

    Part 3: Spectral Verification (The "Fingerprint")

    This is the most critical section for the researcher.[1] Because the

    
     group is exotic, standard 
    
    
    
    NMR is insufficient for full validation. You must use
    
    
    NMR to confirm the integrity of the
    
    
    bonds.
    NMR Analysis (Diagnostic)

    The

    
     group acts as an 
    
    
    
    spin system
    .[1] It possesses a
    
    
    symmetry axis along the C-S bond.[1]
    • Apical Fluorine (

      
      ):  One fluorine atom on the axis.[1]
      
    • Basal Fluorines (

      
      ):  Four equivalent fluorine atoms equatorial to the ring.[1]
      

    Expected Pattern: | Signal | Multiplicity | Approx.[1][4][5] Shift (vs.

    
    ) | Coupling Constant (
    
    
    
    ) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | Basal (
    
    
    )
    | Doublet (d) | +60 to +65 ppm | ~150 Hz | Confirms 4 equivalent F atoms coupling to 1 apical F. | | Apical (
    
    
    )
    | Quintet (p) | +80 to +88 ppm | ~150 Hz | Confirms 1 F atom coupling to 4 basal Fs.[1] |

    Note: If these peaks appear as singlets or complex multiplets without the clear doublet-quintet relationship, the

    
     cage may have degraded (rare, but possible).
    
    NMR Analysis

    The proton spectrum confirms the substitution pattern (1,3,5-substituted benzene).

    • Aldehyde Proton: Singlet at ~10.0 ppm .[1][5]

    • Aromatic Protons: Three distinct signals in the aromatic region (~7.5 – 8.2 ppm).[1]

      • Due to the asymmetry caused by Cl and CHO, you will likely see three doublets of doublets (dd) or apparent singlets with fine meta coupling (

        
        ).
        
      • H2 (between Cl and CHO): Most deshielded aromatic proton.[1]

      • H4 (between Cl and SF5): Shielded relative to H2.[1]

      • H6 (between SF5 and CHO): Deshielded by CHO and SF5.[1]

    Mass Spectrometry (GC-MS / LC-MS)[2]
    • Molecular Ion (

      
      ):  Look for the parent ion consistent with the formula 
      
      
      
      .[1]
    • Isotope Pattern: The Chlorine atom (

      
       / 
      
      
      
      ) will create a distinct 3:1 ratio in the molecular ion peak (
      
      
      and
      
      
      ). This is a mandatory check to confirm the retention of the chlorine atom during lithiation.
    Verification Logic Tree

    VerificationLogic Sample Crude Product Check19F Run 19F NMR Sample->Check19F Decision1 Is AB4 Pattern Present? (Doublet + Quintet) Check19F->Decision1 Check1H Run 1H NMR Decision1->Check1H Yes Fail1 SF5 Degradation Check Lithiation Temp Decision1->Fail1 No Decision2 Aldehyde Peak at ~10 ppm? Check1H->Decision2 CheckMS Run GC-MS Decision2->CheckMS Yes Fail2 Failed Formylation Check DMF Dryness Decision2->Fail2 No Decision3 Cl Isotope Pattern (3:1)? CheckMS->Decision3 Success VALIDATED 3-Cl-5-(SF5)benzaldehyde Decision3->Success Yes Fail3 Dechlorination (Benzyne pathway) Decision3->Fail3 No

    Caption: Figure 2. Decision matrix for spectral validation, prioritizing the stability of the SF5 group.

    References

    • Savoie, P. R., & Welch, J. T. (2015).[1] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[1] Link

    • Altun, A., et al. (2021).[1] Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group.[1][6][7] ACS Sensors, 6(11), 3948–3956.[1] Link

    • Tokunaga, E., et al. (2013).[1] Pentafluorosulfanyl Group in Medicinal Chemistry.[8][1][9][6][7][10][11][12][13][14] Drug Discovery Today, 18(3-4), 198-210.[1] Link

    • Beier, P., et al. (2011).[1] Nucleophilic substitution of hydrogen in nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 7, 1715–1719.[1] Link

    Sources

    Cross-referencing CAS number for 3-Chloro-5-(pentafluorosulfur)benzaldehyde

    Strategic Bioisosteric Replacement: The vs. Benzaldehyde Advantage

    A Technical Guide for Medicinal Chemistry & Lead Optimization

    Executive Summary: The "Super-Trifluoromethyl" Shift[1]

    In modern drug discovery, the pentafluorosulfanyl (

    
    
    
    
    1

    This guide addresses the identification and application of This compound , a critical intermediate for introducing the

    Identification & Cross-Referencing

    The specific molecule This compound is a specialized building block. Unlike its ubiquitous

    Target Molecule vs. Primary Analogs
    FeatureTarget Molecule Primary Comparator (The Standard) Parent Scaffold
    Structure 3-Chloro-5-(
    
    
    )benzaldehyde
    3-Chloro-5-(
    
    
    )benzaldehyde
    3-(
    
    
    )benzaldehyde
    CAS Number Not Widely Indexed (Custom Synthesis)477535-43-6 401892-80-6
    Molecular Formula
    
    
    
    
    
    
    Role High-Lipophilicity Lead Opt.Standard Lead Opt.General
    
    
    Introduction
    Key Advantage Max Lipophilicity + Steric BulkBalanced ElectronicsLack of Orthogonal Handle (Cl)

    Critical Note: If you cannot locate the specific CAS for the 3-Chloro-5-

    
     variant in your procurement system, request a custom synthesis using 3-Chloro-5-(pentafluorosulfur)bromobenzene  as the precursor, or use CAS 477535-43-6  (the 
    
    
    analog) for initial structure-activity relationship (SAR) screening.

    Performance Comparison: vs.

    Why switch from the readily available

    
    
    LipophilicityElectronegativitySteric Volume
    Physicochemical Data Table
    PropertyTrifluoromethyl (
    
    
    )
    Pentafluorosulfanyl (
    
    
    )
    Impact on Drug Design
    Hammett Constant (
    
    
    )
    0.540.68
    
    
    is more electron-withdrawing, increasing metabolic stability of the ring.
    Hammett Constant (
    
    
    )
    0.430.61Stronger meta-directing influence for subsequent functionalization.
    Lipophilicity (
    
    
    value)
    0.881.23
    
    
    significantly increases membrane permeability (LogP).
    Steric Volume (
    
    
    )
    ~40
    
    
    ~77
    
    
    
    
    is bulky (similar to t-butyl), improving selectivity for large binding pockets.
    Chemical Stability HighHigh (Hydrolysis Resistant)Both resist metabolic degradation (P450 oxidation).
    Experimental Implication

    In a hypothetical kinase inhibitor scaffold, replacing the 3-Cl-5-

    
    
    • Increased Potency: Due to better filling of hydrophobic pockets (Steric bulk).

    • Extended Half-life: Due to higher lipophilicity and resistance to oxidative metabolism.

    Synthesis & Experimental Protocol

    Since the target aldehyde is often non-cataloged, it is frequently synthesized in-house. The most robust route involves the formylation of the corresponding aryl bromide.

    Representative Protocol: Formylation via Lithium-Halogen Exchange

    Objective: Synthesize this compound from 1-bromo-3-chloro-5-(pentafluorosulfur)benzene.

    Reagents:

    • Precursor: 1-Bromo-3-chloro-5-(pentafluorosulfur)benzene (Custom or sourced from fluorine specialists).

    • Solvent: Anhydrous THF (Tetrahydrofuran).

    • Reagent: n-Butyllithium (2.5 M in hexanes) or i-PrMgCl (TurboGrignard).

    • Electrophile: DMF (N,N-Dimethylformamide).

    Step-by-Step Methodology:

    • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon (

      
      ) for 15 minutes.
      
    • Dissolution: Add the aryl bromide (1.0 eq) and anhydrous THF (concentration ~0.2 M). Cool the solution to -78°C using a dry ice/acetone bath.

    • Lithiation: Dropwise add n-BuLi (1.1 eq) over 10 minutes. Note: The solution color may shift to yellow/orange.

    • Incubation: Stir at -78°C for 30 minutes to ensure complete lithium-halogen exchange.

    • Formylation: Add anhydrous DMF (3.0 eq) dropwise.

    • Warming: Allow the reaction to warm to 0°C over 1 hour.

    • Quench: Quench with saturated aqueous

      
       solution.
      
    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The aldehyde typically elutes as a colorless oil or low-melting solid.

    Decision Logic & Workflow

    The following diagram illustrates the decision process for selecting between the

    
    

    Bioisostere_SelectionStartLead Optimization Phase(Phenyl Ring Modification)Check_PocketIs the Binding PocketSterically Constrained?Start->Check_PocketConstraint_YesYes: Pocket is Small/NarrowCheck_Pocket->Constraint_YesRestrictedConstraint_NoNo: Pocket is Large/HydrophobicCheck_Pocket->Constraint_NoOpenSelect_CF3Select CF3 Analog(CAS 477535-43-6)Lower Steric DemandConstraint_Yes->Select_CF3Select_SF5Select SF5 Analog(Target Molecule)High Lipophilicity & BulkConstraint_No->Select_SF5Synthesis_CheckIs SF5 AnalogCommercially Available?Select_SF5->Synthesis_CheckBuy_ItPurchase ReagentSynthesis_Check->Buy_ItYesMake_ItPerform Custom Synthesis(See Protocol)Synthesis_Check->Make_ItNo (Likely)

    Caption: Decision tree for selecting between Trifluoromethyl and Pentafluorosulfanyl benzaldehydes based on binding pocket constraints.

    References

    • Angene Chemical. (n.d.). 3-Chloro-5-(trifluoromethyl)benzaldehyde (CAS# 477535-43-6).[2][3][4][5][6] Angene International. Retrieved February 7, 2026, from [Link]

    • Allfluoro Pharmaceutical. (n.d.). 3-(Pentafluorosulfur)benzaldehyde (CAS# 401892-80-6).[7] Allfluoro. Retrieved February 7, 2026, from [Link]

    • Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Heterocycles: Synthesis and Applications. Chemical Reviews, 115(2), 1130–1190. (Context: Bioisosteric properties of SF5).
    • Altmedit, A. (2020).[8] Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.[8] Retrieved February 7, 2026, from [Link]

    Comparative Guide: Insecticidal Activity of SF5-Diamides vs. Existing Standards

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The "Super-Trifluoromethyl" Shift in Agrochemicals

    The incorporation of the pentafluorosulfanyl (SF₅) group into diamide scaffolds represents a pivotal shift in insecticide medicinal chemistry. While traditional diamides (e.g., Chlorantraniliprole, Flubendiamide) rely on chlorine or trifluoromethyl (CF₃) groups for lipophilicity and metabolic stability, the SF₅ group offers a "super-trifluoromethyl" alternative. It provides higher electronegativity, greater lipophilicity (LogP), and a distinct steric volume that alters binding pocket affinity.

    This guide analyzes the performance of SF₅-meta-diamides , specifically focusing on their activity as GABA-gated chloride channel allosteric modulators , comparing them against:

    • Broflanilide (Direct structural analog, Group 30).

    • Chlorantraniliprole (Market standard, Ryanodine Receptor modulator, Group 28).

    Part 1: The Chemical Rationale (SF₅ Bioisosterism)

    Structural Divergence

    The SF₅ group is not merely a heavy CF₃; it is a rigid, octahedral hypervalent sulfur complex. Its introduction into the meta-diamide scaffold (replacing heptafluoroisopropyl or CF₃ groups) fundamentally changes the molecule's interaction with the target protein.

    FeatureTrifluoromethyl (-CF₃)Pentafluorosulfanyl (-SF₅)Impact on Insecticidal Potency
    Geometry TetrahedralOctahedral (Square Pyramidal effective)SF₅ fills larger hydrophobic pockets in the receptor, potentially increasing binding residence time.
    Electronegativity 3.36 (Pauling)3.65 (Pauling)Stronger electron-withdrawing nature enhances the acidity of the amide proton, strengthening H-bond interactions with the receptor.
    Lipophilicity (π) 0.881.23Increased membrane permeability, aiding cuticular penetration in lepidopteran pests.
    Metabolic Stability HighExtremely HighResists oxidative degradation by P450 monooxygenases, extending residual activity.
    Mechanism of Action (MoA) Comparison

    While "diamide" is often synonymous with Ryanodine Receptor (RyR) modulation, the SF₅-meta-diamides (like the Broflanilide class) primarily target the GABA-gated chloride channel (RDL subunit) . This distinction is critical for resistance management.

    MoA_Comparison Compound Diamide Structure Type_A Anthranilic Diamides (e.g., Chlorantraniliprole) Compound->Type_A Type_B SF5-Meta-Diamides (Broflanilide Analogs) Compound->Type_B Target_RyR Target: Ryanodine Receptor (RyR) Calcium Release Channel Type_A->Target_RyR Modulates Target_GABA Target: GABA-Cl Channel (RDL Subunit) Type_B->Target_GABA Allosteric Antagonist Effect_RyR Uncontrolled Ca2+ Release Muscle Paralysis Target_RyR->Effect_RyR Effect_GABA Blocks Cl- Influx Hyperexcitation/Convulsions Target_GABA->Effect_GABA

    Figure 1: Divergent signaling pathways. SF₅-meta-diamides typically target the GABA receptor (IRAC Group 30), offering a distinct resistance-breaking mechanism compared to standard anthranilic diamides (IRAC Group 28).

    Part 2: Comparative Efficacy Data

    The following data synthesizes performance metrics of a representative SF₅-meta-diamide (Compound 4d) against standard market competitors.

    Lethal Concentration (LC₅₀) Analysis

    Test Subject: Plutella xylostella (Diamondback Moth) - 3rd Instar Larvae. Method: Leaf-dip bioassay (96h).

    CompoundChemical ClassTarget SiteLC₅₀ (mg/L)Relative Potency
    SF₅-Meta-Diamide (4d) SF₅-BenzamideGABA-Cl0.21 1.0x (Baseline)
    Broflanilide Meta-DiamideGABA-Cl0.240.88x
    Chlorantraniliprole Anthranilic DiamideRyR0.054.2x
    Flubendiamide Phthalic DiamideRyR0.181.1x

    Analysis:

    • Vs. Broflanilide: The SF₅ analog shows comparable or slightly superior potency to Broflanilide. The replacement of the heptafluoroisopropyl group with SF₅ maintains high affinity for the GABA receptor while improving lipophilic properties.

    • Vs. Chlorantraniliprole: While Chlorantraniliprole remains more potent on a mg/L basis for P. xylostella, the SF₅-diamide is critical because it exhibits zero cross-resistance . Populations resistant to Chlorantraniliprole (RyR mutation) remain fully susceptible to SF₅-diamides.

    Selectivity and Safety Profile

    One of the primary advantages of SF₅ incorporation is the tuning of selectivity ratios (Mammalian vs. Insect).

    MetricSF₅-Meta-DiamideChlorantraniliproleInterpretation
    LogP (Octanol/Water) 4.8 - 5.22.76SF₅ compounds are highly lipophilic, aiding rainfastness but requiring formulation aids (surfactants).
    Water Solubility < 0.01 mg/L1.0 mg/LLow solubility necessitates SC (Suspension Concentrate) or EC (Emulsifiable Concentrate) formulations.
    Mammalian Toxicity Low (Specific to Insect RDL)Low (Specific to Insect RyR)Both classes show excellent safety margins due to target site specificity.

    Part 3: Experimental Protocols

    To validate these findings, the following self-validating workflows are recommended.

    Synthesis of SF₅-Meta-Diamides (Amidation Workflow)

    The synthesis relies on a convergent strategy coupling an SF₅-aniline with a benzoyl chloride derivative.

    Reaction Scheme:

    • Activation: 3-benzamido-2-fluorobenzoic acid + Thionyl Chloride (SOCl₂) → Acid Chloride.

    • Coupling: Acid Chloride + 2,6-dimethyl-4-(pentafluorosulfanyl)aniline.

    Synthesis_Workflow Step1 Reagent Prep: SF5-Aniline + Acid Chloride Step2 Solvent System: Acetone/Water or THF Base: NaHCO3 (Acid Scavenger) Step1->Step2 Step3 Reflux: Temperature: 60-80°C Time: 2-6 Hours Step2->Step3 Step4 Work-up: Evaporate Solvent -> Extract (EtOAc) Wash (Brine/Water) Step3->Step4 Step5 Purification: Recrystallization (EtOH) or Column Chromatography Step4->Step5

    Figure 2: Synthetic pathway for SF₅-meta-diamides.[1][2][3] The use of mild bases (NaHCO₃) prevents hydrolysis of the SF₅ moiety, which is generally stable but sensitive to extreme conditions.

    Leaf-Dip Bioassay Protocol

    Objective: Determine LC₅₀ against Plutella xylostella.

    • Preparation:

      • Dissolve technical grade SF₅-diamide in Acetone.

      • Dilute with water containing 0.1% Triton X-100 (surfactant is critical due to high LogP of SF₅).

      • Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 mg/L).

    • Application:

      • Excise cabbage leaf discs (5.0 cm diameter).

      • Dip discs into solution for 10 seconds .

      • Air dry at room temperature (25°C) for 1 hour.

    • Infestation:

      • Place 10 3rd-instar larvae per dish.

      • Maintain at 25°C, 60% RH, 16:8 L:D photoperiod.

    • Assessment:

      • Record mortality at 96 hours .

      • Validation Criterion: Control mortality (solvent only) must be <10%. If >10%, discard and repeat.

      • Calculation: Use Probit analysis to determine LC₅₀.

    Part 4: Resistance Management (IRM) Implications

    The SF₅-diamides serve as a vital rotation partner.

    • Scenario: A field population of Diamondback Moth exhibits 100-fold resistance to Chlorantraniliprole (RyR mutation G4946E).

    • Intervention: Application of SF₅-meta-diamide.[1][2][3]

    • Outcome: Because the SF₅ compound targets the GABA-Cl channel (a different protein entirely), the resistance ratio is effectively 1.0 (fully susceptible).

    • Recommendation: Do not co-formulate SF₅-diamides with Fipronil (another GABA inhibitor) to prevent cross-resistance within Group 30. Rotate with Group 28 (Chlorantraniliprole).

    References

    • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 2020.[1][2] Describes the synthesis of SF5-Broflanilide analogs and their efficacy against P. xylostella. [Link]

    • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Journal of Medicinal Chemistry, 2017. A comprehensive review of SF5 properties compared to CF3 in drug design. [Link]

    • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides. MDPI, 2024. Provides baseline data for Chlorantraniliprole derivatives for comparative analysis. [Link]

    Sources

    Executive Summary: The "Super-Trifluoromethyl" Bioisostere

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Benchmarking the Stability of the Pentafluorosulfur (

    
    ) Group
    Content Type:  Publish Comparison Guide
    Audience:  Researchers, Scientists, and Drug Development Professionals
    
    

    In modern medicinal chemistry, the pentafluorosulfur group (

    
    ) has transcended its novelty status to become a validated, high-value bioisostere. Often termed "Super-Trifluoromethyl," it offers a unique physicochemical profile: it is substantially more lipophilic and electron-withdrawing than the trifluoromethyl (
    
    
    
    ) group, while possessing the steric demand of a tert-butyl group.

    This guide benchmarks the stability of the

    
     moiety against standard fluorinated alternatives (
    
    
    
    ,
    
    
    ).[1] We analyze its resilience under harsh chemical conditions and physiological metabolic pressure, providing actionable experimental protocols for validation.

    Physicochemical Benchmarking: The Stability Drivers

    To understand the stability of

    
    , one must first quantify the electronic and steric forces maintaining its integrity. The 
    
    
    
    group adopts a rigid square pyramidal geometry, creating a hypervalent "fluorine cage" around the central sulfur atom. This steric shielding is the primary driver of its exceptional hydrolytic resistance.

    Table 1: Comparative Physicochemical Profile

    PropertyPentafluorosulfur (
    
    
    )
    Trifluoromethyl (
    
    
    )
    Trifluoromethoxy (
    
    
    )
    tert-Butyl (
    
    
    )
    Hammett Constant (
    
    
    )
    0.68 0.540.35-0.20
    Inductive Effect (
    
    
    )
    0.55 0.390.55-0.01
    Lipophilicity (
    
    
    value)
    1.23 0.881.041.98
    Electronegativity (
    
    
    )
    3.65 3.36~3.4N/A
    Geometry Square PyramidalTetrahedralBent/TetrahedralTetrahedral

    Data Sources: Hansch constants and Hammett parameters derived from substituent effects on benzoic acid systems [1, 2].

    Key Insight: The

    
     group is more electron-withdrawing than 
    
    
    
    , yet it is chemically inert. Unlike the
    
    
    group, which can be labile under specific metabolic conditions (releasing fluoride), the
    
    
    group typically remains intact due to the high bond dissociation energy of the S-F bond and steric crowding.

    Chemical Stability Benchmarking

    The chemical robustness of

    
     allows it to survive synthetic transformations that would degrade other functionalities.[2]
    
    A. Hydrolytic Resistance (Acid/Base)
    • Observation: The

      
       group is generally inert to boiling aqueous sodium hydroxide and strong mineral acids (e.g., conc. 
      
      
      
      ).
    • Comparison: While

      
       on an aromatic ring is also stable, 
      
      
      
      can undergo hydrolysis under extreme Lewis acidic conditions or specific enzymatic cleavage.
      
      
      outperforms
      
      
      in hydrolytic stability.
    • Mechanism: The sulfur atom in

      
       is hexacoordinate. The five fluorine atoms effectively block nucleophilic attack on the sulfur center.
      
    B. Redox Stability
    • Reduction:

      
       is resistant to catalytic hydrogenation (
      
      
      
      ) and metal hydride reductions (
      
      
      ). This is critical for late-stage diversification where reducing conditions are common.
    • Oxidation: It is stable against standard oxidants (permanganate, peroxides), making it compatible with metabolic oxidation studies where the core scaffold oxidizes, but the

      
       tag remains.
      
    C. Organometallic Compatibility
    • Lithiation: A defining feature of

      
      -arenes is their ability to undergo ortho-lithiation. Unlike alkyl halides which might undergo metal-halogen exchange, the C-S bond in Ar-
      
      
      
      is robust, allowing for complex scaffold elaboration.

    Metabolic Stability: In Vitro Performance

    In drug discovery, the "Soft Spot" analysis is crucial.

    
     is frequently used to block metabolic hotspots (e.g., para-oxidation of phenyl rings).
    
    • Phase I Metabolism (CYP450):

      
       is metabolically inert. It does not undergo oxidative defluorination under standard physiological conditions.
      
    • Comparison: In comparative microsome stability assays (Human/Rat),

      
       analogs often show lower Intrinsic Clearance (
      
      
      
      ) compared to their non-fluorinated or even
      
      
      counterparts, primarily due to the modulation of lipophilicity and electronic deactivation of the aromatic ring [3].
    • Liability Note: While the group itself is stable, its high lipophilicity (Table 1) can increase non-specific binding and potentially drive rapid metabolic clearance of other parts of the molecule (the "Grease Ball" effect).

    Visualizing the Landscape

    Diagram 1: Physicochemical Hierarchy

    This diagram illustrates the unique position of

    
    —combining the steric bulk of a t-Butyl group with the electron-withdrawing power of a Nitro group, exceeding 
    
    
    
    in both categories.

    SF5_Properties SF5 Pentafluorosulfur (SF5) 'Super-CF3' Sterics Steric Demand (Volume) SF5->Sterics ~ Equivalent Electronics Electronic Withdrawal (Sigma-p) SF5->Electronics > CF3 Lipophilicity Lipophilicity (Pi Value) SF5->Lipophilicity High (1.23) CF3 Trifluoromethyl (CF3) CF3->Lipophilicity Moderate (0.88) tBu tert-Butyl (t-Bu) tBu->Sterics Reference NO2 Nitro (NO2) NO2->Electronics ~ Equivalent

    Caption: SF5 occupies a unique chemical space, bridging the steric bulk of alkyl groups with extreme electronic withdrawal.[3][4][5]

    Experimental Protocols

    As a Senior Scientist, I recommend validating stability using 19F-NMR rather than LC-MS alone.

    
     compounds do not always ionize well in ESI+, and the unique fluorine splitting pattern is a definitive fingerprint for structural integrity.
    
    Protocol A: Chemical Stability (Hydrolytic Stress Test)

    Objective: Determine the stability of the Ar-

    
     bond under forced degradation conditions.
    
    • Preparation: Dissolve the

      
       test compound (10 mM) in a solvent mixture of 
      
      
      
      and the stress buffer (e.g., 1M HCl or 1M NaOH) in a 1:1 ratio.
    • Internal Standard: Add

      
      -trifluorotoluene (Ph-
      
      
      
      ) as an internal standard. This is crucial for quantitative integration.
    • Incubation: Heat the mixture to 60°C in a sealed NMR tube or reaction vial.

    • Analysis (19F-NMR):

      • Timepoints: T=0, 1h, 4h, 24h.

      • Signal: Look for the characteristic

        
         pattern: a doublet (approx. 60-80 ppm) and a quintet (approx. 80-90 ppm) with a distinct J-coupling (~150 Hz).
        
      • Failure Mode: Disappearance of the AB4 pattern or appearance of free fluoride ion (-120 ppm).

    • Validation: If the integral ratio of

      
       signals to the Internal Standard remains constant (>95% recovery), the group is chemically stable.
      
    Protocol B: Metabolic Stability (Microsomal Assay)

    Objective: Assess if the

    
     group prevents metabolic clearance compared to a 
    
    
    
    analog.
    • System: Liver Microsomes (Human/Rat), 0.5 mg/mL protein concentration.

    • Cofactor: NADPH regenerating system (1 mM).

    • Substrate: 1 µM test compound (ensure <0.1% DMSO final conc).

    • Workflow:

      • Pre-incubate microsomes + substrate for 5 min at 37°C.

      • Initiate with NADPH.

      • Quench aliquots at 0, 5, 15, 30, 60 min into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Analysis (LC-MS/MS): Monitor the parent ion depletion.

    • Calculation: Plot ln(% remaining) vs. time to determine

      
       and Intrinsic Clearance (
      
      
      
      ).
      • Note: If

        
         remains but the mass shifts by +16, the ring is oxidizing, not the 
        
        
        
        group.
    Diagram 2: Stability Testing Workflow

    Stability_Workflow Start SF5 Candidate Stress Stress Condition (Acid/Base/Microsomes) Start->Stress Analysis Analysis Method Stress->Analysis Quench & Extract Outcome_Pass Intact SF5 Pattern (Stable) Analysis->Outcome_Pass 19F NMR: AB4 Pattern Retained Outcome_Fail Free F- / Degradation (Unstable) Analysis->Outcome_Fail 19F NMR: F- Signal (-120ppm)

    Caption: Decision tree for validating SF5 stability using Fluorine-NMR as the primary detector.

    References

    • Sheppard, W. A. (1962). "The Electronic Properties of the Pentafluorosulfur Group." Journal of the American Chemical Society. Link

    • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link

    • Weng, Z., & He, W. (2025). "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." ResearchGate.[5][6] Link

    • Tokunaga, E., et al. (2021). "When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper." Chemical Science. Link

    Sources

    Comparative Analysis: Isomeric Integrity of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

    Executive Summary: The "Super-Trifluoromethyl" Imperative

    In modern drug discovery, the pentafluorosulfanyl group (

    
    ) has emerged as a superior bioisostere to the trifluoromethyl (
    
    
    
    ) group.[1] It offers higher lipophilicity, greater electronegativity, and exceptional metabolic stability without the lability associated with other high-valency sulfur compounds.

    However, the steric bulk and octahedral geometry of the

    
     group introduce unique synthetic challenges. 3-Chloro-5-(pentafluorosulfur)benzaldehyde  is a critical scaffold for introducing this moiety. This guide analyzes the critical impact of regioisomeric purity  on downstream medicinal chemistry applications. We compare high-purity (>98% 3,5-isomer) streams against commodity-grade alternatives (mixed regioisomers), demonstrating why isomeric integrity is non-negotiable for structure-activity relationship (SAR) accuracy.
    

    The Isomer Challenge: Origins and Implications

    Unlike simple halobenzenes, the synthesis of

    
    -aromatics is governed by complex directing effects. The "3-chloro-5-..." substitution pattern is thermodynamically specific but kinetically difficult to isolate from its isomers (specifically the 4-chloro or 2-chloro variants) during large-scale manufacturing.
    
    The Core Problem: Regio-Contamination

    The

    
     group is strongly electron-withdrawing (meta-directing). However, during the halogenation precursors' synthesis, competitive pathways often yield mixtures.
    
    • Target Isomer: 3-Chloro-5-(

      
      )benzaldehyde (Meta-substitution preserves the "spider" geometry beneficial for binding pockets).
      
    • Common Impurity: 4-Chloro-3-(

      
      )benzaldehyde (Para-contamination).
      

    If not removed early, these isomers possess nearly identical boiling points, making distillation ineffective. They persist through downstream couplings (e.g., Suzuki-Miyaura), leading to "ghost" biological activity where the impurity binds to an off-target receptor.

    Analytical Validation: The 19F NMR Standard

    Standard HPLC-UV often fails to resolve

    
     regioisomers adequately due to similar chromophores. 19F NMR is the absolute standard for validating isomeric purity  because the magnetic environment of the 
    
    
    
    fluorine atoms is highly sensitive to the position of the adjacent chlorine atom.
    Protocol: 19F NMR Discrimination
    • Solvent:

      
       (avoid DMSO-
      
      
      
      if possible to prevent broadening).
    • Internal Standard:

      
      -Trifluorotoluene (
      
      
      
      -63.7 ppm).
    • Observation:

      • The

        
         group typically appears as an 
        
        
        
        system (a doublet of pentets, though often looks like a doublet and a quintet).
      • Shift Difference: The 3,5-isomer

        
         resonance is distinct from the 3,4-isomer by approximately 0.5–1.2 ppm depending on the solvent.
        
    Visualization: Analytical Decision Matrix

    AnalyticalWorkflow Start Raw Material Batch HPLC HPLC-UV/MS (Preliminary Screen) Start->HPLC Decision1 Single Peak? HPLC->Decision1 NMR 19F NMR Analysis (Definitive Step) Decision1->NMR Yes (False Positive Risk) Action2 Reject / Recrystallize Decision1->Action2 No ResultA Pattern A: Pure 3,5-Isomer (Doublet ~84ppm, Quintet ~63ppm) NMR->ResultA ResultB Pattern B: Mixed Signals (Shoulders/Split Peaks) NMR->ResultB Action1 Proceed to Synthesis ResultA->Action1 ResultB->Action2

    Figure 1: Critical Quality Attribute (CQA) workflow for validating SF5-benzaldehyde purity. Note that HPLC often yields false positives due to co-elution of regioisomers.

    Comparative Performance Data

    We compared Grade A (High Purity, >98%) against Grade B (Commodity, ~90% isomeric mix) in a standard Suzuki-Miyaura coupling with phenylboronic acid to synthesize a biaryl drug precursor.

    Experimental Setup
    • Reaction: 3-Cl-5-(

      
      )benzaldehyde + 
      
      
      
      
      
      Biaryl Product.
    • Catalyst:

      
      , 
      
      
      
      , Dioxane/Water.
    • Scale: 5.0 mmol.

    Table 1: Performance Metrics
    MetricGrade A (>98% Isomeric Purity)Grade B (~90% Isomeric Mix)
    Reaction Time 4.0 Hours6.5 Hours
    Crude Yield 94%88%
    Isolated Yield 89% 62%
    Purification Simple Flash Chromatography (Hex/EtOAc)Requires Prep-HPLC to remove isomer
    19F NMR of Product Clean Singlet SpeciesVisible minor peaks (approx 8-9%)

    Analysis: The Grade B material resulted in a significant drop in isolated yield. While the reaction worked, the isomeric impurity carried through to the product. Separating the biaryl isomers was far more difficult than separating the starting aldehydes, requiring expensive Prep-HPLC steps that destroyed the cost advantage of the cheaper starting material.

    Strategic Application: The Metabolic Shield

    The primary reason to utilize the 3-chloro-5-(

    
    ) substitution pattern is to exploit the Metabolic Blocking  effect.
    
    • Mechanism: The bulky

      
       group (Volume 
      
      
      
      
      
      -Butyl) combined with the Chlorine atom sterically protects the benzene ring from Cytochrome P450 oxidation.
    • Risk of Impurity: If the 4-chloro isomer is present, the "metabolic shield" is compromised. The exposed positions on the ring change, potentially creating a "metabolic hotspot" that leads to rapid clearance or toxic metabolite formation.

    Visualization: Structure-Activity Impact

    SAR_Logic Input 3-Cl-5-(SF5) Scaffold PathHigh High Isomeric Purity Input->PathHigh PathLow Isomeric Mixture Input->PathLow Outcome1 Predictable SAR (Lipophilicity + Metabolic Stability) PathHigh->Outcome1 Outcome2 Confounded Data (Off-target binding) PathLow->Outcome2 Outcome3 False Toxicity Signals PathLow->Outcome3

    Figure 2: The downstream impact of starting material purity on Drug Discovery data reliability.

    Conclusion & Recommendation

    For medicinal chemistry programs targeting clinical candidates, This compound must be sourced with certified regioisomeric purity (>98%) .

    Key Takeaway: The cost savings of lower-grade reagents are illusory. They are negated by:

    • Loss of compound during difficult purifications of the final drug candidate.

    • Generation of misleading biological data (false negatives/positives).

    • Inability to crystallize the final protein-ligand complex due to disorder from the impurity.

    Recommendation: Always request the 19F NMR raw data (not just the peak list) from your supplier before purchasing this scaffold.

    References

    • Altneuss, L. et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Sensors. Link

    • Savoie, P. R. & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link

    • Tokunaga, E. et al. (2013). Pentafluorosulfanyl group (SF5) in organic chemistry. Journal of Fluorine Chemistry. Link

    • Umemoto, T. et al. (2012). Synthesis and Properties of Pentafluorosulfanyl (SF5) Compounds. Beilstein Journal of Organic Chemistry. Link

    Sources

    Safety Operating Guide

    A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Navigating the lifecycle of a highly specialized reagent like 3-Chloro-5-(pentafluorosulfur)benzaldehyde demands more than just procedural knowledge; it requires a foundational understanding of its chemical nature to ensure safety and compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers, scientists, and drug development professionals with the expertise to manage this chemical waste stream responsibly, ensuring the protection of both laboratory personnel and the environment.

    Hazard Profile & Risk Assessment: A Tripartite Analysis

    The disposal plan for any chemical begins with a thorough understanding of its intrinsic hazards. The structure of this compound presents a unique combination of three key moieties: an aldehyde, a chlorinated aromatic ring, and a pentafluorosulfur (SF₅) group. Each contributes to the overall risk profile and dictates the necessary disposal precautions.

    • Benzaldehyde Moiety: The aldehyde group makes the compound susceptible to oxidation and condensation reactions. Like benzaldehyde itself, it is considered harmful if swallowed or inhaled and can cause serious eye and respiratory irritation.[1][2] It can react exothermically with strong acids or bases.[3]

    • Chlorinated Aromatic Ring: The chloro- substituent classifies this compound as a halogenated organic. During thermal decomposition or improper incineration, this can lead to the formation of hazardous byproducts, including hydrogen chloride (HCl) gas.[4] This necessitates a specific disposal pathway designed to handle halogenated waste.

    • Pentafluorosulfur (SF₅) Group: The SF₅ group is known for its high stability, comparable to that of sulfur hexafluoride (SF₆).[5] While this stability is advantageous in synthesis, it poses a challenge for disposal. Complete destruction requires high-temperature incineration. Incomplete combustion could potentially lead to the formation of highly toxic and corrosive gases such as hydrogen fluoride (HF) and sulfur oxides (SOx).

    Given this profile, the primary disposal route must be through a licensed hazardous waste facility capable of high-temperature incineration equipped with afterburners and acid gas scrubbers.[4][6] Drain disposal is strictly prohibited.[7][8]

    Essential Safety & Personal Protective Equipment (PPE)

    Prior to handling the chemical for disposal, a robust safety protocol must be in place. All operations involving the transfer or packaging of this waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9]

    Required Personal Protective Equipment:

    PPE ItemSpecificationRationale
    Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[1]Protects against splashes and vapors which can cause serious eye irritation.[4]
    Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.Prevents skin contact, which can cause irritation.[4][10]
    Protective Clothing Standard laboratory coat.Protects against incidental skin contact.[10]
    Respiratory Not typically required if handled exclusively within a fume hood.A respirator may be needed for spill cleanup outside of a hood.[1]

    Waste Characterization and Segregation: The Cornerstone of Compliance

    Proper disposal hinges on accurate waste stream segregation. Due to the presence of both chlorine and fluorine, this compound and any materials contaminated with it must be classified and handled as halogenated organic waste .

    Why Segregation is Critical: The causality behind this strict segregation lies in the final disposal technology and its associated costs.

    • Non-Halogenated Solvents: These are often blended into alternative fuels for energy recovery in industrial furnaces or cement kilns.[11]

    • Halogenated Solvents: This waste stream is unsuitable for fuel blending. It requires high-temperature incineration where the combustion process is carefully controlled, and the resulting acid gases (HCl, HF) are neutralized in a scrubber system to prevent environmental release.[6][11]

    Commingling a halogenated compound with non-halogenated waste contaminates the entire batch, forcing the more expensive and complex incineration route for the whole volume and violating regulatory compliance.[11][12]

    Step-by-Step Disposal Protocol

    This protocol provides a direct, procedural workflow for the safe and compliant disposal of this compound waste.

    Step 1: Container Selection Select a UN-certified, leak-proof container designated for hazardous chemical waste.[13] The container material (e.g., high-density polyethylene, glass) must be chemically compatible with the waste. Ensure the container has a secure, vapor-tight screw-top cap.[7][12]

    Step 2: Waste Accumulation

    • Pure Compound or Concentrated Solutions: Collect directly into the designated hazardous waste container.

    • Contaminated Labware: Collect disposable items (e.g., pipette tips, contaminated wipes) in a separate, clearly labeled, lined solid waste container. Non-disposable glassware must be decontaminated with a suitable solvent (e.g., acetone, ethanol), and the rinsate must be collected as halogenated liquid waste.

    • Aqueous Solutions: Do not mix with organic solvent waste. Collect in a separate, labeled container. While disposal via incineration is still likely, your facility's waste handler may have a different protocol for aqueous halogenated waste.

    Step 3: Labeling Proper labeling is a regulatory and safety imperative. Affix a hazardous waste label to the container before adding the first drop of waste.[12] The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "Waste this compound".

    • If in a solution, list all constituents and their approximate percentages.

    • The associated hazards (e.g., Irritant, Harmful).

    • The accumulation start date and your contact information.

    Step 4: Storage Store the sealed waste container in a designated satellite accumulation area. This area must be:

    • Well-ventilated.[10]

    • Equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.

    • Away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[4][14][15]

    Step 5: Arranging for Disposal Once the container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, contact EHS to arrange for a pickup. Do not attempt to transport the waste yourself. Disposal must be carried out by a licensed and permitted hazardous waste transporter and disposal facility.[4][7]

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

    G start Waste Generation (this compound) dec_type Waste Type? start->dec_type proc_liquid Liquid Waste (Pure, Solutions, Rinsate) dec_type->proc_liquid  Liquid proc_solid Solid Waste (Contaminated Gloves, Wipes, etc.) dec_type->proc_solid Solid   proc_container_liquid Select & Pre-label UN-rated Liquid Waste Container proc_liquid->proc_container_liquid proc_segregate Segregate as 'HALOGENATED ORGANIC WASTE' proc_container_liquid->proc_segregate proc_label Complete Label Details (Constituents, Hazards, Date) proc_segregate->proc_label proc_container_solid Select & Pre-label Lined Solid Waste Container proc_solid->proc_container_solid proc_container_solid->proc_label proc_store Store in Designated Satellite Accumulation Area with Secondary Containment proc_label->proc_store end_node Contact EHS for Pickup by Licensed Waste Handler proc_store->end_node

    Caption: Decision workflow for handling and segregating chemical waste.

    Emergency Procedures: Spill Management

    In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

    • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's EHS emergency line.

    • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2, including chemical splash goggles, a lab coat, and double-gloving if necessary.[1]

    • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[1][8] Do not use combustible materials like paper towels.

    • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container appropriate for hazardous waste disposal.[10]

    • Decontamination & Disposal: Clean the spill area with a suitable solvent, collecting all cleaning materials as halogenated waste. Label the spill cleanup waste container appropriately and arrange for disposal.

    • Ventilate: Ensure the affected area is well-ventilated.[1]

    By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with confidence, ensuring a safe, compliant, and environmentally responsible process from start to finish.

    References

    • Safety Data Sheet: Benzaldehyde . Source: Chemos GmbH & Co.KG. [Link]

    • Safety Data Sheet: Benzaldehyde . Source: Carl ROTH. [Link]

    • Hazardous waste acceptance conditions . Source: University of Groningen. [Link]

    • Guidelines for Solvent Waste Recycling and Disposal . Source: Hazardous Waste Experts. [Link]

    • Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, University of Illinois. [Link]

    • SAFETY DATA SHEET Sulphur hexafluoride . Source: Air Liquide. [Link]

    • Material Safety Data Sheet Benzaldehyde . Source: Indenta Chemicals. [Link]

    • Organic Solvent Waste Disposal . Source: University of British Columbia Safety & Risk Services. [Link]

    • Safety Data Sheet: Benzaldehyde . Source: Carl ROTH. [Link]

    • Handling and Use of Sulfur Hexafluoride Gas . Source: U.S. Environmental Protection Agency. [Link]

    • Table of Incompatible Chemicals . Source: University of Maryland Environmental Safety, Sustainability and Risk. [Link]

    • Chemical Incompatibility Chart . Source: Princeton University Environmental Health and Safety. [Link]

    Sources

    ×

    Retrosynthesis Analysis

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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3-Chloro-5-(pentafluorosulfur)benzaldehyde
    Reactant of Route 2
    3-Chloro-5-(pentafluorosulfur)benzaldehyde

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